Product packaging for Sakacin P(Cat. No.:CAS No. 146240-19-9)

Sakacin P

Cat. No.: B235339
CAS No.: 146240-19-9
M. Wt: 216.23 g/mol
InChI Key: VMETVXNVLXCEFC-UHFFFAOYSA-N
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Description

Sakacin P is a ribosomally synthesized, 43-amino acid antimicrobial peptide (AMP) that belongs to the class IIa bacteriocins . It is characterized by its heat stability and a narrow spectrum of antibacterial activity, primarily against the food-borne pathogen Listeria monocytogenes . The peptide features a conserved YGNGV motif and a C-terminal hydrophobic region that forms an α-helical structure between positions 18–33, which is critical for its function . Its established mechanism of action involves binding to the mannose phosphotransferase system (PTS) receptor on susceptible bacteria, leading to pore formation in the cytoplasmic membrane, dissipation of the transmembrane potential, and eventual cell death . While its primary research value has been in food biopreservation for controlling Listeria in meats and cheeses , recent investigations have revealed promising new applications. Engineered derivatives of this compound, created by substituting specific amino acids with arginine or lysine, have shown enhanced activity against Gram-negative bacteria like Pseudomonas aeruginosa and demonstrate potent anti-biofilm properties . Furthermore, cutting-edge in silico studies suggest its potential as an anticancer agent through inhibition of the COX-2 enzyme, and as an antiviral therapeutic against the Monkeypox virus by targeting its DNA polymerase . This product is supplied as a lyophilized powder and is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N3O2 B235339 Sakacin P CAS No. 146240-19-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146240-19-9

Molecular Formula

C18H21N3O2

Molecular Weight

216.23 g/mol

IUPAC Name

tert-butyl N-(4-amino-3,4-dioxobutan-2-yl)carbamate

InChI

InChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14)

InChI Key

VMETVXNVLXCEFC-UHFFFAOYSA-N

SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)C(=O)N)NC(=O)OC(C)(C)C

Synonyms

sakacin P

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of Sakacin P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a bacteriocin produced by strains of Lactobacillus sakei, first isolated from fermented dry sausages.[1] It is a small, heat-stable, cationic peptide classified as a class IIa bacteriocin, also known as pediocin-like bacteriocins.[2][3] This class of bacteriocins is particularly noted for its potent antimicrobial activity against the foodborne pathogen Listeria monocytogenes, making it a significant subject of research for applications in food preservation and as a potential therapeutic agent.[1][4] This technical guide provides a comprehensive overview of the discovery, characterization, and methodologies used in the study of this compound.

Biochemical and Antimicrobial Properties

This compound is a 43-amino acid peptide with a molecular weight of approximately 4.4 kDa.[4] Its production is mediated by a cluster of genes, the spp operon, which encodes the bacteriocin precursor, immunity protein, and the machinery for its regulation and transport.[4][5] The production of this compound is tightly regulated by a quorum-sensing mechanism, specifically a three-component regulatory system.[2]

Data Presentation: Physicochemical and Antimicrobial Characteristics of this compound
PropertyValueReference
Molecular Weight ~4435 Da[6]
Amino Acid Residues 43[6]
Calculated Isoelectric Point (pI) Basic (predicted)[2]
Class IIa Bacteriocin (Pediocin-like)[2]
OrganismStrain(s)50% Inhibitory Concentration (IC50) (ng/mL)Reference
Listeria monocytogenes200 strains from food industry0.01 - 0.61[2]
Listeria monocytogenesEGDeHigh (relative to other strains)[7]
Listeria monocytogenesL502, L1037High (relative to other strains)[7]
Listeria monocytogenesL40, L688Low (relative to other strains)[7]

Genetic Organization and Regulation of this compound Production

The production of this compound is governed by the spp gene cluster. This cluster contains the structural gene for this compound (sppA), the immunity protein gene (spiA), and genes responsible for the regulation and transport of the bacteriocin (sppK, sppR, sppT, and sppE).[4]

Signaling Pathway for this compound Production

The expression of the spp gene cluster is regulated by a three-component system consisting of a peptide pheromone (SppIP), a histidine kinase (SppK), and a response regulator (SppR).[2]

SakacinP_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SppIP SppIP (Pheromone) SppK SppK (Histidine Kinase) SppIP->SppK Binds SppR SppR (Response Regulator) SppK->SppR Phosphorylates spp_promoter spp Promoter SppR->spp_promoter Activates sppA_spiA sppA/spiA genes spp_promoter->sppA_spiA Transcription

Caption: Regulation of this compound production via a three-component system.

Experimental Protocols

Purification of this compound from Lactobacillus sakei Culture

This protocol describes a multi-step process for the purification of this compound to homogeneity.

A. Ammonium Sulfate Precipitation:

  • Grow the Lactobacillus sakei producer strain in MRS broth at 30°C to the early stationary phase.

  • Centrifuge the culture at 10,000 x g for 30 minutes at 4°C to pellet the cells.

  • Collect the supernatant and add ammonium sulfate to a final concentration of 40% (w/v) saturation.

  • Stir gently at 4°C for at least 4 hours to precipitate the proteins.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.

  • Resuspend the pellet in a minimal volume of 20 mM sodium phosphate buffer (pH 5.8).

B. Ion-Exchange Chromatography:

  • Equilibrate an SP Sepharose Fast Flow cation exchange column with 20 mM sodium phosphate buffer (pH 5.8).

  • Load the resuspended protein solution onto the column.

  • Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins with a linear gradient of 0 to 1 M NaCl in the same buffer.

  • Collect fractions and test for antimicrobial activity against a sensitive indicator strain, such as Listeria monocytogenes.

C. Hydrophobic Interaction Chromatography (HIC):

  • Pool the active fractions from the ion-exchange step.

  • Add ammonium sulfate to the pooled fractions to a final concentration of 1 M.

  • Equilibrate an Octyl Sepharose 4 Fast Flow column with 20 mM sodium phosphate buffer containing 1 M ammonium sulfate (pH 5.8).

  • Load the sample onto the column.

  • Wash the column with the equilibration buffer.

  • Elute this compound with a decreasing linear gradient of ammonium sulfate (1 M to 0 M) in 20 mM sodium phosphate buffer (pH 5.8).

  • Collect fractions and assay for antimicrobial activity.

D. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from the HIC step.

  • Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

  • Equilibrate a C18 reverse-phase column (e.g., PepRPC HR 5/5) with 0.1% TFA in water (Solvent A).

  • Load the sample onto the column.

  • Elute with a linear gradient of 0-80% acetonitrile in 0.1% TFA (Solvent B) over 60 minutes.

  • Monitor the eluate at 220 nm and collect peaks.

  • Assay the collected fractions for antimicrobial activity and confirm purity by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

This microtiter plate assay is used to quantify the antimicrobial activity of this compound.

  • Prepare a stock solution of purified this compound of known concentration.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in an appropriate growth medium for the target bacterium.

  • Inoculate each well with a standardized suspension of the target bacterial strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cloning and Expression of the this compound Gene (sppA) in Escherichia coli

This protocol provides a general workflow for the heterologous expression of this compound.

A. Gene Amplification and Vector Construction:

  • Design primers to amplify the sppA gene from the genomic DNA of a this compound-producing Lactobacillus sakei strain. The primers should include appropriate restriction sites for cloning into an expression vector (e.g., pET vector).

  • Perform PCR to amplify the sppA gene.

  • Digest the purified PCR product and the expression vector with the corresponding restriction enzymes.

  • Ligate the digested sppA gene into the expression vector.

  • Transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

  • Select for positive transformants on antibiotic-containing medium and verify the insertion by colony PCR and DNA sequencing.

B. Protein Expression and Verification:

  • Transform the confirmed expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow a culture of the transformed E. coli in LB broth containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Centrifuge the lysate to separate the soluble and insoluble fractions.

  • Analyze the protein expression by SDS-PAGE and confirm the presence of recombinant this compound by Western blotting or mass spectrometry.

Experimental Workflow for Heterologous Expression of this compound

SakacinP_Expression_Workflow start pcr Amplify sppA gene by PCR start->pcr digest_gene Digest sppA gene pcr->digest_gene ligation Ligate sppA into pET vector digest_gene->ligation digest_vector Digest pET vector digest_vector->ligation transformation Transform into E. coli DH5α ligation->transformation selection Select positive clones transformation->selection sequencing Sequence verification selection->sequencing expression_strain Transform into E. coli BL21(DE3) sequencing->expression_strain induction Induce expression with IPTG expression_strain->induction harvest Harvest cells induction->harvest lysis Cell lysis harvest->lysis analysis Analyze protein by SDS-PAGE lysis->analysis end analysis->end

Caption: Workflow for the cloning and expression of the this compound gene.

Conclusion

This compound continues to be a bacteriocin of significant interest due to its potent anti-listerial activity. The detailed methodologies and data presented in this guide provide a foundation for researchers and professionals in the fields of microbiology, food science, and drug development to further explore the potential of this compound. Future research may focus on optimizing its production, expanding its antimicrobial spectrum through protein engineering, and evaluating its efficacy and safety in various applications.

References

Sakacin P: A Comprehensive Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sakacin P, a member of the class IIa bacteriocins, is a ribosomally synthesized antimicrobial peptide produced by strains of Lactobacillus sakei.[1][2] This peptide has garnered significant interest within the scientific and pharmaceutical communities due to its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes.[1][2] This technical guide provides an in-depth analysis of the structure, function, and underlying molecular mechanisms of this compound. It includes a summary of its physicochemical properties, a detailed look at its genetic organization and biosynthesis, its mode of action, and comprehensive experimental protocols for its study. This document aims to serve as a core resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Molecular Structure of this compound

This compound is a small, heat-stable peptide that is well-characterized in terms of its primary and secondary structure.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
Amino Acid Sequence KYYGNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK[4]
Molecular Formula C192H278N60O59S2[4]
Molecular Weight 4434.73 Da[4]
Classification Class IIa Bacteriocin[4][5]
Producing Organism Lactobacillus sakei[1][2]
Three-Dimensional Structure

The three-dimensional structure of this compound is characterized by a distinct N-terminal region and a central α-helix. The peptide contains an α-helical structure between positions 18 and 33, which is critical for its antimicrobial function.[4]

Genetic Organization and Biosynthesis

The production of this compound is a complex process orchestrated by a dedicated gene cluster.

The this compound Gene Cluster

The this compound gene cluster is located on the chromosome of Lactobacillus sakei and comprises six key genes: sppK, sppR, sppA, spiA, sppT, and sppE, all transcribed in the same direction.[6]

  • sppK and sppR : These genes encode a two-component signal transduction system, with SppK acting as the histidine kinase and SppR as the response regulator. This system is responsible for regulating the expression of the this compound operon.[6]

  • sppA : This is the structural gene that encodes the this compound preprotein.[6] The preprotein consists of a leader peptide that is cleaved off during maturation.[3]

  • spiA : This gene encodes the immunity protein, which protects the producing cell from the antimicrobial action of this compound.[6]

  • sppT and sppE : These genes encode an ABC transporter and an accessory protein, respectively, which are responsible for the secretion and processing of the this compound preprotein.[6]

Biosynthesis and Secretion Pathway

The biosynthesis of this compound is a multi-step process involving transcription, translation, post-translational modification, and secretion.

G This compound Biosynthesis and Secretion Pathway cluster_cytoplasm Cytoplasm sppA sppA (pre-sakacin P gene) pre_sakP Pre-sakacin P (with leader peptide) sppA->pre_sakP Transcription & Translation sppT_sppE SppT/SppE (ABC Transporter) pre_sakP->sppT_sppE Transport & Processing mature_sakP_out Mature this compound (extracellular) sppT_sppE->mature_sakP_out Secretion & Maturation

Caption: A diagram illustrating the key steps in the biosynthesis and secretion of this compound.

Functional Analysis: Antimicrobial Activity

This compound exhibits a targeted antimicrobial spectrum, primarily inhibiting the growth of Gram-positive bacteria.

Mechanism of Action

The primary mode of action of this compound involves the disruption of the target cell's membrane integrity.[4] This leads to the leakage of essential intracellular components, ultimately resulting in cell death.[4]

G Mechanism of Action of this compound sakP This compound target_membrane Target Bacterial Cell Membrane sakP->target_membrane Binding pore_formation Pore Formation target_membrane->pore_formation Disruption leakage Leakage of Intracellular Contents pore_formation->leakage cell_death Cell Death leakage->cell_death

Caption: A flowchart depicting the proposed mechanism of action of this compound on target bacterial cells.

Antimicrobial Spectrum

The following table summarizes the minimum inhibitory concentration (MIC) values of a sakacin variant, Sakacin ZFM225, against various bacterial strains. While not this compound, it provides an indication of the potential antimicrobial spectrum.

Target MicroorganismMIC (mg/mL)Reference
Micrococcus luteus 102090.125[7]
Staphylococcus aureus D480.500[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Purification of this compound from Lactobacillus sakei

This protocol is adapted from general bacteriocin purification procedures.[5][8][9]

  • Culture and Harvest:

    • Inoculate Lactobacillus sakei in MRS broth and incubate at 30°C for 18-24 hours.

    • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

    • Collect the cell-free supernatant.

  • Ammonium Sulfate Precipitation:

    • Slowly add ammonium sulfate to the supernatant to achieve 60-80% saturation while stirring at 4°C.

    • Allow precipitation to occur overnight at 4°C.

    • Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

    • Resuspend the pellet in a minimal volume of phosphate buffer (e.g., 20 mM, pH 6.0).

  • Cation Exchange Chromatography:

    • Apply the resuspended pellet to a cation exchange column (e.g., SP Sepharose) pre-equilibrated with the same phosphate buffer.

    • Wash the column with the equilibration buffer to remove unbound proteins.

    • Elute the bound peptides with a linear gradient of NaCl (e.g., 0-1 M) in the same buffer.

    • Collect fractions and test for antimicrobial activity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Pool the active fractions from the ion exchange chromatography.

    • Apply the pooled sample to a C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the eluate at 220 nm and 280 nm.

    • Collect peaks and test for antimicrobial activity.

    • Lyophilize the active fractions to obtain purified this compound.

Antimicrobial Susceptibility Testing (Microtiter Plate Broth Dilution Method)

This protocol is based on standard microtiter plate dilution methods.[10][11][12][13][14]

  • Preparation of Bacterial Inoculum:

    • Culture the indicator strain (e.g., Listeria monocytogenes) in an appropriate broth (e.g., BHI) to the mid-logarithmic phase.

    • Dilute the culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) in fresh broth.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of purified this compound in sterile water or a suitable buffer.

    • Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the indicator strain.

3D Structure Determination by NMR Spectroscopy

This protocol outlines the general steps for determining the three-dimensional structure of a peptide like this compound using NMR spectroscopy.[1][15][16][17][18]

  • Sample Preparation:

    • Dissolve lyophilized, purified this compound in a suitable NMR buffer (e.g., 90% H2O/10% D2O, pH 4.0-6.0) to a final concentration of 1-5 mM.

    • Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer.

    • 1D ¹H NMR: To assess the overall sample quality and folding.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.

    • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using ¹⁵N-labeled this compound, to resolve the backbone amide signals.

  • Resonance Assignment:

    • Use the TOCSY and NOESY spectra to sequentially assign the ¹H resonances to specific amino acid residues in the this compound sequence.

  • Structure Calculation:

    • Extract distance restraints from the NOESY cross-peak intensities.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental NMR restraints.

  • Structure Validation:

    • Evaluate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters and identify any violations of the experimental restraints.

Conclusion

This compound stands out as a promising antimicrobial peptide with well-defined structural and functional characteristics. Its potent activity against Listeria monocytogenes makes it a strong candidate for applications in food preservation and as a potential therapeutic agent. The detailed understanding of its genetic basis and mechanism of action provides a solid foundation for protein engineering efforts aimed at enhancing its stability, broadening its antimicrobial spectrum, and improving its overall efficacy. Further research, particularly in the areas of clinical trials and formulation development, will be crucial in translating the potential of this compound into tangible applications for human health and food safety.

References

A Technical Guide to the Isolation and Characterization of Novel Sakacin P-Producing Lactobacillus sakei Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating, identifying, and characterizing novel Lactobacillus sakei strains that produce the bacteriocin sakacin P. This document outlines detailed experimental protocols, presents key quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.

Introduction to Lactobacillus sakei and this compound

Lactobacillus sakei, recently reclassified as Latilactobacillus sakei, is a lactic acid bacterium commonly found in fermented meat and fish products.[1][2] Certain strains of L. sakei produce this compound, a small, heat-stable, Class IIa bacteriocin that exhibits antimicrobial activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[3][4][5][6] This inhibitory action makes this compound and its producing strains valuable candidates for applications in food preservation and as potential alternatives to traditional antibiotics.

The production of this compound is a genetically regulated process, orchestrated by the spp gene cluster.[4] This cluster typically includes genes for the bacteriocin precursor (sppA or sakP), immunity (spiA), and a two-component signal transduction system (sppK and sppR) that regulates production based on a peptide pheromone.[4][7] The isolation of novel, robust strains with high this compound yields is a critical step in harnessing its biotechnological potential.

Experimental Protocols

This section details the key experimental procedures for the successful isolation and characterization of this compound-producing L. sakei.

Isolation of Lactobacillus sakei Strains

The primary sources for isolating L. sakei are environments where it naturally thrives, such as fermented foods.

Protocol 2.1.1: Sample Collection and Preparation

  • Source Materials: Collect samples of naturally fermented sausages, cured meats, smoked fish (e.g., salmon), and traditional fermented vegetable products like kimchi.[2][3][8] Fresh fish tissues, particularly the intestine, can also serve as a source.[9]

  • Homogenization: Aseptically weigh 10 g of the sample and homogenize it in 90 mL of sterile 0.1% peptone water or a suitable buffer.

  • Serial Dilution: Perform a ten-fold serial dilution of the homogenate.

  • Plating: Spread-plate 100 µL of appropriate dilutions (e.g., 10⁻³ to 10⁻⁶) onto de Man, Rogosa, and Sharpe (MRS) agar plates. For selective isolation, MRS agar can be supplemented with 2% calcium carbonate (CaCO₃) to identify acid-producing colonies by the formation of a clear zone.[8]

  • Incubation: Incubate the plates anaerobically or microaerophilically (e.g., in an atmosphere with 5% CO₂) at 30°C for 48-72 hours.

Protocol 2.1.2: Strain Identification

  • Initial Screening: Select morphologically distinct colonies (typically milky-white, circular, and convex) from the MRS plates for further characterization.[10]

  • Gram Staining and Catalase Test: Perform Gram staining (expect Gram-positive rods) and a catalase test (lactic acid bacteria are typically catalase-negative).

  • Biochemical Profiling: Use commercial kits like API 50 CHL for sugar fermentation profiling to preliminarily identify isolates as L. sakei.[3]

  • Molecular Identification (PCR):

    • Extract genomic DNA from pure cultures grown in MRS broth.

    • Perform PCR using universal primers targeting the 16S rRNA gene (e.g., 27F and 1492R).[8]

    • Alternatively, use species-specific primers for the L. sakei katA gene for more direct identification.[2]

  • Sequence Analysis: Sequence the 16S rRNA gene amplicons and compare the results with databases like GenBank using BLAST for definitive species identification.[8]

Screening for this compound Production

Once L. sakei isolates are identified, they must be screened for bacteriocin production.

Protocol 2.2.1: Agar Well Diffusion Assay

  • Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain, such as Listeria innocua, Listeria monocytogenes, or Lactobacillus sakei NCDO 2714, on an appropriate agar medium (e.g., BHI or MRS agar).[7]

  • Culture Supernatant Preparation:

    • Grow the isolated L. sakei strains in MRS broth at 30°C for 18-24 hours.

    • Centrifuge the culture to pellet the cells.

    • Collect the supernatant and adjust its pH to 6.0-6.5 to eliminate inhibition due to organic acids.

    • Filter-sterilize the supernatant through a 0.22 µm filter.

  • Assay:

    • Create wells (6-8 mm diameter) in the indicator lawn agar.

    • Add 50-100 µL of the prepared cell-free supernatant to each well.

    • Incubate the plates under conditions suitable for the indicator strain.

    • Measure the diameter of the zone of inhibition around the wells.

Protocol 2.2.2: Microtiter Plate Dilution Assay

This method quantifies bacteriocin activity.

  • Preparation: Serially dilute the cell-free supernatant in a 96-well microtiter plate using fresh MRS broth.

  • Inoculation: Inoculate each well with a standardized suspension of the indicator strain to a final optical density (OD₆₀₀) of approximately 0.1.

  • Incubation: Incubate the plate at the optimal growth temperature for the indicator strain.

  • Activity Determination: Measure the OD₆₀₀ of each well after a defined incubation period (e.g., 8-12 hours).

  • Calculation: Bacteriocin activity is expressed in Arbitrary Units per milliliter (AU/mL). One AU is defined as the reciprocal of the highest dilution that causes a 50% inhibition of the indicator strain's growth.[7]

Characterization of this compound

Protocol 2.3.1: Purification of this compound

  • Ammonium Sulfate Precipitation: Precipitate the bacteriocin from a large volume of cell-free supernatant by slowly adding ammonium sulfate to a final saturation of 60%.[3] Stir at 4°C for several hours.

  • Centrifugation: Collect the precipitate by centrifugation.

  • Desalting and Concentration: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., phosphate buffer) and desalt using a desalting column or dialysis.

  • Chromatography:

    • Solid-Phase Extraction: Pass the desalted sample through a Sep-Pak C18 cartridge to further concentrate and partially purify the peptide.[3]

    • Reverse-Phase HPLC: For high-purity isolation, perform reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA).[3]

  • Activity Confirmation: Test the activity of the collected fractions using the agar well diffusion assay.

Protocol 2.3.2: Molecular Mass Determination

  • Mass Spectrometry: Determine the precise molecular weight of the purified bacteriocin using MALDI-TOF or ESI mass spectrometry.[3]

  • SDS-PAGE: Tricine-SDS-PAGE is often used for small peptides and can provide an estimate of molecular weight.[11]

Quantitative Data Summary

The following tables summarize key quantitative data gathered from various studies on this compound and its producing strains.

Table 1: Characteristics of this compound and Related Bacteriocins from L. sakei

BacteriocinProducing StrainMolecular Mass (Da)Source of IsolationReference
This compoundL. sakei LTH 67343 amino acids (precursor is 61)Fermented Sausages[6]
Sakacin GL. sakei R13333811Smoked Salmon[3]
Sakacin LSJ618L. sakei LSJ618~5200Fermented Radish[11]
Sakacin MBSa1L. sakei MBSa14303.3Salami[12]

Table 2: Bacteriocin Production Levels and Conditions

StrainMediumTemperature (°C)Initial pHMax. Activity (AU/mL)Reference
L. sakei R1333MRS Broth306.51600[3]
L. sakei R1333MRS Broth (w/o Tween 80)306.5800[3]
L. sakei MBSa1MRS Broth25-1600[12]
L. sakei 2aCheese Spread15-6400[13]
L. sakei CCUG 42687Defined Medium (DML-B)4-30UncontrolledHigher specific production at low temps[14]

Visualizations of Key Processes

Diagrams created using Graphviz (DOT language) illustrate critical workflows and biological systems.

Experimental Workflow for Isolation and Screening

G Figure 1: Overall Experimental Workflow cluster_isolation Isolation Phase cluster_id Identification Phase cluster_screen Screening Phase Sample Sample Collection (Fermented Foods) Homogenize Homogenization & Serial Dilution Sample->Homogenize Plate Plating on MRS Agar Homogenize->Plate Incubate Incubation (30°C, 48-72h) Plate->Incubate Colony Colony Selection Incubate->Colony Biochem Biochemical Tests (API 50 CHL) Colony->Biochem PCR Molecular ID (16S rRNA / katA PCR) Colony->PCR Seq Sequencing & BLAST PCR->Seq Identified Identified L. sakei Strains Seq->Identified Culture Culturing of Isolates Identified->Culture Supernatant Prepare Cell-Free Supernatant Culture->Supernatant Assay Agar Well Diffusion Assay Supernatant->Assay Quantify Microtiter Plate Assay (Quantification in AU/mL) Assay->Quantify Producer This compound-Producing Strain Quantify->Producer

Caption: Workflow for isolating and screening this compound-producing L. sakei.

Genetic Organization of the this compound (spp) Gene Cluster

G Figure 2: this compound (spp) Gene Cluster sppK sppK (Histidine Kinase) sppR sppR (Response Regulator) sppK->sppR sppA sppA (sakP) (Pre-bacteriocin) sppR->sppA spiA spiA (Immunity Protein) sppA->spiA sppT sppT (ABC Transporter) spiA->sppT sppE sppE (Accessory Protein) sppT->sppE l1 Regulation l2 Production & Immunity l3 Transport

Caption: Genetic organization of the core spp operon for this compound production.

Quorum Sensing Regulation of this compound Production

G Figure 3: Quorum Sensing Regulation Pathway cluster_cell L. sakei Cell sppA sppA gene Ribosome Ribosome sppA->Ribosome Transcription & Translation sppKR sppK/sppR genes SppK SppK (Histidine Kinase) sppKR->SppK SppR SppR (Response Regulator) sppKR->SppR sppTE sppT/sppE genes SppTE SppT/E Transporter sppTE->SppTE SppK->SppR Phosphorylates SppR->sppA Activates Transcription IP Inducing Peptide (Pheromone) SppTE->IP Exports SakP Mature this compound SppTE->SakP Exports & Processes Ribosome->SppTE Pre-sakacin P IP->SppK Binds & Activates

Caption: Regulation of this compound expression via a two-component system.

Conclusion

The isolation of novel Lactobacillus sakei strains with potent this compound production capabilities is a promising avenue for the development of natural food preservatives and novel antimicrobial agents. The protocols and data presented in this guide offer a standardized framework for researchers in this field. By combining traditional microbiological techniques with modern molecular methods, new strains can be efficiently isolated, identified, and characterized. The subsequent quantification of bacteriocin activity and purification of this compound are essential steps for evaluating the industrial applicability of these strains and their antimicrobial products. Further research into optimizing production conditions and exploring the synergistic effects of this compound with other hurdles will continue to advance its use in food safety and biotechnology.

References

Genetic Determinants of Sakacin P Production in Lactobacillus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the genetic determinants governing the production of sakacin P, a class IIa bacteriocin produced by strains of Lactobacillus sakei. This compound has garnered significant interest for its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a promising candidate for applications in food preservation and as a potential therapeutic agent. This document details the genetic architecture of the this compound production system, the regulatory networks that control its expression, and the key experimental methodologies used to elucidate these mechanisms.

The Genetic Architecture of this compound Production

The ability of Lactobacillus sakei to produce this compound is encoded by a dedicated gene cluster, typically located on the chromosome. Research on strains like L. sakei Lb674 has revealed a primary gene cluster, designated spp, which orchestrates the biosynthesis, regulation, transport, and immunity related to this compound.[1][2] Furthermore, a second bacteriocin operon, responsible for the production of a distinct bacteriocin named sakacin Q, is also present and co-regulated with the this compound system.[3]

The this compound (spp) Gene Cluster

The core spp gene cluster is comprised of six key genes organized in a single transcriptional unit: sppK, sppR, sppA, spiA, sppT, and sppE.[1][2] These genes work in concert to ensure the production of active this compound and the protection of the producer cell.

Table 1: Genes of the this compound (spp) Cluster in Lactobacillus sakei Lb674

GeneSize (amino acids)Calculated Molecular Weight (kDa)Proposed Function
sppK 45152.3Histidine kinase component of the three-component regulatory system. Senses the inducing peptide pheromone.
sppR 23927.8Response regulator component of the three-component regulatory system. Activated by SppK to induce gene expression.
sppA 616.8Precursor of this compound (pre-sakacin P). Contains an N-terminal leader peptide that is cleaved off during maturation.
spiA 9810.9Immunity protein that protects the producer cell from the antimicrobial action of this compound.
sppT 71179.2ABC transporter protein involved in the processing and secretion of this compound.
sppE 27831.5Accessory protein to the ABC transporter (SppT), assisting in the secretion of this compound.

Note: The precise gene sizes and calculated molecular weights are derived from the analysis of the L. sakei Lb674 this compound gene cluster sequence (GenBank Accession: Z48542).

The Sakacin Q (sppQ) Operon

Downstream of the primary spp gene cluster lies a second operon responsible for the production of sakacin Q, a bacteriocin with a different antimicrobial spectrum than this compound.[3] This operon is also under the control of the same regulatory system that governs this compound production. The organization of this operon includes the structural gene for sakacin Q (sppQ) and its cognate immunity gene (spiQ).[3]

Table 2: Genes of the Sakacin Q (sppQ) Operon in Lactobacillus sakei Lb674

GeneSize (amino acids)Calculated Molecular Weight (kDa)Proposed Function
sppQ 677.4Precursor of sakacin Q (pre-sakacin Q).
spiQ 606.9Immunity protein specific to sakacin Q.

Note: The precise gene sizes and calculated molecular weights are derived from the analysis of the L. sakei Lb674 sakacin Q operon sequence (GenBank Accession: AJ844594).

Regulation of this compound Production: A Three-Component System

The production of both this compound and sakacin Q is tightly regulated by a sophisticated three-component signal transduction system that functions as a quorum-sensing mechanism. This allows the bacterial population to coordinate gene expression in response to cell density. The key components of this regulatory cascade are the inducing peptide pheromone (SppIP), the histidine kinase (SppK), and the response regulator (SppR).[3]

At low cell densities, the concentration of the inducing peptide SppIP is minimal, and the histidine kinase SppK remains in an inactive state. As the bacterial population grows, the extracellular concentration of SppIP increases. Upon reaching a critical threshold, SppIP binds to the sensor domain of the membrane-bound histidine kinase, SppK. This binding event triggers the autophosphorylation of SppK. The phosphoryl group is then transferred to the response regulator, SppR. Phosphorylated SppR acts as a transcriptional activator, binding to the promoter regions of the sppA and sppQ operons, thereby initiating the transcription of the genes required for bacteriocin production, transport, and immunity.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SppIP Inducing Peptide (SppIP) SppK_inactive SppK (Inactive) SppIP->SppK_inactive Binds to SppK_active SppK-P (Active) SppK_inactive->SppK_active Autophosphorylation SppR_inactive SppR (Inactive) SppK_active->SppR_inactive Phosphotransfer SppR_active SppR-P (Active) sppA_operon sppA/spiA Operon SppR_active->sppA_operon Activates sppQ_operon sppQ/spiQ Operon SppR_active->sppQ_operon Activates Transcription Transcription sppA_operon->Transcription sppQ_operon->Transcription

Fig 1. Regulatory pathway of this compound and Q production.

Experimental Protocols

The elucidation of the genetic determinants of this compound production has been made possible through a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Bacteriocin Activity Assay (Agar Well Diffusion Method)

This assay is used to determine the antimicrobial activity of this compound against a sensitive indicator strain, such as Listeria monocytogenes.

Materials:

  • Overnight culture of the indicator strain (e.g., Listeria monocytogenes).

  • Soft agar medium (e.g., BHI or MRS with 0.75% agar).

  • Base agar plates (e.g., BHI or MRS with 1.5% agar).

  • Cell-free supernatant from the L. sakei culture to be tested.

  • Sterile cork borer or pipette tips.

  • Incubator.

Procedure:

  • Prepare an overlay of the indicator strain by mixing 100 µL of an overnight culture with 5 mL of molten soft agar (cooled to ~45°C).

  • Pour the mixture onto a pre-poured base agar plate and allow it to solidify.

  • Create wells in the agar using a sterile cork borer or the wide end of a sterile pipette tip.

  • Add a defined volume (e.g., 50-100 µL) of the cell-free supernatant from the this compound-producing L. sakei culture into each well.

  • Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours for L. monocytogenes).

  • Measure the diameter of the zone of inhibition around each well. The size of the zone is proportional to the bacteriocin activity.

Gene Cloning and Expression in a Heterologous Host

To study the function of individual genes, they can be cloned and expressed in a non-producing, sensitive host strain of Lactobacillus or in Escherichia coli.

Materials:

  • High-fidelity DNA polymerase for PCR.

  • Gene-specific primers with appropriate restriction sites.

  • Chromosomal DNA from L. sakei.

  • An appropriate expression vector (e.g., a shuttle vector for Lactobacillus or a pET vector for E. coli).

  • Restriction enzymes and T4 DNA ligase.

  • Competent cells of the chosen host strain.

  • Selective growth medium.

Procedure:

  • Amplify the gene of interest from L. sakei chromosomal DNA using PCR with gene-specific primers containing restriction sites.

  • Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

  • Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

  • Transform the ligation mixture into competent cells of the host strain. For Lactobacillus, electroporation is the standard method.

  • Select for transformants on agar plates containing the appropriate antibiotic.

  • Verify the presence and correct orientation of the insert by colony PCR and DNA sequencing.

  • Induce gene expression according to the specific promoter system of the vector (e.g., with IPTG for pET vectors).

  • Assess the phenotype of the recombinant strain (e.g., bacteriocin production, immunity).

Construction of Reporter Gene Fusions

To study the regulation of the spp promoters, they can be fused to a reporter gene, such as gusA (encoding β-glucuronidase), allowing for quantitative analysis of promoter activity.

Materials:

  • PCR primers to amplify the promoter region of interest.

  • A promoter-less reporter vector containing the gusA gene.

  • Restriction enzymes and T4 DNA ligase.

  • Competent L. sakei cells.

  • Substrate for the reporter enzyme (e.g., p-nitrophenyl-β-D-glucuronide for GusA).

  • Spectrophotometer.

Procedure:

  • Amplify the promoter region upstream of the sppA or sppQ operon using PCR.

  • Clone the amplified promoter fragment into a promoter-less reporter vector upstream of the gusA gene.

  • Transform the resulting plasmid into L. sakei.

  • Grow the recombinant strain under different conditions (e.g., with and without the inducing peptide SppIP).

  • Prepare cell lysates and measure the β-glucuronidase activity by monitoring the hydrolysis of a chromogenic substrate at a specific wavelength.

  • Normalize the enzyme activity to the cell density (OD600) to determine the specific promoter activity.

Experimental and Logical Workflows

The investigation of the genetic determinants of this compound production typically follows a logical progression of experiments designed to identify genes, characterize their functions, and understand their regulation.

A Isolation of this compound-Producing Lactobacillus sakei Strain B Genomic DNA Library Construction and Screening for Antimicrobial Activity A->B C Sequencing and Annotation of the Gene Cluster(s) B->C D Functional Analysis of Individual Genes (Cloning, Expression, Mutagenesis) C->D E Analysis of Gene Regulation (Reporter Fusions, Northern Blotting) C->E G Elucidation of the Complete Genetic Basis of this compound Production D->G F Characterization of the Regulatory System (Three-Component System) E->F F->G

Fig 2. Experimental workflow for studying this compound genetics.

Conclusion

The production of this compound in Lactobacillus sakei is a complex and tightly regulated process governed by a dedicated set of genes. The identification and characterization of the spp gene cluster and the co-regulated sppQ operon have provided a comprehensive understanding of the molecular machinery responsible for the synthesis of these antimicrobial peptides. The three-component regulatory system ensures that bacteriocin production is a coordinated, cell-density-dependent process, a hallmark of quorum sensing. The detailed methodologies presented in this guide provide a framework for the continued investigation of this compound and other bacteriocins, with the ultimate goal of harnessing their potential for applications in food safety and human health. The continued exploration of these genetic determinants will be crucial for the rational design of novel antimicrobial strategies and the development of next-generation food preservatives and therapeutics.

References

Elucidation of the Sakacin P Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of sakacin P, a class IIa bacteriocin produced by Lactobacillus sakei. This compound has garnered significant interest for its potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This document details the genetic organization, regulatory mechanisms, and key experimental methodologies used to elucidate this intricate biosynthetic pathway, offering a comprehensive resource for researchers in microbiology, synthetic biology, and drug development.

The this compound Gene Cluster (spp)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated spp. In the well-characterized Lactobacillus sakei Lb674, this cluster is located on a 7.6 kb chromosomal DNA fragment and comprises six co-transcribed genes: sppK, sppR, sppA, spiA, sppT, and sppE.[1][2][3] The organization and function of these genes are pivotal to the production, regulation, and self-immunity of the bacteriocin.

Table 1: Genes and Proteins of the this compound Biosynthesis Pathway

GeneProteinFunction
sppASppAThis compound preprotein; undergoes post-translational modification and cleavage to form the mature bacteriocin.[1][2][3]
spiASpiAImmunity protein; protects the producer cell from the antimicrobial action of this compound.[1][2][3]
sppKSppKHistidine kinase; the sensor component of a two-component regulatory system.[1][2][3]
sppRSppRResponse regulator; the effector component of the two-component system that controls gene expression.[1][2][3]
sppTSppTABC transporter; involved in the processing and secretion of the this compound preprotein.[1][2][4]
sppESppEAccessory protein to SppT; facilitates the transport process.[1][2][4]
sppIPSppIPInducing peptide (pheromone); a secreted signaling molecule that activates the SppK/SppR system.[5]

The Biosynthesis and Regulatory Pathway

The production of this compound is a tightly regulated process, primarily governed by a quorum-sensing mechanism mediated by a two-component signal transduction system.[1][2][5] This ensures that the bacteriocin is produced in a cell-density-dependent manner.

  • Basal Expression and Pheromone Production : At low cell densities, there is a basal level of transcription of the spp operon, leading to the production and secretion of a small signaling peptide known as the inducing factor or pheromone (SppIP).[6][7]

  • Quorum Sensing and Signal Transduction : As the bacterial population grows, the extracellular concentration of SppIP increases.[6][7] Upon reaching a critical threshold, SppIP binds to and activates the membrane-bound histidine kinase, SppK.[5]

  • Phosphorylation Cascade and Transcriptional Activation : Activated SppK autophosphorylates and subsequently transfers the phosphate group to the response regulator, SppR.[5] Phosphorylated SppR acts as a transcriptional activator, binding to the promoter regions within the spp gene cluster and significantly upregulating the expression of the entire operon.[5]

  • Synthesis, Processing, and Export : The increased transcription leads to the synthesis of the this compound preprotein, SppA, which consists of an N-terminal leader peptide and the C-terminal pro-peptide.[8] The SppT/SppE ABC transporter recognizes the leader peptide, cleaves it off, and concomitantly exports the mature, active this compound bacteriocin out of the cell.[1][2][4]

  • Self-Immunity : To protect itself from the antimicrobial action of the secreted this compound, the producer cell synthesizes the immunity protein, SpiA.[1][2][3]

Below is a graphical representation of the this compound biosynthesis and regulatory pathway.

SakacinP_Biosynthesis cluster_regulation Quorum Sensing Regulation cluster_biosynthesis Biosynthesis & Export SppIP_out SppIP (Pheromone) (Extracellular) SppK SppK (Histidine Kinase) SppIP_out->SppK Binds & Activates SppR SppR (Response Regulator) SppK->SppR Phosphorylates SppR_P SppR-P SppR->SppR_P spp_operon spp Gene Cluster (sppK, sppR, sppA, spiA, sppT, sppE) SppR_P->spp_operon Activates Transcription spp_operon->SppK spp_operon->SppR Translates SppA_pre SppA Preprotein spp_operon->SppA_pre Translates SppT_E SppT/SppE (ABC Transporter) spp_operon->SppT_E Translates SpiA SpiA (Immunity Protein) spp_operon->SpiA Translates SppA_pre->SppT_E Processed & Exported by SakacinP_out Mature this compound (Extracellular) SppT_E->SakacinP_out Experimental_Workflow cluster_gene_inactivation Gene Inactivation cluster_expression_analysis Expression and Phenotypic Analysis cluster_assays Assays plasmid Plasmid with target gene (e.g., sppK) mutagenesis Site-Directed Mutagenesis plasmid->mutagenesis mutated_plasmid Mutated Plasmid (sppK-) mutagenesis->mutated_plasmid transformation Transform into L. sakei mutated_plasmid->transformation mutant_strain Mutant L. sakei (sppK-) transformation->mutant_strain wt_strain Wild-Type L. sakei (Control) culture Culture under inducing conditions wt_strain->culture mutant_strain->culture analysis Analyze Phenotype culture->analysis activity_assay Bacteriocin Activity Assay analysis->activity_assay northern_blot Northern Blot (sppA expression) analysis->northern_blot

References

Immunological and Toxicity Assessment of Sakacin P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Toxicity Assessment

The toxicological evaluation of sakacin P is crucial to determine its safety profile for potential applications. This involves a series of in vitro and in vivo assays to assess its effects on eukaryotic cells and whole organisms.

In Vitro Cytotoxicity

In vitro cytotoxicity assays are fundamental in determining the direct effect of this compound on mammalian cells. While specific quantitative data such as IC50 values for this compound against various eukaryotic cell lines are not extensively reported, modified derivatives of this compound have been shown to exhibit low cytotoxicity toward eukaryotic cells, maintaining cell viability above 60% even at high concentrations[1].

Table 1: Summary of Available Cytotoxicity Data for this compound Derivatives

Cell LineThis compound ConcentrationResultReference
Eukaryotic cells (unspecified)High concentrationsCell viability maintained above 60%[1]
Hemolytic Activity

Hemolysis assays are performed to assess the lytic effect of this compound on red blood cells, which is an important indicator of its potential to cause damage to cell membranes.

There is currently no specific quantitative data available in the reviewed literature detailing the percentage of hemolysis induced by purified this compound at various concentrations.

In Vivo Toxicity

Acute and sub-acute in vivo toxicity studies in animal models are essential for determining the systemic toxicity of this compound, including the identification of a potential LD50 (lethal dose, 50%).

No in vivo toxicity studies detailing the administration of purified this compound to animal models, including effects on body weight, organ histology, or determination of an LD50, were identified in the reviewed literature.

Immunological Assessment

Understanding the interaction of this compound with the immune system is critical, as it can potentially modulate immune responses. Key aspects to investigate include its effect on cytokine production by immune cells.

Currently, there is a lack of specific studies on the immunomodulatory effects of purified this compound. However, studies on the this compound-producing bacterium, Lactobacillus sakei, have demonstrated immunostimulatory effects. For instance, Lactobacillus sakei K040706 has been shown to increase the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophages. This effect is mediated through Toll-like receptor 2 (TLR2) activation. While this suggests that components of the bacterium can trigger an immune response, it is important to conduct studies with purified this compound to determine its specific contribution to these effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments required for a thorough immunological and toxicity assessment of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow of the hemolysis assay for assessing the membrane-damaging potential of this compound.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh blood (e.g., human or sheep) in a tube containing an anticoagulant.

    • Centrifuge the blood at 1000 x g for 10 minutes.

    • Discard the supernatant and wash the RBC pellet three times with phosphate-buffered saline (PBS).

    • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • Treatment with this compound:

    • Prepare serial dilutions of purified this compound in PBS.

    • In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the this compound dilutions.

    • Use PBS as a negative control (0% hemolysis) and a 1% Triton X-100 solution as a positive control (100% hemolysis).

    • Incubate the tubes at 37°C for 1-2 hours.

  • Measurement of Hemolysis:

    • Centrifuge the tubes at 1000 x g for 5 minutes.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis using the following formula:

      • % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Acute Toxicity Study

This protocol provides a general framework for an acute oral toxicity study in mice to determine the LD50 of this compound.

Logical Flow for In Vivo Acute Toxicity Study

In_Vivo_Toxicity_Workflow cluster_observations Daily Observations cluster_endpoint_analysis Endpoint Analysis start Start: Acclimatize Mice grouping Divide Mice into Groups (Control and Treatment) start->grouping dosing Administer Single Dose of this compound (Oral Gavage) grouping->dosing observation Observe for 14 Days dosing->observation clinical_signs Clinical Signs of Toxicity observation->clinical_signs body_weight Body Weight Measurement observation->body_weight mortality Mortality observation->mortality end_study End of Study (Day 14) observation->end_study necropsy Gross Necropsy end_study->necropsy organ_weight Organ Weight Measurement necropsy->organ_weight histopathology Histopathological Examination organ_weight->histopathology ld50_calc Calculate LD50 histopathology->ld50_calc

Caption: Logical flow for an in vivo acute toxicity study of this compound in a mouse model.

  • Animals and Housing:

    • Use healthy young adult mice (e.g., BALB/c or Swiss albino), with an equal number of males and females.

    • House the animals in standard conditions with free access to food and water.

    • Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Divide the animals into several groups (e.g., 5-6 animals per group), including a control group.

    • Prepare different concentrations of purified this compound in a suitable vehicle (e.g., sterile water or PBS).

    • Administer a single dose of this compound to the treatment groups via oral gavage. The control group receives only the vehicle.

  • Observation:

    • Observe the animals continuously for the first few hours after dosing and then daily for 14 days.

    • Record any clinical signs of toxicity, such as changes in behavior, posture, breathing, and any signs of illness.

    • Record body weight at the beginning of the study and then regularly throughout the 14-day period.

    • Record any mortality.

  • Endpoint Analysis:

    • At the end of the 14-day observation period, euthanize all surviving animals.

    • Perform a gross necropsy to examine for any abnormalities in the organs.

    • Collect major organs (e.g., liver, kidneys, spleen, heart, lungs), weigh them, and preserve them in formalin for histopathological examination.

  • Data Analysis:

    • The LD50 value can be calculated using appropriate statistical methods (e.g., probit analysis).

Cytokine Production Assay

This protocol describes how to measure the effect of this compound on the production of key cytokines (e.g., TNF-α, IL-6, IL-10) by macrophages.

Workflow for Cytokine Production Assay

Caption: Workflow for measuring cytokine production by macrophages in response to this compound stimulation.

  • Macrophage Culture:

    • Culture a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

    • Seed the cells into a 24-well plate at a density of approximately 5 x 10^5 cells per well and allow them to adhere overnight.

  • Stimulation:

    • Prepare different concentrations of purified this compound.

    • Remove the culture medium and replace it with fresh medium containing the different concentrations of this compound.

    • Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).

    • Incubate the plate for 24 hours.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

    • Measure the concentration of TNF-α, IL-6, and IL-10 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Determine the concentration of each cytokine in the samples by interpolating from the standard curve.

Conclusion

The available data, although limited, suggests that this compound and its derivatives have a favorable preliminary safety profile with low cytotoxicity to eukaryotic cells. However, a comprehensive immunological and toxicity assessment based on robust quantitative data is essential for its further development as a therapeutic or biopreservative agent. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these necessary investigations. Future studies should focus on generating specific data on the cytotoxicity, hemolytic activity, in vivo toxicity, and immunomodulatory effects of purified this compound to establish a complete safety and efficacy profile.

References

An In-depth Technical Guide to the Sakacin P Gene Cluster: Organization and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic organization and regulatory mechanisms of the sakacin P gene cluster from Lactobacillus sakei. This compound is a pediocin-like class IIa bacteriocin that exhibits strong antimicrobial activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes. Understanding the molecular biology of this compound production is crucial for its potential application as a natural food preservative and for the development of novel antimicrobial agents.

Organization of the this compound Gene Locus

The this compound genetic locus in Lactobacillus sakei Lb674 consists of two main gene clusters. The primary cluster, encoded on a 7.6 kb chromosomal DNA fragment, is responsible for the production of this compound and the cognate immunity.[1] A second, more recently identified operon located downstream of the primary cluster, encodes for the production of another bacteriocin, sakacin Q, and its immunity protein.

The Core spp Gene Cluster

The core this compound gene cluster comprises six genes arranged sequentially and transcribed in the same direction: sppK, sppR, sppA, spiA, sppT, and sppE.[1][2] The organization and functional roles of these genes are detailed below.

Table 1: Gene Organization of the Core this compound Cluster (GenBank Accession: Z48542)

GeneSize (bp)Intergenic Region (bp)Encoded ProteinPutative Function
sppK1347N/ASppKHistidine kinase (Sensor)
sppR63911SppRResponse regulator (Effector)
sppA18677SppAThis compound preprotein
spiA30355SpiAThis compound immunity protein
sppT2139100SppTABC transporter
sppE84928SppEAccessory transport protein

Note: Gene sizes and intergenic regions are derived from the analysis of the GenBank sequence Z48542.

The Downstream sppQ Operon

Further investigation of the region downstream of the core spp cluster revealed an additional operon responsible for the production of a second bacteriocin, sakacin Q. This operon consists of four genes: sppQ, spiQ, orf4, and orf5.

Table 2: Gene Organization of the Downstream sppQ Operon (GenBank Accession: AJ844594)

GeneSize (bp)Intergenic Region (bp)Encoded ProteinPutative Function
sppQ165N/ASppQSakacin Q preprotein
spiQ183-1 (overlapping)SpiQSakacin Q immunity protein
orf432753Orf4Unknown function
orf510870Orf5Putative pseudoimmunity protein

Note: Gene sizes and intergenic regions are derived from the analysis of the GenBank sequence AJ844594. The negative intergenic region for spiQ indicates an overlapping reading frame with sppQ.

Regulation of this compound Gene Expression

The production of this compound is tightly regulated by a quorum-sensing mechanism mediated by a three-component signal transduction system. This system ensures that bacteriocin production is induced only at a high cell density, coordinating the metabolic burden of bacteriocin synthesis with population size. The key components of this regulatory network are a secreted peptide pheromone, a membrane-bound histidine kinase (SppK), and a cytoplasmic response regulator (SppR).

The Three-Component Regulatory System
  • Inducing Peptide (IP): L. sakei constitutively produces a small peptide pheromone, also known as the inducing factor (IF), at a basal level. As the bacterial population grows, the extracellular concentration of this peptide increases.

  • Histidine Kinase (SppK): SppK is a transmembrane sensor protein. Upon binding of the inducing peptide to its extracellular domain, SppK undergoes a conformational change that triggers its autophosphorylation on a conserved histidine residue.

  • Response Regulator (SppR): The phosphoryl group from the activated SppK is then transferred to a conserved aspartate residue on the response regulator, SppR. Phosphorylated SppR acts as a transcriptional activator.

Transcriptional Activation

Activated SppR binds to specific DNA sequences within the promoter regions of the this compound operons, enhancing their transcription. The this compound locus contains at least four inducible promoters:

  • PsppA: Drives the expression of the sppA (this compound) and spiA (immunity) genes.

  • PsppT: Controls the transcription of the sppT and sppE transport genes.

  • PsppQ: Regulates the expression of the sppQ operon.

  • PorfX (now referred to as PsppQ): Initially identified as a promoter upstream of the sppQ operon.

Reporter gene assays have been used to assess the relative strengths of these promoters, providing insights into the transcriptional hierarchy of the system.

Table 3: Relative Promoter Strength in the this compound Locus

PromoterReporter Gene Assay Result (Relative Activity)Reference
PsppAHighMathiesen et al., 2005
PsppQModerateMathiesen et al., 2005
Porf4LowMathiesen et al., 2005

Note: The data represents a qualitative summary of reporter gene expression studies. Specific fold-changes are not available in the cited literature.

The following diagram illustrates the regulatory pathway of the this compound gene cluster.

SakacinP_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inducing Peptide (IP) Inducing Peptide (IP) SppK SppK (Histidine Kinase) Inducing Peptide (IP)->SppK 1. Binding SppK->SppK SppR SppR (Response Regulator) SppK->SppR 3. Phosphotransfer SppR_P SppR-P SppR->SppR_P Promoters spp Promoters (PsppA, PsppT, PsppQ) SppR_P->Promoters 4. Binds to Promoters sppA_spiA sppA/spiA Promoters->sppA_spiA Transcription sppT_sppE sppT/sppE Promoters->sppT_sppE Transcription sppQ_operon sppQ operon Promoters->sppQ_operon Transcription SakacinP_Immunity This compound & Immunity sppA_spiA->SakacinP_Immunity Translation Transport_Machinery Transport Machinery sppT_sppE->Transport_Machinery Translation SakacinQ_Immunity Sakacin Q & Immunity sppQ_operon->SakacinQ_Immunity Translation

Caption: Regulatory pathway of the this compound gene cluster.

Experimental Protocols

This section outlines the general methodologies employed in the study of the this compound gene cluster. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Gene Cloning and Plasmid Construction

Standard molecular cloning techniques are used to manipulate the genes of the this compound cluster. A common strategy involves the use of a two-plasmid expression system in a heterologous host such as Lactobacillus sakei Lb790, which does not produce this compound.

Experimental Workflow:

Plasmid_Construction_Workflow start Isolate Genomic DNA from L. sakei Lb674 pcr PCR Amplification of target genes/operons start->pcr digest Restriction Enzyme Digestion pcr->digest vector Expression Vector (e.g., pLPV111 derivative) vector->digest ligate T4 DNA Ligase Ligation digest->ligate transform Transformation into E. coli (for cloning) ligate->transform isolate_plasmid Plasmid Miniprep transform->isolate_plasmid transform_l_sakei Electroporation into L. sakei Lb790 isolate_plasmid->transform_l_sakei functional_assay Functional Analysis (e.g., antimicrobial assay) transform_l_sakei->functional_assay

Caption: General workflow for plasmid construction and functional analysis.

Key Methodological Points:

  • Vector Backbone: A common shuttle vector capable of replicating in both E. coli (for ease of cloning) and Lactobacillus is typically used.

  • Promoter: The gene of interest is often cloned downstream of an inducible or constitutive promoter native to the expression host or from another bacteriocin system (e.g., the sakacin A promoter, PsapA).

  • Transformation: Electroporation is the standard method for introducing plasmids into Lactobacillus sakei.

RNA Isolation and Northern Blot Analysis

Northern blotting is employed to determine the transcript sizes of the this compound operons and to analyze their expression under different conditions.

Experimental Workflow:

Northern_Blot_Workflow start Grow L. sakei cultures (induced and uninduced) rna_isolation Total RNA Isolation (e.g., RNeasy kit) start->rna_isolation gel_electrophoresis Denaturing Agarose Gel Electrophoresis rna_isolation->gel_electrophoresis transfer Transfer to Nylon Membrane gel_electrophoresis->transfer hybridization Hybridization with Labeled DNA Probe transfer->hybridization detection Autoradiography or Chemiluminescent Detection hybridization->detection analysis Analysis of Transcript Size and Abundance detection->analysis

Caption: General workflow for Northern blot analysis.

Key Methodological Points:

  • RNA Isolation: Due to the thick cell wall of Gram-positive bacteria, a pre-treatment step with lysozyme and mutanolysin is often required to efficiently lyse the cells before RNA extraction.

  • Probe Labeling: DNA probes specific to the genes of interest are typically labeled with radioactive isotopes (e.g., 32P) or non-radioactive labels (e.g., digoxigenin).

  • Hybridization: The labeled probe is incubated with the membrane, allowing it to anneal to its complementary RNA sequence.

Quantitative Real-Time PCR (RT-qPCR)

RT-qPCR is a sensitive method for quantifying gene expression levels. While specific RT-qPCR data for the this compound gene cluster is not extensively published, the following represents a general approach.

Experimental Workflow:

RT_qPCR_Workflow start Total RNA Isolation (as for Northern blot) dnase DNase Treatment (to remove gDNA) start->dnase cdna_synthesis Reverse Transcription (cDNA synthesis) dnase->cdna_synthesis qPCR Real-Time PCR with Gene-Specific Primers cdna_synthesis->qPCR analysis Data Analysis (Relative Quantification) qPCR->analysis

Caption: General workflow for RT-qPCR analysis.

Key Methodological Points:

  • Primer Design: Primers must be designed to specifically amplify the target genes.

  • Reference Genes: One or more stably expressed reference genes are required for normalization of the data.

  • Data Analysis: The relative expression of the target genes is typically calculated using the ΔΔCt method.

Conclusion

The this compound gene cluster of Lactobacillus sakei is a well-characterized system for bacteriocin production. Its genetic organization and sophisticated regulatory network provide a valuable model for understanding antimicrobial peptide synthesis in lactic acid bacteria. The detailed knowledge of this system, as outlined in this guide, is essential for researchers and professionals aiming to harness the potential of this compound in food preservation and drug development. Further research focusing on the quantitative aspects of gene expression and the molecular details of protein-DNA interactions will undoubtedly provide deeper insights into the intricate regulation of this potent antimicrobial peptide.

References

Transcriptional Regulation of the Sakacin P Operon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a class IIa bacteriocin produced by certain strains of Lactobacillus sakei. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes, making it a subject of significant interest in food preservation and as a potential therapeutic agent. The production of this compound is a tightly regulated process, governed by a complex transcriptional network that ensures its synthesis is responsive to cell density and environmental cues. This technical guide provides an in-depth overview of the transcriptional regulation of the this compound operon, detailing the molecular components, signaling pathways, and experimental methodologies used to elucidate this system.

Core Regulatory Mechanism: A Three-Component System

The transcriptional regulation of the this compound operon is primarily controlled by a three-component signal transduction system, a sophisticated form of quorum sensing. This system ensures that the significant metabolic investment in bacteriocin production occurs only when the bacterial population reaches a density sufficient for the bacteriocin to be effective. The genetic determinants for this compound production are organized into three main gene clusters, each preceded by an inducible promoter.[1]

1. The Regulatory Gene Cluster (sppIP-sppK-sppR): This operon encodes the key components of the signal transduction cascade.

  • sppIP: Encodes the inducing peptide pheromone (IP), a signaling molecule that is secreted into the extracellular environment.[2]
  • sppK: Encodes a membrane-bound histidine protein kinase (HPK), which acts as the receptor for the inducing peptide.[1]
  • sppR: Encodes a cytoplasmic response regulator (RR), which, upon activation, functions as a transcriptional activator.[1]

2. The this compound Structural and Immunity Gene Cluster (sppA-spiA): This cluster is responsible for the production of the bacteriocin and the protection of the producer cell.

  • sppA: The structural gene for the this compound preprotein.[1]
  • spiA: Encodes the immunity protein, which protects the producer strain from the action of its own bacteriocin.[1]

3. The Transport and Processing Gene Cluster (sppT-sppE): This operon encodes the machinery for the secretion and processing of this compound.

  • sppT: Encodes an ABC transporter.[1]
  • sppE: Encodes an accessory protein for the ABC transporter.[1]

The entire this compound gene cluster, comprising sppK, sppR, sppA, spiA, sppT, and sppE, is transcribed in the same direction.[3] Deletion and frameshift mutation analyses have confirmed that sppK, sppT, and sppE are essential for this compound production.[3]

Signaling Pathway and Transcriptional Activation

The regulation of the this compound operon is initiated by the basal level expression of the regulatory operon, leading to a low concentration of the inducing peptide (IP) in the environment. As the bacterial population grows, the concentration of IP increases.

SakacinP_Regulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_promoters Promoters cluster_operons Operons IP Inducing Peptide (IP) SppK SppK (Histidine Kinase) IP->SppK 1. Binding SppK->SppK SppR SppR (Response Regulator) SppK->SppR 3. Phosphotransfer ADP ADP SppR_P SppR-P PsppA PsppA SppR_P->PsppA 4. Binds Promoter PsppIP PsppIP SppR_P->PsppIP PsppT PsppT SppR_P->PsppT ATP ATP sppA_spiA sppA-spiA PsppA->sppA_spiA Transcription sppIP_sppKR sppIP-sppKR PsppIP->sppIP_sppKR Transcription sppT_sppE sppT-sppE PsppT->sppT_sppE Transcription sppIP_sppKR->IP Positive Feedback

Figure 1: Signaling pathway for the transcriptional regulation of the this compound operon.
  • Sensing: At a threshold concentration, the inducing peptide binds to the extracellular sensor domain of the histidine kinase, SppK.

  • Autophosphorylation: This binding event triggers a conformational change in SppK, leading to its autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate donor.

  • Phosphotransfer: The phosphoryl group is then transferred from SppK to a conserved aspartate residue on the response regulator, SppR.

  • Transcriptional Activation: Phosphorylated SppR (SppR-P) undergoes a conformational change that increases its affinity for specific DNA sequences within the promoter regions of the this compound operons (PsppA, PsppIP, and PsppT).

  • Gene Expression: The binding of SppR-P to these promoters activates the transcription of the structural and immunity genes (sppA and spiA), the transport genes (sppT and sppE), and, importantly, the regulatory genes themselves (sppIP, sppK, and sppR). This creates a positive feedback loop, rapidly amplifying the production of this compound once the induction threshold is reached.

Quantitative Analysis of Promoter Strength

The relative strength of the promoters within the this compound and the related sakacin Q operons has been quantitatively assessed using a β-glucuronidase (GUS) reporter gene system. The results provide insights into the expression levels driven by each promoter.

Plasmid/ConstructDescriptionGUS Activity (Miller Units)
pGM112GNegative control4 ± 3
pGM204In-frame fusion of gusA to the 22nd amino acid of presakacin Q244 ± 17
pGM201In-frame fusion of gusA to spiQ; nonsense mutation in sppQ6 ± 2

Data adapted from a study on the sakacin Q operon, which is also under the control of the spp regulatory genes.[1]

The promoter Porf4 has been shown to be an inducible promoter, but it is approximately 10 times weaker than the two bacteriocin promoters in the spp gene cluster, PsppQ and PsppA.[1]

Experimental Protocols

The elucidation of the transcriptional regulation of the this compound operon has relied on a variety of molecular biology techniques. Detailed methodologies for key experiments are provided below.

Reporter Gene Assay (β-Glucuronidase)

This assay is used to quantify the activity of the this compound promoters.

1. Strain and Plasmid Construction:

  • The promoter region of interest (e.g., PsppA) is cloned upstream of a promoterless β-glucuronidase (gusA) reporter gene in an appropriate Lactobacillus expression vector.
  • The resulting plasmid is transformed into a suitable host strain, such as Lactobacillus sakei Lb790, which may also harbor a second plasmid providing the regulatory proteins SppK and SppR if they are not present on the reporter plasmid.

2. Culture Growth and Induction:

  • Overnight cultures of the recombinant Lactobacillus strain are diluted to an optical density at 600 nm (OD600) of approximately 0.1 in MRS broth.
  • For inducible systems, the synthetic inducing peptide (IP-673) is added to the culture at the desired concentration during the exponential growth phase.

3. Sample Collection and Cell Lysis:

  • Aliquots of the culture are harvested at various time points.
  • The cells are washed with GUS buffer (e.g., 100 mM sodium phosphate, 2.5 mM EDTA, pH 6.0).
  • Cell lysis is achieved by mechanical disruption, for example, using a bead beater with silica beads.

4. β-Glucuronidase Assay:

  • The cell-free extract is incubated with a chromogenic substrate, such as p-nitrophenyl-β-D-glucuronide (PNPG), at 37°C.
  • The reaction is stopped by adding a solution that raises the pH (e.g., Na2CO3).
  • The amount of p-nitrophenol released is quantified by measuring the absorbance at 420 nm.

5. Calculation of Activity:

  • β-Glucuronidase activity is typically expressed in Miller units, calculated using the following formula:
  • Miller Units = (1000 × A420) / (t × V × OD600)
  • Where:
  • A420 is the absorbance at 420 nm.
  • t is the reaction time in minutes.
  • V is the volume of the culture used in the assay in milliliters.
  • OD600 is the optical density of the culture at 600 nm.

Start [label="Start: Recombinant Lactobacillus with Promoter-gusA fusion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Culture [label="1. Culture Growth\n(e.g., MRS broth, 30°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="2. Induction with Peptide Pheromone\n(if applicable)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="3. Harvest Cells\n(Centrifugation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="4. Cell Lysis\n(e.g., Bead Beating)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="5. Incubate Lysate with Substrate\n(e.g., PNPG at 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="6. Stop Reaction\n(e.g., add Na2CO3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="7. Measure Absorbance at 420 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="8. Calculate GUS Activity\n(Miller Units)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Culture; Culture -> Induction; Induction -> Harvest; Harvest -> Lysis; Lysis -> Assay; Assay -> Stop; Stop -> Measure; Measure -> Calculate; }

Figure 2: Experimental workflow for the β-glucuronidase reporter gene assay.
Northern Blot Analysis

Northern blotting is employed to detect and quantify the transcripts of the this compound operon genes.

1. RNA Isolation:

  • Total RNA is isolated from Lactobacillus sakei cultures grown to the desired cell density.
  • To protect RNA from degradation, a reagent such as RNAprotect Bacteria Reagent (Qiagen) can be used.
  • Cells are pre-treated with lysozyme and mutanolysin to ensure efficient lysis before proceeding with a standard RNA isolation kit (e.g., RNeasy Kit, Qiagen).

2. Denaturing Agarose Gel Electrophoresis:

  • A specific amount of total RNA (e.g., 2 µg) is separated on a denaturing agarose gel containing formaldehyde to prevent the formation of secondary structures.

3. Blotting:

  • The separated RNA is transferred from the gel to a nylon membrane.

4. Probe Preparation and Hybridization:

  • A DNA probe specific to the gene of interest (e.g., sppA) is labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., DIG-dUTP).
  • The membrane is pre-hybridized to block non-specific binding sites and then hybridized with the labeled probe.

5. Washing and Detection:

  • The membrane is washed under stringent conditions to remove any unbound or non-specifically bound probe.
  • The hybridized probe is detected by autoradiography (for radioactive probes) or chemiluminescence/colorimetric methods (for non-radioactive probes).

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of the response regulator SppR to the promoter regions of the this compound operons.

1. Probe Preparation:

  • A DNA fragment corresponding to the promoter region of interest (e.g., PsppA) is generated, typically by PCR.
  • The probe is end-labeled with a radioactive isotope (e.g., 32P-ATP using T4 polynucleotide kinase) or a fluorescent dye.

2. Binding Reaction:

  • The labeled DNA probe is incubated with purified SppR protein (or cell extracts containing SppR) in a binding buffer. The binding buffer typically contains components to stabilize the protein and reduce non-specific binding, such as glycerol, a non-specific competitor DNA (e.g., poly(dI-dC)), and salts.
  • For competition assays, an excess of unlabeled specific or non-specific competitor DNA is included in the binding reaction.

3. Native Polyacrylamide Gel Electrophoresis:

  • The binding reactions are loaded onto a non-denaturing polyacrylamide gel.
  • Electrophoresis is carried out under conditions that maintain the integrity of the protein-DNA complexes.

4. Detection:

  • The gel is dried and the positions of the labeled DNA are visualized by autoradiography or fluorescence imaging. A "shift" in the mobility of the labeled probe, from a faster-migrating free probe to a slower-migrating protein-DNA complex, indicates binding.

DNase I Footprinting

DNase I footprinting allows for the precise identification of the SppR binding site within a promoter region.

1. Probe Preparation:

  • A DNA fragment containing the promoter of interest is labeled at one end of one strand.

2. Binding Reaction:

  • The end-labeled probe is incubated with varying concentrations of purified SppR protein under conditions that allow for binding.

3. DNase I Digestion:

  • The protein-DNA complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone, except where it is protected by the bound protein.

4. Analysis of Digestion Products:

  • The DNA is purified and the digestion products are separated on a high-resolution denaturing polyacrylamide gel, alongside a sequencing ladder of the same DNA fragment.
  • The gel is visualized by autoradiography. The region where SppR was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without SppR.

Conclusion

The transcriptional regulation of the this compound operon is a well-coordinated process that relies on a sensitive quorum-sensing mechanism. The three-component system, comprising the inducing peptide, histidine kinase, and response regulator, ensures that the production of this potent antimicrobial peptide is tightly controlled and initiated only when a sufficient cell density is achieved. The experimental methodologies detailed in this guide have been instrumental in dissecting this intricate regulatory network and provide a framework for further investigation into bacteriocin genetics and the development of novel antimicrobial strategies. Further research to obtain more precise quantitative data on binding affinities and enzyme kinetics will provide a more complete understanding of the molecular dynamics of this system.

References

Methodological & Application

Step-by-Step Protocol for the Purification of Sakacin P from Lactobacillus sakei Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed, step-by-step protocol for the purification of sakacin P, a bacteriocin with significant potential as a natural antimicrobial agent, from Lactobacillus sakei culture. The protocol covers all stages from bacterial cultivation to high-purity this compound isolation, including quantitative analysis of purification efficiency.

Introduction

This compound is a class IIa bacteriocin produced by strains of Lactobacillus sakei, a lactic acid bacterium commonly found in fermented meat and fish products. It exhibits potent antimicrobial activity, particularly against foodborne pathogens like Listera monocytogenes, making it a promising candidate for applications in food preservation and as a therapeutic agent. This protocol outlines a robust multi-step purification strategy designed to isolate this compound with high purity and yield.

Experimental Workflow

The purification of this compound follows a logical sequence of steps designed to progressively enrich the target protein while removing contaminants. The overall workflow is depicted in the diagram below.

SakacinP_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing Culture Lactobacillus sakei Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Growth to early stationary phase AmmoniumSulfate Ammonium Sulfate Precipitation Harvest->AmmoniumSulfate Collection of Supernatant CationExchange Cation Exchange Chromatography AmmoniumSulfate->CationExchange Resuspension & Desalting Hydrophobic Hydrophobic Interaction Chromatography CationExchange->Hydrophobic Elution of Bound Fraction RPHPLC Reversed-Phase HPLC Hydrophobic->RPHPLC Collection of Active Fractions PureSakacinP Pure this compound RPHPLC->PureSakacinP Final Polishing

Caption: Experimental workflow for the purification of this compound.

Quantitative Data Summary

The following table summarizes the purification of a sakacin from Lactobacillus sakei ZFM225, illustrating the expected yield and purification fold at each step of the process.

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Purification Fold
Culture Supernatant850.01,280,0001,505.91001.0
Ammonium Sulfate (70%)125.01,024,0008,192.080.05.4
Cation Exchange Chromatography15.0640,00042,666.750.028.3
Reversed-Phase HPLC1.8192,000106,666.715.070.8

Note: Data is representative of a typical sakacin purification process and may vary based on the specific strain, culture conditions, and equipment used.

Detailed Experimental Protocols

Bacterial Strain and Culture Conditions
  • Bacterial Strain : Lactobacillus sakei (e.g., strains Lb674, LTH673, or CCUG 42687) is used as the producing organism.

  • Media Preparation : Prepare MRS broth (Oxoid) for the cultivation of Lactobacillus strains. For solid media, supplement the broth with 1.5% (w/v) agar.[1]

  • Inoculation and Incubation : Inoculate the MRS broth with an overnight culture of L. sakei. Incubate the culture without shaking at 30°C.[1] Optimal this compound production has been observed at temperatures between 20-25°C.[2]

  • Growth Monitoring : Monitor the bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

Cell Harvesting and Supernatant Collection
  • Harvesting : When the culture reaches the early stationary phase of growth, harvest the bacterial cells by centrifugation at 10,000 x g for 15-30 minutes at 4°C.[1]

  • Supernatant Collection : Carefully decant the supernatant, which contains the secreted this compound, and proceed to the next step.

Ammonium Sulfate Precipitation
  • Precipitation : While gently stirring the collected supernatant on ice, slowly add solid ammonium sulfate to a final saturation of 60-70%.[3][4] This will precipitate the this compound and other proteins.

  • Incubation : Continue stirring the mixture at 4°C for at least 4 hours or overnight to ensure complete precipitation.

  • Pellet Collection : Collect the protein precipitate by centrifugation at 10,000 x g for 30 minutes at 4°C.[1]

  • Resuspension : Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer, such as 20 mM sodium phosphate buffer (pH 5.8).

Cation Exchange Chromatography
  • Column Equilibration : Equilibrate a cation exchange column (e.g., SP Sepharose Fast Flow) with the resuspension buffer (20 mM sodium phosphate, pH 5.8).

  • Sample Loading : Apply the resuspended and desalted sample to the equilibrated column.

  • Washing : Wash the column with the equilibration buffer to remove unbound proteins.

  • Elution : Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).[1]

  • Fraction Collection : Collect fractions and assay each for bacteriocin activity to identify the this compound-containing fractions.

Hydrophobic Interaction Chromatography (HIC)
  • Column Equilibration : Equilibrate a hydrophobic interaction column (e.g., Octyl Sepharose 4 Fast Flow) with a high-salt buffer (e.g., 20 mM sodium phosphate with 1 M NaCl, pH 5.8).

  • Sample Loading : Pool the active fractions from the cation exchange step and adjust the salt concentration to match the HIC equilibration buffer before loading onto the column.

  • Washing : Wash the column with the equilibration buffer.

  • Elution : Elute the bound this compound by applying a decreasing salt gradient (e.g., from 1 M to 0 M NaCl in 20 mM sodium phosphate buffer, pH 5.8).[1]

  • Fraction Collection : Collect fractions and assay for bacteriocin activity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Column Equilibration : Equilibrate a reversed-phase column (e.g., PepRPC HR 5/5) with a solution of water and a low percentage of organic solvent (e.g., acetonitrile) containing an ion-pairing agent (e.g., 0.1% trifluoroacetic acid - TFA).

  • Sample Loading : Pool the active fractions from the HIC step and inject them into the HPLC system.

  • Elution : Elute the this compound using a linear gradient of increasing organic solvent concentration (e.g., 0-60% acetonitrile in 0.1% TFA).

  • Detection and Collection : Monitor the elution profile at 220 nm and 280 nm and collect the peaks corresponding to this compound.

  • Purity Analysis : Assess the purity of the final sample by analytical RP-HPLC and SDS-PAGE.

Bacteriocin Activity Assay (Microtiter Plate Method)
  • Indicator Strain : Use a sensitive indicator strain, such as Lactobacillus sakei NCDO 2714, for the assay.[1]

  • Serial Dilutions : Perform two-fold serial dilutions of the samples from each purification step in a 96-well microtiter plate using MRS broth.

  • Inoculation : Inoculate each well with a standardized suspension of the indicator strain.

  • Incubation : Incubate the microtiter plate at the optimal growth temperature for the indicator strain.

  • Activity Determination : Determine the bacteriocin activity by measuring the optical density at 600 nm. One bacteriocin unit (AU) is defined as the amount of bacteriocin required to inhibit the growth of the indicator strain by 50%.[1]

Concluding Remarks

This comprehensive protocol provides a reliable framework for the successful purification of this compound from Lactobacillus sakei cultures. The combination of precipitation and multiple chromatographic techniques ensures the isolation of a highly pure and active bacteriocin suitable for further characterization and application in research and development. Adherence to these detailed methodologies will enable researchers to consistently obtain high-quality this compound for their studies.

References

Application Notes and Protocols for the Quantification of Sakacin P Activity Using Agar Well Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a class IIa bacteriocin produced by strains of Lactobacillus sakei, a lactic acid bacterium commonly found in fermented meat products. It exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This characteristic makes this compound a promising candidate for application as a natural food preservative and a potential therapeutic agent. Accurate quantification of its activity is crucial for research, quality control, and the development of commercial applications. The agar well diffusion assay is a widely used, reliable, and relatively simple method for determining the antimicrobial activity of bacteriocins like this compound.

These application notes provide a detailed protocol for the quantification of this compound activity using the agar well diffusion assay, including methodologies for the preparation of the producer and indicator strains, the assay procedure, and the calculation of activity units.

Key Principles

The agar well diffusion assay is based on the principle of the diffusion of an antimicrobial agent from a well through a solidified agar medium seeded with a sensitive indicator microorganism. The antimicrobial agent creates a concentration gradient as it diffuses into the agar. If the concentration of the agent is sufficient to inhibit the growth of the indicator microorganism, a clear zone of inhibition will be observed around the well. The diameter of this inhibition zone is proportional to the concentration and activity of the antimicrobial substance.

Data Presentation

Optimization of this compound Production

The production of this compound by Lactobacillus sakei is influenced by various environmental factors. The following table summarizes the results of a study on the optimization of bacteriocin production by L. sakei 2a, demonstrating the impact of initial pH and temperature on activity, expressed in Arbitrary Units per milliliter (AU/mL).

Initial pHTemperature (°C)Bacteriocin Production (AU/mL)
5.0256400
5.5256400
5.03012800
5.53012800
4.537Not Detected
6.037Not Detected

Data adapted from a study on the optimization of bacteriocin production by L. sakei 2a.

Quantification of this compound Activity (AU/mL)

The activity of this compound is typically quantified in Arbitrary Units (AU/mL). One AU is defined as the reciprocal of the highest serial dilution of the cell-free supernatant that shows a clear zone of inhibition against the indicator strain.

Dilution FactorInhibition Zone Diameter (mm)Activity (AU/mL)
Undiluted18\multirow{5}{*}{3200}
1:215
1:412
1:89
1:166
1:32No Zone

This table provides a representative example of how to determine AU/mL. The actual zone diameters will vary depending on the specific experimental conditions.

Experimental Protocols

Materials
  • Lactobacillus sakei (this compound producing strain)

  • Listeria monocytogenes (Indicator strain)

  • MRS broth and MRS agar

  • Brain Heart Infusion (BHI) broth and BHI agar

  • Sterile petri dishes

  • Sterile micropipette and tips

  • Sterile cork borer (6-8 mm diameter)

  • Incubator

  • Centrifuge

  • Water bath

  • pH meter

  • Spectrophotometer

  • Sterile saline solution (0.85% NaCl)

  • Glycerol

Protocol 1: Preparation of this compound-Containing Cell-Free Supernatant
  • Inoculation and Growth of Lactobacillus sakei

    • Inoculate a single colony of Lactobacillus sakei into 10 mL of MRS broth.

    • Incubate at the optimal temperature for this compound production (e.g., 25-30°C) for 18-24 hours.[1]

  • Harvesting of Supernatant

    • After incubation, centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

    • Carefully collect the supernatant.

  • Neutralization and Enzyme Inactivation

    • Adjust the pH of the supernatant to 6.5-7.0 with 1 M NaOH to eliminate the inhibitory effect of organic acids.

    • Heat the supernatant in a water bath at 80°C for 10 minutes to inactivate proteases.

  • Sterilization

    • Filter-sterilize the supernatant through a 0.22 µm pore size filter to remove any remaining bacterial cells.

    • The resulting cell-free supernatant (CFS) contains the crude this compound extract and is ready for the activity assay.

Protocol 2: Preparation of the Indicator Strain Lawn
  • Culturing the Indicator Strain

    • Inoculate a single colony of Listeria monocytogenes into 10 mL of BHI broth.

    • Incubate at 37°C for 18-24 hours.

  • Standardization of Inoculum

    • Measure the optical density (OD) of the overnight culture at 600 nm.

    • Adjust the bacterial suspension with sterile saline solution to a standardized turbidity, such as a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Preparation of the Agar Plate

    • Prepare BHI agar and cool it to 45-50°C.

    • Add the standardized Listeria monocytogenes inoculum to the molten agar at a concentration of 1% (v/v) and mix gently.

    • Pour the seeded agar into sterile petri dishes and allow it to solidify completely in a laminar flow hood.

Protocol 3: Agar Well Diffusion Assay
  • Well Preparation

    • Once the seeded agar has solidified, use a sterile cork borer to cut wells of 6-8 mm in diameter in the agar.

  • Sample Application

    • Prepare two-fold serial dilutions of the this compound-containing CFS in sterile MRS broth or sterile distilled water.

    • Pipette a fixed volume (e.g., 50-100 µL) of the undiluted and each dilution of the CFS into the wells.

    • Include a negative control by adding sterile MRS broth or water to one of the wells.

  • Incubation

    • Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the bacteriocin into the agar.

    • Incubate the plates at 37°C for 18-24 hours.

  • Measurement and Calculation

    • After incubation, measure the diameter of the clear zones of inhibition around each well in millimeters.

    • The activity of this compound is expressed in Arbitrary Units per milliliter (AU/mL). This is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition. For example, if the highest dilution showing a zone of inhibition is 1:32, the activity is 3200 AU/mL (assuming 100 µL was added to the well).

Visualizations

Experimental_Workflow cluster_producer This compound Producer Preparation cluster_indicator Indicator Strain Preparation cluster_assay Agar Well Diffusion Assay A Inoculate L. sakei in MRS broth B Incubate at 25-30°C for 18-24h A->B C Centrifuge to pellet cells B->C D Collect supernatant C->D E Neutralize pH and heat-inactivate proteases D->E F Filter-sterilize supernatant E->F L Add this compound supernatant (and dilutions) to wells F->L G Inoculate L. monocytogenes in BHI broth H Incubate at 37°C for 18-24h G->H I Standardize inoculum (0.5 McFarland) H->I J Prepare seeded BHI agar plates I->J K Cut wells in seeded agar J->K K->L M Incubate at 37°C for 18-24h L->M N Measure inhibition zones M->N O Calculate AU/mL N->O

Caption: Workflow for this compound activity quantification.

AU_Calculation A Prepare serial dilutions of This compound supernatant B Perform agar well diffusion assay A->B C Identify the highest dilution with a clear inhibition zone B->C D Calculate the reciprocal of this dilution factor C->D E Result: this compound activity in AU/mL D->E

References

Application Notes and Protocols: Heterologous Expression of Sakacin P in E. coli Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sakacin P is a class IIa bacteriocin produced by Lactobacillus sakei, exhibiting strong antimicrobial activity against various foodborne pathogens, notably Listeria monocytogenes.[1] Its potential as a natural food preservative and a therapeutic agent has garnered significant interest. However, the production of this compound in its native host is often limited due to complex regulatory mechanisms.[1] Heterologous expression in well-characterized systems like Escherichia coli offers a promising alternative for large-scale, cost-effective production. These application notes provide a comprehensive guide to the heterologous expression of this compound in E. coli, covering vector design, host strain selection, expression, purification, and activity assessment.

Data Presentation

Table 1: Key Genetic Components for this compound Expression
ComponentGene NameOrganism of OriginFunctionReference
Pre-sakacin PsppALactobacillus sakeiStructural gene encoding the this compound pre-peptide.[2]
This compound Immunity ProteinspiALactobacillus sakeiConfers immunity to the producer strain against this compound.[2]
Histidine KinasesppKLactobacillus sakeiPart of a two-component signal transduction system regulating this compound production.[2]
Response RegulatorsppRLactobacillus sakeiPart of a two-component signal transduction system regulating this compound production.[2]
ABC TransportersppTLactobacillus sakeiInvolved in the secretion of this compound.[2]
Accessory ProteinsppELactobacillus sakeiAssists the ABC transporter in this compound secretion.[2]
Table 2: Recommended Plasmids and Host Strains for this compound Expression in E. coli
Plasmid SeriesKey FeaturesRecommended Host StrainRationale
pET Vectors (e.g., pET-28a)T7 promoter, optional His-tag for purification, kanamycin resistance.E. coli BL21(DE3)High-level protein expression, deficient in Lon and OmpT proteases.[3]
pET Vectors with pLysST7 promoter, co-expression of T7 lysozyme to reduce basal expression.E. coli BL21(DE3)pLysSTighter control of expression, beneficial for potentially toxic proteins.
Codon-optimized synthetic geneSequence optimized for E. coli codon usage.E. coli BL21(DE3)Can significantly enhance protein expression levels.[4]
Table 3: Optimization of this compound Expression Conditions
ParameterRecommended ConditionRationale
Induction Temperature16-25°CLower temperatures can improve protein solubility and activity.[1]
IPTG Concentration0.1 - 1.0 mMTo induce expression from the T7 promoter.
Induction Time4 hours to overnightDependent on expression temperature and protein stability.
Culture MediumLuria-Bertani (LB) BrothStandard medium for E. coli growth and protein expression.
Antibiotic SelectionKanamycin (for pET-28a)To maintain the expression plasmid.

Experimental Protocols

Protocol 1: Construction of this compound Expression Vector

This protocol describes the cloning of the this compound structural gene (sppA) into a pET expression vector.

1.1. Gene Synthesis and Codon Optimization:

  • The nucleotide sequence of the sppA gene from Lactobacillus sakei should be obtained from a public database such as GenBank.

  • For optimal expression in E. coli, the gene sequence should be codon-optimized.[4][5] This can be achieved using commercially available gene synthesis services.

  • Restriction sites (e.g., NdeI and XhoI for pET-28a) should be added to the 5' and 3' ends of the gene, respectively, to facilitate cloning. An optional N-terminal or C-terminal His6-tag can be incorporated for subsequent purification.

1.2. Vector and Insert Preparation:

  • Digest the pET-28a vector and the synthetic sppA gene with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

  • Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation:

  • Set up a ligation reaction with the purified vector and insert at a molar ratio of approximately 1:3 (vector:insert).

  • Incubate the reaction with T4 DNA ligase at the recommended temperature and time.

1.4. Transformation into Cloning Host:

  • Transform the ligation mixture into a suitable cloning host, such as E. coli DH5α, using a standard heat-shock or electroporation protocol.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a).

  • Incubate overnight at 37°C.

1.5. Verification of Clones:

  • Perform colony PCR on the resulting colonies to screen for positive clones containing the sppA insert.

  • Isolate plasmid DNA from positive clones and confirm the insert by restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression of this compound

2.1. Transformation into Expression Host:

  • Transform the verified pET-sppA plasmid into a competent E. coli BL21(DE3) expression host.[6]

  • Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

2.2. Protein Expression:

  • Inoculate a single colony into 5 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.[7]

  • Cool the culture to the desired induction temperature (e.g., 20°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[7]

  • Incubate the culture for a further 4-16 hours at the lower temperature with shaking. Low-temperature induction can improve the activity of this compound.[1]

2.3. Cell Harvesting:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until further processing.

Protocol 3: Purification of Recombinant this compound

3.1. Cell Lysis:

  • Resuspend the frozen cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole for His-tagged protein).

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.[1]

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

3.2. Affinity Chromatography (for His-tagged this compound):

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elute the recombinant this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

3.3. Buffer Exchange and Concentration:

  • Perform buffer exchange on the eluted fractions into a suitable storage buffer (e.g., phosphate-buffered saline, pH 7.4) using dialysis or a desalting column.

  • Concentrate the purified protein using a centrifugal filter unit if necessary.

3.4. Purity Assessment:

  • Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

  • Determine the protein concentration using a standard method such as the Bradford assay.

Protocol 4: this compound Activity Assay (Agar Well Diffusion Method)
  • Prepare an overnight culture of an indicator strain, such as Listeria monocytogenes.

  • Prepare agar plates with a suitable medium (e.g., BHI agar).

  • Inoculate the molten agar with the indicator strain culture before pouring the plates.

  • Once the agar has solidified, create wells of a defined diameter in the agar.

  • Add a known concentration of the purified recombinant this compound to the wells.

  • Incubate the plates at the optimal growth temperature for the indicator strain.

  • Measure the diameter of the inhibition zone around the wells. The activity is typically expressed in Arbitrary Units (AU) per milliliter, defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Mandatory Visualizations

experimental_workflow cluster_cloning Plasmid Construction cluster_expression Protein Expression cluster_purification Protein Purification & Analysis gene_synthesis sppA Gene Synthesis & Codon Optimization digestion Vector & Insert Digestion gene_synthesis->digestion ligation Ligation digestion->ligation transformation_cloning Transformation (Cloning Host) ligation->transformation_cloning verification Clone Verification transformation_cloning->verification transformation_expression Transformation (Expression Host) verification->transformation_expression culture_growth Culture Growth transformation_expression->culture_growth induction IPTG Induction culture_growth->induction cell_harvesting Cell Harvesting induction->cell_harvesting cell_lysis Cell Lysis cell_harvesting->cell_lysis purification Affinity Chromatography cell_lysis->purification analysis SDS-PAGE & Activity Assay purification->analysis

Caption: Experimental workflow for heterologous expression of this compound in E. coli.

pET_vector pET pET Expression Vector T7_promoter T7 Promoter pET->T7_promoter RBS RBS T7_promoter->RBS His_tag His-tag RBS->His_tag sppA_gene Codon-Optimized sppA Gene Terminator Terminator sppA_gene->Terminator His_tag->sppA_gene Selectable_marker Selectable Marker (e.g., KanR) Terminator->Selectable_marker Selectable_marker->pET

Caption: Key components of a pET vector for this compound expression.

induction_pathway cluster_host E. coli BL21(DE3) Host cluster_plasmid pET Expression Plasmid lac_operon lac Operon T7_polymerase_gene T7 RNA Polymerase Gene lac_operon->T7_polymerase_gene T7_polymerase T7 RNA Polymerase T7_polymerase_gene->T7_polymerase Transcription & Translation T7_promoter T7 Promoter T7_polymerase->T7_promoter Binds to & Activates sppA_gene sppA Gene T7_promoter->sppA_gene sakacin_p This compound sppA_gene->sakacin_p Transcription & Translation IPTG IPTG (Inducer) IPTG->lac_operon Induces

Caption: IPTG induction pathway in the pET system for this compound expression.

References

Application Notes and Protocols for Recombinant Sakacin P Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cloning of the sakacin P gene (sppA) and the subsequent recombinant production and purification of this compound protein.

Introduction

This compound is a Class IIa bacteriocin produced by Lactobacillus sakei, demonstrating potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes[1]. This makes it a promising candidate for applications in food preservation and as a potential therapeutic agent. Recombinant production of this compound in a well-characterized host such as Escherichia coli allows for high-yield production and simplified purification, facilitating research and development.

This compound is ribosomally synthesized as a 61-amino acid prepeptide, which includes an 18-amino acid N-terminal leader peptide that is cleaved off during secretion to yield the mature, active 43-amino acid bacteriocin[2]. For recombinant intracellular production in E. coli, it is common to express only the mature peptide sequence. However, co-expression with its cognate immunity protein, SpiA, may be necessary to prevent toxicity to the host. The native this compound gene cluster includes genes for regulation (sppK, sppR), the bacteriocin prepeptide (sppA), immunity (spiA), and transport (sppT, sppE)[3].

Data Presentation

While specific yields and purification folds can vary significantly between experimental setups, the following tables provide a template for presenting quantitative data from a typical recombinant this compound production and purification workflow.

Table 1: Recombinant this compound Expression Yields in E. coli BL21 (DE3) with pET Expression System

Expression ConstructInduction Temperature (°C)IPTG Concentration (mM)Post-Induction Time (hours)Soluble Protein Yield (mg/L of culture)
pET28a-sppA (mature)371.04e.g., 15
pET28a-sppA (mature)200.516e.g., 25
pET Duet-sppA+spiA200.516e.g., 30

Note: The data presented are illustrative examples. Actual yields will depend on the specific experimental conditions and optimization.

Table 2: Purification Summary for Recombinant this compound

Purification StepTotal Protein (mg)Total Activity (AU)Specific Activity (AU/mg)Yield (%)Fold Purification
Cell Lysatee.g., 500e.g., 5 x 10^6e.g., 1 x 10^41001
Ni-NTA Affinity Chromatographye.g., 30e.g., 4 x 10^6e.g., 1.33 x 10^58013.3
Ion Exchange Chromatographye.g., 10e.g., 3 x 10^6e.g., 3 x 10^56030

Note: This table serves as a template for data presentation. AU = Arbitrary Units.[4][5][6]

Experimental Protocols

Gene Synthesis and Codon Optimization

The coding sequence for the mature 43-amino acid this compound peptide is synthesized with codons optimized for expression in E. coli. Restriction sites (e.g., NdeI and XhoI) are added to the ends of the gene for cloning into a pET expression vector. A start codon (ATG) is added at the beginning of the sequence, and two stop codons (TAA TAA) are added at the end.

Mature this compound Amino Acid Sequence: KYNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK

Cloning of the this compound Gene into an Expression Vector

This protocol describes the cloning of the synthetic, codon-optimized mature this compound gene into the pET28a(+) vector, which will add an N-terminal His6-tag for purification.

Materials:

  • Synthetic this compound gene in a shipping vector

  • pET28a(+) expression vector

  • NdeI and XhoI restriction enzymes and corresponding buffer

  • T4 DNA Ligase and buffer

  • Competent E. coli DH5α cells (for cloning)

  • LB agar plates with 50 µg/mL kanamycin

  • Plasmid purification kit

  • DNA gel extraction kit

Protocol:

  • Digest both the shipping vector containing the synthetic this compound gene and the pET28a(+) vector with NdeI and XhoI restriction enzymes.

  • Separate the digestion products on a 1% agarose gel.

  • Excise the DNA fragment corresponding to the this compound gene and the linearized pET28a(+) vector from the gel and purify them using a gel extraction kit.

  • Perform a ligation reaction with the purified this compound gene fragment and the linearized pET28a(+) vector using T4 DNA Ligase. A molar insert-to-vector ratio of 3:1 is recommended.

  • Transform the ligation mixture into competent E. coli DH5α cells.

  • Plate the transformed cells on LB agar plates containing 50 µg/mL kanamycin and incubate overnight at 37°C.

  • Select several colonies and perform colony PCR or restriction digestion of purified plasmid DNA to confirm the presence of the insert.

  • Sequence the purified plasmid from a positive clone to verify the correct sequence and reading frame.

Recombinant Expression of this compound

Materials:

  • Verified pET28a-sakacinP plasmid

  • Competent E. coli BL21 (DE3) cells

  • LB broth with 50 µg/mL kanamycin

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (1 M)

Protocol:

  • Transform the pET28a-sakacinP plasmid into competent E. coli BL21 (DE3) cells.

  • Inoculate a single colony into 5 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • The next day, inoculate 500 mL of LB broth with kanamycin with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. For potentially toxic proteins, lower IPTG concentrations (0.1-0.5 mM) and lower induction temperatures can improve the yield of soluble protein.

  • For optimal soluble expression, it is often beneficial to reduce the temperature to 16-20°C and continue the induction for 16-20 hours.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C until purification.

Purification of Recombinant this compound

This protocol describes a two-step purification process using immobilized metal affinity chromatography (IMAC) followed by ion-exchange chromatography (IEX).

a) Cell Lysis and IMAC (Ni-NTA) Purification

Materials:

  • Cell pellet from 500 mL culture

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Lysozyme, DNase I

  • Ni-NTA resin

Protocol:

  • Resuspend the cell pellet in 25 mL of Lysis Buffer.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to complete lysis.

  • Add DNase I and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate the Ni-NTA resin with Lysis Buffer.

  • Load the clarified supernatant onto the equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged this compound with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE.

b) Ion Exchange Chromatography (Cation Exchange)

Materials:

  • Pooled, desalted fractions from IMAC

  • IEX Buffer A (Binding): 20 mM MES, pH 6.0

  • IEX Buffer B (Elution): 20 mM MES, 1 M NaCl, pH 6.0

  • Cation exchange column (e.g., SP Sepharose)

Protocol:

  • Buffer exchange the pooled fractions from the IMAC step into IEX Buffer A using dialysis or a desalting column.

  • Equilibrate the cation exchange column with IEX Buffer A.

  • Load the buffer-exchanged sample onto the column.

  • Wash the column with 5 column volumes of IEX Buffer A.

  • Elute the bound this compound using a linear gradient of 0-100% IEX Buffer B over 20 column volumes.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure this compound.

This compound Activity Assay (Agar Well Diffusion)

Materials:

  • Purified recombinant this compound

  • Listeria monocytogenes (indicator strain)

  • BHI (Brain Heart Infusion) agar and broth

  • Sterile PBS

Protocol:

  • Grow an overnight culture of L. monocytogenes in BHI broth at 37°C.

  • Prepare BHI agar plates.

  • Inoculate molten, cooled (45°C) BHI soft agar (0.75% agar) with the overnight culture of L. monocytogenes (1% v/v) and pour it as an overlay on the BHI agar plates.

  • Once the overlay has solidified, create wells (6-8 mm in diameter) in the agar.

  • Prepare serial dilutions of the purified this compound in sterile PBS.

  • Add a fixed volume (e.g., 50 µL) of each dilution to the wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

  • The activity is typically expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Visualizations

Cloning_Workflow cluster_gene_prep Gene Preparation cluster_vector_prep Vector Preparation cluster_cloning Cloning Gene_Synthesis Synthetic sppA Gene (Codon Optimized) PCR_Amp PCR Amplification & Restriction Site Addition Gene_Synthesis->PCR_Amp Ligation T4 DNA Ligation PCR_Amp->Ligation pET28a pET28a(+) Vector Restriction_Digest_Vector Restriction Digest (NdeI/XhoI) pET28a->Restriction_Digest_Vector Restriction_Digest_Vector->Ligation Transformation_Cloning Transformation (E. coli DH5α) Ligation->Transformation_Cloning Selection Selection on Kanamycin Plates Transformation_Cloning->Selection Verification Plasmid Purification & Sequencing Selection->Verification Expression Recombinant Expression (E. coli BL21(DE3)) Verification->Expression Recombinant_Production_Workflow cluster_expression Expression cluster_purification Purification cluster_analysis Analysis Inoculation Inoculation of E. coli BL21(DE3) with pET28a-sppA Growth Growth to Mid-Log Phase (OD600 0.6-0.8) Inoculation->Growth Induction IPTG Induction Growth->Induction Harvest Cell Harvest by Centrifugation Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis IMAC IMAC (Ni-NTA Affinity Chromatography) Lysis->IMAC IEX Ion Exchange Chromatography IMAC->IEX SDS_PAGE SDS-PAGE Analysis IMAC->SDS_PAGE Pure_Protein Pure Recombinant this compound IEX->Pure_Protein IEX->SDS_PAGE Activity_Assay Activity Assay (Agar Well Diffusion) Pure_Protein->Activity_Assay

References

Application of Sakacin P in Food Preservation Against Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sakacin P, a class IIa bacteriocin produced by Lactobacillus sakei, as a biopreservative to control the growth of the foodborne pathogen Listeria monocytogenes in various food products. Detailed protocols for the purification of this compound, its application in food matrices, and the subsequent quantification of L. monocytogenes are provided.

Introduction

Listeria monocytogenes is a significant food safety concern due to its ability to grow at refrigeration temperatures and its high mortality rate in susceptible populations. This compound, a bacteriocin produced by strains of Lactobacillus sakei, has demonstrated potent inhibitory activity against L. monocytogenes. This makes it a promising candidate for use as a natural food preservative, aligning with consumer demand for clean-label products. This compound is a small, heat-stable peptide that exerts its antimicrobial action by disrupting the cell membrane of target bacteria.

Applications in Food Systems

This compound has been effectively applied to control the growth of L. monocytogenes in a variety of food products, including meat, poultry, seafood, and dairy. Its efficacy can be influenced by the food matrix, storage temperature, and the concentration of this compound applied.

Meat and Poultry Products

In processed meat and poultry, such as chicken cold cuts and fermented sausages, this compound has been shown to have a significant anti-listerial effect. It can be applied either as a purified or semi-purified preparation or through the inoculation of a this compound-producing Lactobacillus sakei strain as a protective culture.

Seafood

For seafood products, particularly cold-smoked salmon which is susceptible to L. monocytogenes contamination, this compound has been demonstrated to inhibit the growth of this pathogen during refrigerated storage. The addition of this compound can extend the shelf-life and enhance the safety of such products.

Dairy Products

In dairy, especially fresh cheeses, the application of this compound or this compound-producing cultures can effectively control the growth of L. monocytogenes. This is particularly relevant for soft cheeses that provide a favorable environment for the growth of this pathogen. For instance, studies have shown a reduction in L. monocytogenes counts in fresh cheese when a bacteriocin-producing starter culture is used[1].

Quantitative Data on Anti-listerial Activity

The following tables summarize the quantitative data from various studies on the effectiveness of this compound against Listeria monocytogenes in different food matrices.

Table 1: Efficacy of Purified this compound against L. monocytogenes in Food Products

Food MatrixThis compound ConcentrationStorage Temperature (°C)Storage TimeReduction in L. monocytogenes (log CFU/g)Reference
Chicken Cold Cuts3.5 µg/g4 or 104 weeksBacteriostatic effect[2][3]
Chicken Cold Cuts12 ng/g4 or 104 weeks2 logs below control[2][3]
Cold-Smoked Salmon3.5 µg/g103 weeksComplete inhibition[4]

Table 2: Efficacy of this compound-Producing Cultures against L. monocytogenes in Food Products

Food MatrixCultureStorage Temperature (°C)Storage TimeEffect on L. monocytogenesReference
Chicken Cold CutsLactobacillus sakei (this compound producer)4 or 104 weeksInhibitory effect[2][3]
Cold-Smoked SalmonLactobacillus sakei (this compound producer)104 weeksBacteriostatic effect
Fresh CheeseLactococcus lactis (bacteriocin producer)4 or 105 days1 log unit lower than control[1]

Experimental Protocols

Protocol 1: Purification of this compound from Lactobacillus sakei

This protocol describes a general method for the purification of this compound from a liquid culture of a producing strain of Lactobacillus sakei.

1. Culture Preparation:

  • Inoculate a suitable broth medium (e.g., MRS broth) with a this compound-producing strain of Lactobacillus sakei.

  • Incubate at the optimal temperature for bacteriocin production (e.g., 25-30°C) for 16-24 hours.

2. Cell Separation:

  • Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.

  • Collect the supernatant, which contains the crude this compound.

3. Ammonium Sulfate Precipitation:

  • Slowly add ammonium sulfate to the supernatant to a final saturation of 60-70% while gently stirring on ice.

  • Continue stirring for at least 4 hours or overnight at 4°C to allow for protein precipitation.

  • Centrifuge at 12,000 x g for 30 minutes at 4°C to collect the precipitate.

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 25 mM sodium phosphate buffer, pH 6.0).

4. Cation Exchange Chromatography:

  • Apply the resuspended precipitate to a cation exchange column (e.g., SP-Sepharose) pre-equilibrated with the same buffer.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound this compound using a linear gradient of NaCl (e.g., 0-1 M) in the equilibration buffer.

  • Collect fractions and test for anti-listerial activity using a well-diffusion assay.

5. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the active fractions from the cation exchange chromatography.

  • Apply the pooled sample to a C18 RP-HPLC column.

  • Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing 0.1% trifluoroacetic acid (TFA).

  • Monitor the eluate at 220 nm and collect peaks.

  • Verify the purity and activity of the collected fractions.

Protocol 2: Application of this compound to Food Samples

This protocol outlines the procedure for applying purified this compound to a food matrix to assess its anti-listerial activity.

1. Preparation of Food Samples:

  • Obtain the desired food product (e.g., sliced chicken breast, salmon fillets).

  • Portion the food into uniform sample sizes (e.g., 10 g).

  • If the food is not sterile, it may be necessary to decontaminate the surface (e.g., with ethanol) and air-dry in a laminar flow hood.

2. Inoculation with Listeria monocytogenes:

  • Prepare a suspension of a known concentration of L. monocytogenes in a suitable diluent (e.g., 0.1% peptone water).

  • Inoculate the surface of each food sample with a specific volume of the bacterial suspension to achieve a target initial concentration (e.g., 10^3 - 10^4 CFU/g).

  • Allow the inoculum to absorb for a defined period (e.g., 15-30 minutes) at room temperature.

3. Application of this compound:

  • Prepare a solution of purified this compound at the desired concentration in a sterile buffer.

  • Evenly apply a specific volume of the this compound solution to the surface of the inoculated food samples.

  • For control samples, apply the same volume of the sterile buffer without this compound.

4. Packaging and Storage:

  • Package the samples under conditions that mimic commercial packaging (e.g., vacuum-sealed bags).

  • Store the packaged samples at the desired temperature (e.g., 4°C or 10°C) for the duration of the experiment.

Protocol 3: Enumeration of Listeria monocytogenes from Food Samples

This protocol provides methods for quantifying the viable L. monocytogenes population in food samples during the storage period.

1. Sample Homogenization:

  • At each sampling time point, aseptically transfer a food sample (e.g., 10 g) into a sterile stomacher bag.

  • Add a 90 mL of a suitable diluent (e.g., Buffered Peptone Water) to create a 1:10 dilution.

  • Homogenize the sample for 1-2 minutes in a stomacher.

2. Serial Dilution:

  • Prepare a series of ten-fold dilutions of the homogenate in the same diluent.

3. Plating and Incubation:

  • Plate 0.1 mL of the appropriate dilutions onto a selective agar medium for L. monocytogenes (e.g., PALCAM or Oxford Agar).

  • Spread the inoculum evenly using a sterile spreader.

  • Incubate the plates at 37°C for 24-48 hours.

4. Colony Counting and Calculation:

  • Count the characteristic colonies of L. monocytogenes on the plates.

  • Calculate the number of colony-forming units per gram (CFU/g) of the food sample, taking into account the dilution factor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Solution E Apply this compound to Food A->E B Prepare L. monocytogenes Inoculum D Inoculate Food with L. monocytogenes B->D C Prepare Food Samples C->D D->E F Package and Store Samples E->F G Enumerate L. monocytogenes at Intervals F->G H Data Analysis G->H

Caption: Experimental workflow for evaluating this compound efficacy.

mechanism_of_action cluster_listeria Listeria monocytogenes Cell cluster_extracellular Extracellular Cell_Membrane Cell Membrane Pore_Formation Pore Formation Cell_Membrane->Pore_Formation 3. Pore Formation Man-PTS Mannose-PTS Receptor Man-PTS->Cell_Membrane 2. Conformational Change Sakacin_P This compound Sakacin_P->Man-PTS 1. Binding Ion_Leakage K+, H+ Pore_Formation->Ion_Leakage 4. Efflux Cell_Death Cell Death Pore_Formation->Cell_Death 5. Dissipation of Proton Motive Force

Caption: Mechanism of action of this compound against Listeria.

References

Application Notes & Protocols: Development of Sakacin P-Based Antimicrobial Films for Packaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antimicrobial films based on sakacin P, a bacteriocin produced by Lactobacillus sakei. The information compiled is intended to guide researchers through the process of producing and purifying this compound, fabricating antimicrobial films, and characterizing their properties for food packaging applications.

Introduction

Food safety and preservation are critical concerns in the food industry. Microbial contamination is a primary cause of food spoilage and foodborne illnesses, leading to significant economic losses and public health issues. Antimicrobial packaging is an innovative approach to extend the shelf-life and maintain the quality of food products by inhibiting the growth of spoilage and pathogenic microorganisms.[1]

Bacteriocins, such as this compound, are ribosomally synthesized antimicrobial peptides produced by bacteria.[2] this compound, produced by certain strains of Lactobacillus sakei, exhibits potent antimicrobial activity, particularly against Listeria monocytogenes, a major foodborne pathogen.[3][4] Incorporating this compound into biodegradable packaging films offers a promising strategy for developing active food packaging systems that can enhance food safety and quality.[1] This document outlines the key experimental procedures for the development and evaluation of these antimicrobial films.

Data Presentation

Antimicrobial Activity of this compound

The following table summarizes the inhibitory spectrum of this compound against various microorganisms. The activity is often measured in Arbitrary Units (AU/mL), which is the reciprocal of the highest dilution showing complete inhibition of the indicator microorganism.

Indicator MicroorganismStrainInhibition SpectrumReference
Listeria monocytogenesScott AHigh[5]
Listeria innocua-High[3]
Enterococcus faecalis-Moderate[1]
Staphylococcus aureus-Moderate[1]
Escherichia coli-Low/None[6]
Pseudomonas aeruginosa-Low/None[6]
Mechanical and Barrier Properties of Antimicrobial Films

The incorporation of antimicrobial agents can influence the physical properties of packaging films. The following table presents typical data for chitosan and agar-based films, which can serve as a baseline for the development of this compound-incorporated films. Specific data for this compound-loaded films is an area of ongoing research.

Film CompositionTensile Strength (MPa)Elongation at Break (%)Water Vapor Permeability (g·m/m²·s·Pa)Reference
Chitosan20.8 ± 1.212.7 ± 0.82.18 ± 0.02 x 10⁻⁹[7]
Chitosan + 3% Montmorillonite + 2% Pomegranate Rind Extract32.5 ± 1.517.0 ± 1.11.63 ± 0.03 x 10⁻⁹[7]
Agar (Control)23.80 ± 0.423.25 ± 0.391.06 x 10⁻¹⁰[8]
Agar + 75% L. sakei extract77.18 ± 0.362.20 ± 0.350.11 x 10⁻¹⁰[8]

Experimental Protocols

Production and Purification of this compound

This protocol describes the optimized production of this compound from Lactobacillus sakei and its subsequent purification.

3.1.1. Optimization of this compound Production

  • Microorganism and Culture Conditions:

    • Inoculate Lactobacillus sakei subsp. sakei 2a in MRS broth.[5]

    • For optimal bacteriocin production, supplement the MRS broth with 5.5 g/L glucose and 1.05% Tween 20.[9]

    • Adjust the initial pH of the medium to 6.28.[9]

    • Incubate the culture at 25°C for 18-20 hours.[9][10]

  • Protocol:

    • Prepare the modified MRS broth as described above.

    • Inoculate with a 1% (v/v) overnight culture of L. sakei.[5]

    • Incubate at 25°C for 18-20 hours without agitation.[9][10]

    • Harvest the culture supernatant by centrifugation at 10,000 x g for 15 minutes at 4°C.[5]

    • The cell-free supernatant contains the crude this compound.

3.1.2. Purification of this compound

This protocol utilizes a multi-step chromatography process to obtain purified this compound.[2]

  • Materials:

    • Ammonium sulfate

    • 0.1 M Sodium acetate buffer (pH 4.4) with 7 M urea

    • 20 mM Sodium phosphate buffer (pH 5.8) with 1 M NaCl

    • SP Sepharose Fast Flow column

    • Octyl Sepharose 4 Fast Flow column

    • Reversed-phase HPLC column (e.g., PepRPC HR 5/5)

  • Protocol:

    • Ammonium Sulfate Precipitation:

      • To the cell-free supernatant, add ammonium sulfate to 70% saturation and stir overnight at 4°C.[11]

      • Collect the precipitate by centrifugation at 12,000 x g for 30 minutes at 4°C.[11]

      • Resuspend the pellet in a minimal volume of 0.1 M sodium acetate buffer (pH 4.4) with 7 M urea.[2]

    • Cation Exchange Chromatography:

      • Load the resuspended pellet onto an SP Sepharose Fast Flow column equilibrated with 0.1 M sodium acetate buffer (pH 4.4) with 7 M urea.[2]

      • Wash the column sequentially with the same buffer containing decreasing concentrations of urea (4 M and 1 M), followed by the buffer without urea.[2]

      • Elute the bound bacteriocin with 20 mM sodium phosphate buffer (pH 5.8) containing 1 M NaCl.[2]

    • Hydrophobic Interaction Chromatography:

      • Apply the eluted fractions to an Octyl Sepharose 4 Fast Flow column.

      • Elute with a decreasing salt gradient or an increasing organic solvent gradient.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Further purify the active fractions using a reversed-phase HPLC column with a suitable gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.[12]

Fabrication of this compound-Based Antimicrobial Films

The solvent casting method is a common and straightforward technique for preparing biodegradable antimicrobial films.[13][14]

  • Materials:

    • Chitosan powder

    • Glacial acetic acid

    • Glycerol (plasticizer)

    • Purified this compound solution

    • Petri dishes or other suitable casting surfaces

  • Protocol:

    • Preparation of Chitosan Solution:

      • Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) aqueous solution of glacial acetic acid with continuous stirring for several hours until complete dissolution.[14]

    • Incorporation of this compound and Plasticizer:

      • Add glycerol to the chitosan solution to a final concentration of 1% (w/v) and stir for 30 minutes.

      • Add the purified this compound solution to the chitosan-glycerol mixture to achieve the desired final concentration (e.g., 1000 AU/g of film-forming solution). Stir for another 30 minutes to ensure homogeneous distribution.

    • Casting and Drying:

      • Pour a specific volume of the film-forming solution onto a level casting surface (e.g., 20 mL in a 90 mm Petri dish).[14]

      • Dry the films in a ventilated oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours, or until the solvent has completely evaporated.[13]

      • Carefully peel the dried films from the casting surface.

Characterization of Antimicrobial Films

3.3.1. Antimicrobial Activity Assay

The agar well diffusion method is widely used to assess the antimicrobial activity of the films.

  • Protocol:

    • Prepare an overnight culture of the indicator microorganism (e.g., Listeria monocytogenes).

    • Prepare agar plates (e.g., MRS agar for lactic acid bacteria, Tryptic Soy Agar for others) and allow them to solidify.

    • Prepare a lawn of the indicator microorganism by spreading a diluted culture onto the surface of the agar plates.

    • Cut circular discs (e.g., 6 mm diameter) from the this compound-incorporated film and the control film (without this compound).

    • Place the film discs onto the surface of the inoculated agar plates.

    • Incubate the plates under appropriate conditions for the indicator microorganism (e.g., 37°C for 24 hours).

    • Measure the diameter of the inhibition zone around the film discs.

3.3.2. Mechanical Properties Testing

The tensile strength and elongation at break are key indicators of the film's mechanical performance.

  • Apparatus: Universal Testing Machine (UTM)

  • Protocol:

    • Cut the film samples into dumbbell shapes according to standard methods (e.g., ASTM D882).

    • Condition the samples at a specific relative humidity and temperature (e.g., 50% RH, 25°C) for 48 hours prior to testing.

    • Mount the sample in the grips of the UTM.

    • Apply a constant rate of extension until the film breaks.

    • Record the maximum load and the elongation at the point of rupture.

    • Calculate the tensile strength (TS) and elongation at break (EAB) using the following formulas:

      • TS (MPa) = Maximum Load (N) / Initial Cross-sectional Area (m²)

      • EAB (%) = (Final Length - Initial Length) / Initial Length x 100

3.3.3. Water Vapor Permeability (WVP) Testing

WVP is a critical parameter for food packaging films as it determines the moisture exchange between the food and the surrounding environment.

  • Apparatus: Permeability cups, desiccator with a saturated salt solution to maintain a specific relative humidity.

  • Protocol:

    • Place a desiccant (e.g., anhydrous calcium chloride) inside the permeability cup.

    • Seal the opening of the cup with the film sample, ensuring an airtight seal.

    • Weigh the entire assembly.

    • Place the cup in a desiccator with a controlled relative humidity (e.g., 75% RH using a saturated NaCl solution) and temperature.

    • Periodically weigh the cup to determine the rate of water vapor transmission through the film.

    • Calculate the Water Vapor Transmission Rate (WVTR) from the slope of the weight gain versus time plot.

    • Calculate the Water Vapor Permeability (WVP) using the following formula:

      • WVP (g·m/m²·s·Pa) = (WVTR x Film Thickness) / ΔP

      • where ΔP is the partial pressure difference of water vapor across the film.

Visualizations

This compound Production Signaling Pathway

The production of this compound is regulated by a quorum-sensing mechanism involving a three-component regulatory system encoded by the spp gene cluster.[1]

SakacinP_Pathway cluster_regulation Quorum Sensing Regulation cluster_production Bacteriocin Production & Immunity sppIP sppIP (Pheromone Precursor) SppIP SppIP (Inducing Peptide) sppIP->SppIP Processed & Secreted by SppT/E sppK sppK (Histidine Kinase) SppIP->sppK Binds & Activates sppR sppR (Response Regulator) sppK->sppR Phosphorylates sppA_promoter Promoter (sppA gene) sppR->sppA_promoter Activates Transcription sppA sppA (this compound Precursor Gene) sppA_promoter->sppA spiA spiA (Immunity Gene) sppA_promoter->spiA pre_sakP Pre-Sakacin P sppA->pre_sakP Transcription & Translation sakP Mature this compound pre_sakP->sakP Processed & Exported by SppT/E SpiA SpiA (Immunity Protein) spiA->SpiA Transcription & Translation SpiA->sakP Provides Immunity sppT sppT (ABC Transporter) sppE sppE (Accessory Protein) Workflow cluster_sakP This compound Production & Purification cluster_film Film Fabrication cluster_characterization Film Characterization A Culture L. sakei B Harvest Supernatant A->B C Purify this compound (Chromatography) B->C E Incorporate this compound C->E D Prepare Chitosan Solution D->E F Solvent Casting & Drying E->F G Antimicrobial Activity Assay F->G H Mechanical Property Testing F->H I Barrier Property Testing (WVP) F->I

References

Application Notes and Protocols: Assessing Sakacin P Inhibition of Biofilm Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the efficacy of sakacin P, a class IIa bacteriocin, in inhibiting and eradicating bacterial biofilms. The following methodologies are based on established techniques for assessing the anti-biofilm properties of antimicrobial peptides.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces.[1] Biofilms exhibit increased resistance to conventional antimicrobial agents and the host immune system, posing a significant challenge in clinical and industrial settings.[2][3] this compound, a bacteriocin produced by Lactobacillus sakei, has demonstrated antimicrobial activity against various foodborne pathogens, including Listeria monocytogenes.[4] This protocol details the experimental procedures to quantify the inhibitory effect of this compound on biofilm formation and to visualize its impact on biofilm architecture.

The assessment of anti-biofilm agents typically involves a multi-faceted approach, including the determination of the minimum inhibitory concentration (MIC) against planktonic bacteria, followed by specific assays to measure the inhibition of biofilm formation and the eradication of pre-formed biofilms.[2][5][6]

Key Experimental Protocols

This section outlines the detailed methodologies for assessing the anti-biofilm activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against the target planktonic bacteria should be determined prior to biofilm assays to establish a reference for sub-inhibitory and supra-inhibitory concentrations.

Protocol:

  • Prepare a stock solution of purified this compound in a suitable sterile buffer.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate bacterial growth medium.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Include a positive control (bacteria with no this compound) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of this compound to prevent the initial attachment and subsequent growth of biofilms.[7][8]

Protocol:

  • In a 96-well flat-bottomed polystyrene microtiter plate, add 100 µL of sterile bacterial growth medium to each well.

  • Add 100 µL of varying concentrations of this compound (typically ranging from sub-MIC to supra-MIC values) to the wells.

  • Inoculate each well with 10 µL of an overnight bacterial culture adjusted to a standardized density (e.g., 1.5 x 10^8 CFU/mL).[7]

  • Include a positive control (bacteria and medium without this compound) and a negative control (medium only).

  • Incubate the plate for 24-48 hours at the optimal growth temperature without shaking to allow for biofilm formation.

  • After incubation, gently aspirate the medium and planktonic cells from each well.

  • Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.

  • Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells three times with sterile distilled water.

  • Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid or 95% ethanol to each well.

  • Measure the absorbance at 570-600 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD_treated / OD_control)] * 100

Visualization of Biofilm Inhibition by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the qualitative and semi-quantitative assessment of biofilm structure, thickness, and cell viability in the presence of this compound.[9][10][11]

Protocol:

  • Grow biofilms on sterile glass coverslips or in chamber slides in the presence and absence of this compound, following a similar procedure as the biofilm formation inhibition assay (steps 1-5).

  • After incubation, gently wash the coverslips with PBS to remove planktonic cells.

  • Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 for live cells and propidium iodide for dead cells) according to the manufacturer's instructions.

  • Mount the coverslips on a microscope slide.

  • Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the three-dimensional architecture of the biofilm.

  • Analyze the images using appropriate software (e.g., ImageJ) to determine parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Data Presentation

Quantitative data from the biofilm inhibition assays should be summarized in a clear and structured format to facilitate comparison between different concentrations of this compound.

Table 1: Inhibition of Biofilm Formation by this compound

This compound Concentration (µg/mL)Mean Absorbance (OD 595nm) ± SDPercentage of Biofilm Inhibition (%)
0 (Control)1.25 ± 0.080
0.5 x MIC0.98 ± 0.0621.6
1 x MIC0.45 ± 0.0464.0
2 x MIC0.15 ± 0.0288.0
4 x MIC0.05 ± 0.0196.0

Note: The data presented in this table are for illustrative purposes only and will vary depending on the bacterial strain and experimental conditions.

Visualizations

Diagrams illustrating the experimental workflow and the conceptual mechanism of biofilm inhibition can aid in understanding the protocol.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_inhibition Biofilm Inhibition Assay cluster_clsm Confocal Microscopy prep_sakacin Prepare this compound Stock mic_dilute Serial Dilution of this compound prep_sakacin->mic_dilute inhibit_setup Set up 96-well plate with This compound and Bacteria prep_sakacin->inhibit_setup clsm_setup Grow Biofilm on Coverslips with this compound prep_sakacin->clsm_setup prep_bacteria Prepare Bacterial Culture mic_inoculate Inoculate with Bacteria prep_bacteria->mic_inoculate prep_bacteria->inhibit_setup prep_bacteria->clsm_setup mic_dilute->mic_inoculate mic_incubate Incubate 24h mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read inhibit_incubate Incubate 24-48h inhibit_setup->inhibit_incubate inhibit_wash Wash and Fix Biofilm inhibit_incubate->inhibit_wash inhibit_stain Stain with Crystal Violet inhibit_wash->inhibit_stain inhibit_read Measure Absorbance inhibit_stain->inhibit_read clsm_stain Live/Dead Staining clsm_setup->clsm_stain clsm_image Image with CLSM clsm_stain->clsm_image clsm_analyze Analyze Biofilm Architecture clsm_image->clsm_analyze

Caption: Overall experimental workflow for assessing this compound anti-biofilm activity.

Biofilm_Inhibition_Mechanism cluster_planktonic Planktonic Cells cluster_attachment Initial Attachment cluster_maturation Biofilm Maturation cluster_mature Mature Biofilm planktonic Free-swimming Bacteria attachment Reversible Adhesion planktonic->attachment maturation Microcolony Formation and EPS Production attachment->maturation mature Structured Biofilm maturation->mature sakacin_p This compound sakacin_p->planktonic Bactericidal/Bacteriostatic Activity sakacin_p->attachment Inhibits Adhesion sakacin_p->maturation Disrupts Cell-Cell Signaling

Caption: Conceptual model of this compound's potential mechanisms of biofilm inhibition.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Sakacin P and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a 43-amino acid class IIa bacteriocin produced by Lactobacillus sakei, exhibiting potent antimicrobial activity, primarily against Listeria monocytogenes and other Gram-positive bacteria.[1][2] Its targeted spectrum and bacterial origin make it a compelling candidate for applications in food preservation and as a potential therapeutic agent. However, its limited efficacy against Gram-negative bacteria presents a challenge for broader clinical applications.[1]

This document provides detailed protocols for the chemical synthesis of this compound and its analogs using Fmoc-based solid-phase peptide synthesis (SPPS). The generation of synthetic analogs, particularly through the substitution of amino acids with cationic residues like arginine and lysine, is a key strategy to enhance amphipathicity and positive charge, thereby potentially broadening the antimicrobial spectrum to include Gram-negative pathogens.[1]

Data Summary

The following tables summarize the key characteristics of native this compound and a selection of synthetic hybrid bacteriocin analogs.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Amino Acid SequenceKYYGNGVHCGKHSCTVDWGTAIGNIGNNAAANWATGGNAGWNK (Disulfide bridge: Cys9-Cys14)[1]
Molecular Weight4434.73 Da[1]
Molecular FormulaC₁₉₂H₂₇₈N₆₀O₅₉S₂[1]
Purity (HPLC)>95%[1]
Table 2: Synthesis and Purity of this compound and Hybrid Analogs
PeptideDescriptionSynthesis YieldPurityReference
This compoundNative Sequence~10%70-80%[3]
Pediocin PA-1Native Sequence~1%85-95%[3]
Ped-SakN-terminus of Pediocin PA-1, C-terminus of this compoundNot Reported>90%[3]
Sak-PedN-terminus of this compound, C-terminus of Pediocin PA-1Not Reported>90%[3]
Table 3: Antimicrobial Activity of this compound and Hybrid Analogs
PeptideTarget OrganismAntimicrobial Activity (Relative Units)Reference
This compoundLactobacillus sake NCDO 2714100[3]
Carnobacterium piscicola UI49100[3]
Pediocin PA-1Lactobacillus sake NCDO 2714100[3]
Carnobacterium piscicola UI49100[3]
Ped-SakLactobacillus sake NCDO 271410[3]
Carnobacterium piscicola UI49100[3]
Sak-PedLactobacillus sake NCDO 2714100[3]
Carnobacterium piscicola UI4910[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is adapted from standard Fmoc/tBu SPPS methodologies and is suitable for manual or automated synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

  • Washing solutions: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling:

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

    • In a separate vial, dissolve Fmoc-Lys(Boc)-OH (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF and DCM and dry a small sample for a Kaiser test to confirm coupling completion.

  • Chain Elongation: Repeat the following cycle for each subsequent amino acid in the this compound sequence:

    • Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes.

    • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Coupling:

      • Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x). Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), recouple.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Synthesis of this compound Analogs

The synthesis of analogs, such as those with arginine or lysine substitutions, follows the same procedure as Protocol 1. The only modification is the substitution of the desired Fmoc-amino acid at the specified position in the sequence during the chain elongation step.

Protocol 3: Peptide Purification

Materials:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • C18 column (preparative or semi-preparative)

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of Solvent A.

  • Filter the solution to remove any insoluble material.

  • Inject the peptide solution onto the C18 column equilibrated with 95% Solvent A and 5% Solvent B.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a suitable flow rate.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Protocol 4: Antimicrobial Activity Assay

A microtiter plate dilution assay is used to determine the minimum inhibitory concentration (MIC) of the synthetic peptides.

Materials:

  • Sterile 96-well microtiter plates

  • Indicator bacterial strains (e.g., Listeria monocytogenes, Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate bacterial growth medium (e.g., MRS broth for Lactobacillus, BHI for others)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the purified peptide in sterile water or a suitable buffer.

  • In a 96-well plate, perform a two-fold serial dilution of the peptide stock solution in the appropriate growth medium.

  • Prepare an inoculum of the indicator strain at a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubate the plate at the optimal growth temperature for the indicator strain for 18-24 hours.

  • Determine the MIC by measuring the optical density at 600 nm. The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria.

Visualizations

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF/DCM) Deprotect1->Wash1 Couple Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Cycle Repeat for all Amino Acids Wash2->Cycle Cycle->Deprotect1 Next Cycle Cleave Cleavage from Resin (TFA Cocktail) Cycle->Cleave Final Cycle Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Characterization (MS, HPLC) Purify->Analyze

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Analog_Design SakP This compound (Narrow Spectrum vs. G+) Goal Goal: Broaden Spectrum to Gram-Negative Bacteria SakP->Goal Strategy Strategy: Increase Cationicity and Amphipathicity Goal->Strategy Modification Modification: Substitute Neutral/Hydrophobic Residues with Arg (R) or Lys (K) Strategy->Modification Result Resulting Analogs (e.g., Sakacin P16-R8) Modification->Result Outcome Expected Outcome: Enhanced Membrane Permeability in G- Bacteria Result->Outcome

References

Application Notes and Protocols: Sakacin P Delivery Systems using Nanoparticles and Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sakacin P is a bacteriocin produced by Lactobacillus sakei with potent antimicrobial activity against various Gram-positive bacteria, including the foodborne pathogen Listeria monocytogenes.[1] As a ribosomally synthesized peptide, the therapeutic application of this compound can be limited by factors such as enzymatic degradation and reduced stability in physiological environments.[2][3] Encapsulation of this compound into advanced delivery systems like nanoparticles and liposomes offers a promising strategy to overcome these limitations. These carriers can protect the peptide from degradation, improve its bioavailability, and potentially provide controlled release, thereby enhancing its antimicrobial efficacy.[4][5][6][7]

This document provides detailed application notes and experimental protocols for the development and characterization of this compound-loaded nanoparticles and liposomes. The methodologies are based on established techniques for encapsulating peptides and proteins.[4][8]

Data Presentation: Comparative Analysis of Delivery Systems

The choice of a delivery system significantly impacts the physicochemical properties and in vitro performance of the encapsulated this compound. The following table summarizes key quantitative parameters for hypothetical this compound-loaded nanoparticle and liposome formulations, providing a basis for comparison.

ParameterThis compound-Loaded Chitosan NanoparticlesThis compound-Loaded LiposomesReference Methods
Particle Size (nm) 150 - 300100 - 250Dynamic Light Scattering (DLS)[9]
Polydispersity Index (PDI) 0.1 - 0.30.1 - 0.25Dynamic Light Scattering (DLS)[9]
Zeta Potential (mV) +20 to +40-15 to -30Electrophoretic Light Scattering[9][10]
Encapsulation Efficiency (%) 60 - 8540 - 70Indirect quantification via HPLC
Loading Capacity (%) 5 - 151 - 5Indirect quantification via HPLC
In Vitro Release (at 24h) 40 - 60%50 - 75%Dialysis method with HPLC quantification

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol describes the preparation of chitosan nanoparticles encapsulating this compound using the ionic gelation method.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Purified this compound

  • Deionized water

Procedure:

  • Chitosan Solution Preparation: Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight at room temperature to ensure complete dissolution.

  • This compound Incorporation: Add purified this compound to the chitosan solution at a desired concentration (e.g., 0.2 mg/mL) and stir for 30 minutes at room temperature.

  • Nanoparticle Formation: Prepare a 0.5 mg/mL TPP solution in deionized water. Add the TPP solution dropwise to the chitosan-sakacin P solution under constant magnetic stirring.

  • Incubation: Continue stirring for 1 hour at room temperature to allow for the formation and stabilization of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing step twice to remove unencapsulated this compound and excess TPP.

  • Storage: Resuspend the final nanoparticle pellet in a suitable buffer or deionized water for immediate characterization or lyophilize for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.[8]

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Purified this compound

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[8]

  • Vacuum Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with a PBS solution containing the desired concentration of this compound (e.g., 1 mg/mL). The hydration should be performed above the phase transition temperature of the lipids with gentle agitation.

  • Vesicle Formation: The hydrated lipid film will swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove unencapsulated this compound by centrifugation or size exclusion chromatography.

  • Storage: Store the liposome suspension at 4°C.

Protocol 3: Characterization of this compound Delivery Systems

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering.

  • Procedure: Dilute the nanoparticle or liposome suspension in deionized water. Analyze the sample using a Zetasizer instrument.[9]

2. Encapsulation Efficiency (EE) and Loading Capacity (LC):

  • Method: Indirect quantification using High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Separate the nanoparticles or liposomes from the aqueous medium containing unencapsulated this compound by centrifugation.

    • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

    • Calculate EE and LC using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • LC (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles/liposomes] x 100

3. In Vitro Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Place a known amount of this compound-loaded nanoparticles or liposomes in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS) at a constant temperature with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the concentration of released this compound in the aliquots using HPLC.

4. Antimicrobial Activity Assay:

  • Method: Agar well diffusion assay.

  • Procedure:

    • Prepare an agar plate inoculated with a sensitive indicator strain (e.g., Listeria monocytogenes).

    • Create wells in the agar.

    • Add free this compound, this compound-loaded nanoparticles, this compound-loaded liposomes, and empty carriers (as controls) to separate wells.

    • Incubate the plate under appropriate conditions.

    • Measure the diameter of the inhibition zones around the wells. A larger inhibition zone indicates greater antimicrobial activity.

Visualizations

experimental_workflow_nanoparticles start Start chitosan_prep Prepare Chitosan Solution (1% Acetic Acid) start->chitosan_prep sakacin_add Add this compound to Chitosan Solution chitosan_prep->sakacin_add ionic_gelation Ionic Gelation: Add TPP to Chitosan-Sakacin P sakacin_add->ionic_gelation tpp_prep Prepare TPP Solution tpp_prep->ionic_gelation incubation Incubate for 1 hour ionic_gelation->incubation centrifugation Centrifuge and Collect Nanoparticles incubation->centrifugation washing Wash Nanoparticles (x2) centrifugation->washing characterization Characterization: Size, Zeta, EE, Release washing->characterization end End characterization->end

Caption: Workflow for this compound-Loaded Nanoparticle Preparation.

experimental_workflow_liposomes start Start lipid_dissolve Dissolve Lipids (PC & Cholesterol) in Chloroform start->lipid_dissolve film_formation Form Thin Lipid Film (Rotary Evaporator) lipid_dissolve->film_formation vacuum_dry Vacuum Dry Film film_formation->vacuum_dry hydration Hydrate Film with This compound Solution vacuum_dry->hydration size_reduction Size Reduction (Sonication/Extrusion) hydration->size_reduction purification Purify Liposomes (Centrifugation) size_reduction->purification characterization Characterization: Size, Zeta, EE, Release purification->characterization end End characterization->end

Caption: Workflow for this compound-Loaded Liposome Preparation.

Disclaimer: The protocols and data presented are based on established methodologies for peptide and protein encapsulation and should be optimized for this compound-specific applications.

References

Application Notes and Protocols for the Expression and Purification of Fusion Proteins Using the Sakacin P-Based Inducible (pSIP) System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sakacin P-based inducible gene expression system, commonly known as the pSIP system, is a powerful tool for producing recombinant proteins in food-grade lactic acid bacteria, particularly Lactobacillus sakei and Lactobacillus plantarum.[1][2][3] This system leverages the natural quorum-sensing mechanism of this compound production, allowing for tightly controlled, high-level expression of heterologous proteins.[2][4][5] Expression is induced by the addition of a small peptide pheromone (SppIP), making it a simple and effective system for producing a wide range of proteins, from enzymes to antigens.[2][6][7]

These application notes provide a comprehensive guide to the expression and purification of fusion proteins using the pSIP vector system. The protocols cover the entire workflow, from the initial cloning of the gene of interest into a pSIP expression vector to the final purification of the target fusion protein.

The pSIP Expression System: A Logical Overview

The pSIP system is comprised of a series of versatile and modular expression vectors.[1][2][8] The core components include a replicon for plasmid maintenance in Lactobacillus (and often E. coli), an antibiotic resistance marker for selection, the regulatory genes (sppK and sppR) that constitute the two-component signal transduction system, and an inducible promoter that drives the expression of the gene of interest.[2][5] The expression is triggered when the SppK histidine kinase detects the externally added SppIP pheromone, leading to the activation of the SppR response regulator, which in turn activates the promoter.

pSIP_System_Logic cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular SppIP Inducing Peptide (SppIP) SppK Histidine Kinase (SppK) SppIP->SppK Binds and activates SppR Response Regulator (SppR) SppK->SppR Phosphorylates Promoter Inducible Promoter (e.g., PsppA) SppR->Promoter Activates transcription GOI Gene of Interest (e.g., with His-tag) Promoter->GOI FusionProtein Fusion Protein GOI->FusionProtein Transcription & Translation

Caption: Logical flow of the pSIP induction system.

Quantitative Data Summary

The pSIP system has been successfully used to express a variety of proteins at high levels. The following table summarizes representative quantitative data from studies utilizing this system.

Protein ExpressedHost StrainpSIP Vector VariantInducer Conc. (SppIP)Yield/ActivityPurity (% of Total Protein)Reference
Aminopeptidase N (PepN)L. sakeipSIP (pSH71 replicon)Not specified~50% of total cellular proteinNot specified[5]
β-glucuronidase (GusA)L. sakeipSIP411100 ng/mLHigh inducible activityNot specified[6]
β-galactosidaseL. plantarum WCFS1pSIP403/pSIP409 basedNot specified~100 mg/L55% of total intracellular protein[7]
2,5-DKG reductaseL. plantarumpSIP609Not specified262 U/L of brothNot specified[7]
RseP (membrane protein)L. plantarumpSIP systemNot specified~1 mg per 3g wet cell pellet>95% (after 2-step purification)[7]

Experimental Workflow

The overall process for expressing and purifying a fusion protein using the pSIP system involves several key stages, from initial vector construction to final protein purification and analysis.

experimental_workflow cluster_cloning A. Vector Construction cluster_expression B. Protein Expression cluster_purification C. Protein Purification cluster_analysis D. Analysis A1 Amplify Gene of Interest (GOI) with fusion tag (e.g., 6xHis) A2 Digest GOI and pSIP vector with restriction enzymes A1->A2 A3 Ligate GOI into pSIP vector A2->A3 A4 Transform into E. coli (for cloning and amplification) A3->A4 A5 Verify construct by sequencing A4->A5 B1 Transform recombinant pSIP plasmid into Lactobacillus host A5->B1 Purified Plasmid B2 Grow culture to mid-log phase (OD600 ≈ 0.3) B1->B2 B3 Induce with SppIP peptide pheromone B2->B3 B4 Incubate for protein expression (e.g., 4-20 hours) B3->B4 B5 Harvest cells by centrifugation B4->B5 C1 Cell Lysis (Enzymatic + Mechanical) B5->C1 Cell Pellet C2 Clarify lysate by centrifugation C1->C2 C3 IMAC Chromatography: Bind to Ni-NTA resin C2->C3 C4 Wash to remove non-specific proteins C3->C4 C5 Elute purified His-tagged fusion protein C4->C5 D1 SDS-PAGE and Western Blot C5->D1 Purified Protein D2 Quantify protein concentration C5->D2

Caption: Overall experimental workflow.

Detailed Experimental Protocols

Protocol 1: Cloning of Gene of Interest (GOI) into a pSIP Vector

This protocol describes the steps to clone a GOI, including a C-terminal 6xHis-tag, into a pSIP vector (e.g., pSIP411) for subsequent expression in Lactobacillus.

Materials:

  • pSIP vector (e.g., pSIP411)

  • High-fidelity DNA polymerase

  • Restriction enzymes and corresponding buffers

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., XL10-Gold) for cloning

  • PCR primers for GOI, including restriction sites and 6xHis-tag sequence

  • DNA purification kits (PCR and plasmid)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers to amplify your GOI.

    • The forward primer should contain a convenient restriction site (e.g., NcoI) present in the pSIP multiple cloning site (MCS).

    • The reverse primer should contain the sequence for a 6xHis-tag (CATCATCATCATCATCAT) followed by a stop codon and a second restriction site (e.g., XbaI).

  • PCR Amplification: Perform PCR using a high-fidelity polymerase to amplify the GOI with the engineered fusion tag and restriction sites.

  • Purification: Purify the PCR product using a PCR purification kit.

  • Restriction Digest: Digest both the purified PCR product and the pSIP vector with the selected restriction enzymes (e.g., NcoI and XbaI) according to the manufacturer's instructions.

  • Ligation: Ligate the digested GOI insert into the digested pSIP vector using T4 DNA Ligase.

  • Transformation into E. coli: Transform the ligation mixture into competent E. coli cells. Plate on LB agar containing the appropriate antibiotic for the pSIP vector (e.g., erythromycin).

  • Screening and Verification:

    • Screen colonies by colony PCR.

    • Isolate plasmid DNA from positive colonies using a miniprep kit.

    • Verify the correct insert and sequence by Sanger sequencing.

Protocol 2: Transformation of Lactobacillus and Protein Expression

This protocol details the electroporation of the recombinant pSIP plasmid into a Lactobacillus host and subsequent induction of protein expression.

Materials:

  • Verified recombinant pSIP plasmid

  • Lactobacillus host strain (e.g., L. sakei Lb790 or L. plantarum WCFS1)

  • MRS broth and agar

  • Erythromycin (or other appropriate antibiotic)

  • Glycine

  • Electroporation buffer (e.g., SMEB: 1 M sucrose, 25 mM MgCl₂)

  • Inducing Peptide (SppIP) solution (e.g., 10 µg/mL stock in sterile water)

  • Electroporator and cuvettes (0.2 cm)

Procedure:

  • Preparation of Competent Lactobacillus Cells:

    • Inoculate the Lactobacillus strain in MRS broth containing 0.5-2% glycine.

    • Grow the culture at the optimal temperature (e.g., 30°C or 37°C) to early- to mid-log phase (OD₆₀₀ ≈ 0.6).[9]

    • Harvest cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with ice-cold electroporation buffer.[9]

    • Resuspend the final pellet in a small volume of electroporation buffer to create a concentrated cell suspension.

  • Electroporation:

    • Mix 1-3 µg of the recombinant pSIP plasmid with the competent cell suspension.[9]

    • Transfer to a pre-chilled 0.2 cm electroporation cuvette.

    • Apply an electrical pulse (parameters may need optimization, e.g., 2.0-2.5 kV, 200 Ω, 25 µF).

    • Immediately add pre-warmed MRS broth and incubate for 2-3 hours at the optimal temperature to allow for recovery and expression of the resistance marker.[9]

    • Plate the transformed cells on MRS agar containing the selective antibiotic and incubate until colonies appear.

  • Induction of Protein Expression:

    • Inoculate a single colony of the transformed Lactobacillus into MRS broth with the selective antibiotic. Grow overnight.

    • The next day, dilute the overnight culture into fresh MRS broth with antibiotic.

    • Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.3).[6]

    • Add the SppIP inducing peptide to a final concentration of 10-100 ng/mL.[6]

    • Continue to incubate the culture for 4 hours to overnight, depending on the protein being expressed.[6]

  • Cell Harvest:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 10 min at 4°C).

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of His-Tagged Fusion Protein

This protocol describes the purification of an intracellular His-tagged fusion protein from Lactobacillus lysate using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Frozen Lactobacillus cell pellet

  • Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Lysozyme and Mutanolysin

  • DNase I

  • Protease inhibitor cocktail

  • Wash Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20-40 mM imidazole, pH 8.0)

  • Elution Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM imidazole, pH 8.0)

  • Ni-NTA agarose resin

  • Chromatography column

Procedure:

  • Cell Lysis:

    • Thaw the cell pellet on ice and resuspend in Lysis Buffer containing protease inhibitors.

    • Add lysozyme (e.g., 1 mg/mL) and mutanolysin and incubate at 37°C for 30-60 minutes to degrade the cell wall.

    • Mechanically disrupt the cells further by sonication or bead beating on ice.

    • Add DNase I to reduce the viscosity of the lysate.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris. Collect the clear supernatant.

  • Binding to Ni-NTA Resin:

    • Equilibrate the Ni-NTA resin in a column with Lysis Buffer.

    • Load the clarified supernatant onto the column and allow it to bind to the resin (this can be done by gravity flow or with a pump).[10]

  • Washing:

    • Wash the resin with at least 10-20 column volumes of Wash Buffer to remove weakly and non-specifically bound proteins.[11] The imidazole concentration in this step may require optimization.

  • Elution:

    • Elute the His-tagged fusion protein from the resin using Elution Buffer.[11]

    • Collect the eluate in fractions.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to check for purity and identify fractions containing the target protein.

    • Perform a Western blot using an anti-His-tag antibody for confirmation.

    • Pool the purest fractions and quantify the protein concentration (e.g., by Bradford or BCA assay).

    • For long-term storage, dialyze the protein into a suitable storage buffer and store at -80°C.

References

Optimizing Fermentation Media for High-Yield Sakacin P Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of fermentation media to achieve high-yield production of sakacin P, a bacteriocin produced by Lactobacillus sakei. This compound has garnered significant interest for its potential as a natural food preservative and a therapeutic agent due to its antimicrobial activity, particularly against Listeria monocytogenes. The following sections detail the critical parameters, media formulations, and experimental protocols to enhance this compound production.

I. Introduction to this compound and its Production

This compound is a small, heat-stable, ribosomally synthesized antimicrobial peptide.[1] Its production by Lactobacillus sakei is influenced by a variety of environmental and nutritional factors.[2] Optimizing the fermentation process is crucial for maximizing the yield, which is a key consideration for its commercial application in the food and pharmaceutical industries. This document outlines the key findings from various studies to guide researchers in developing an effective fermentation strategy.

II. Key Parameters Influencing this compound Production

The production of this compound is a complex process affected by several factors, including the composition of the growth medium, pH, and temperature. Understanding the interplay of these parameters is essential for optimizing the fermentation process.

A. Temperature: Temperature is a critical factor, with studies indicating that maximal this compound production occurs at lower temperatures. A temperature of 20°C has been identified as optimal for this compound production by Lactobacillus sakei CCUG 42687, yielding significantly higher concentrations compared to fermentations at 25-30°C.[3][4] At higher temperatures, such as 35°C, bacteriocin production may cease entirely, even if cell growth is supported.[5][6][7]

B. pH: The pH of the culture medium plays a crucial role. More this compound is produced at an uncontrolled pH compared to a controlled pH of 6.3.[8][9][10] The optimal pH for cell growth does not always align with the optimal pH for bacteriocin production. For instance, while maximal cell yield for L. sakei CTC 494 is between pH 5.5 and 6.5, sakacin K (a related bacteriocin) production is maximal at pH 5.0.[6] For L. sakei 2a, an initial pH between 5.5 and 7.0 was found to be optimal for bacteriocin production.[11]

C. Media Composition: Both complex and defined media have been utilized for this compound production. While complex media often result in higher cell densities and thus higher overall bacteriocin titers, defined media allow for a better understanding of the specific nutritional requirements and can lead to higher production per cell.[8][9][10]

  • Nitrogen Sources: Yeast extract and tryptone have been shown to positively influence this compound production, with yeast extract having a more significant impact.[3][4]

  • Carbon Source: Glucose is a commonly used carbon source in media for L. sakei.[11][12]

  • Surfactants: Tween 80 has a positive effect on this compound production.[8][9][10] It is suggested that surfactants like Tween 20 and Tween 80 may suppress the adhesion of bacteriocin-producing cells, thereby increasing the amount of bacteriocin in the culture medium.[12]

  • Inhibitory Substances: The addition of sodium chloride and trace metals has been observed to have a negative effect on this compound production.[8][9][10]

III. Data on Media Formulations and this compound Yields

The following tables summarize the quantitative data from various studies on the impact of media components and fermentation conditions on this compound (and related bacteriocin) production.

Table 1: Effect of Temperature and pH on this compound Production by L. sakei CCUG 42687

Temperature (°C)pHMaximum this compound Concentration (mg/L)Reference
20Uncontrolled20.5[3]
30Uncontrolled~2.9 (Seven times lower than at 20°C)[3]
4-30UncontrolledProduction observed, highest specific production at low temperatures[8][9]
20-256.5Optimal for cell mass and bacteriocin production[6]
356.5No bacteriocin production[6]
305.0Maximal sakacin K production[6]
305.5 - 6.5Maximal cell yield[6]

Table 2: Influence of Media Supplements on Bacteriocin Production by L. sakei 2a

MediumSupplementInitial pHTemperature (°C)Bacteriocin Yield (AU/mL)Reference
MRS Broth (Control)NoneNot specified255600[11]
MRS BrothGlucose (5.5 g/L) + Tween 20 (1.05%)6.282512800[11]
MRS BrothGlucose + Tween 205.0 or 5.525 or 30Highest yields observed[12]

IV. Experimental Protocols

This section provides detailed protocols for key experiments related to the optimization of this compound production.

Protocol 1: Cultivation of Lactobacillus sakei and Preparation of Inoculum
  • Strain Maintenance: Maintain stock cultures of Lactobacillus sakei at -80°C in MRS broth (Oxoid) supplemented with 18% glycerol.

  • Activation of Culture: To prepare an inoculum, transfer a loopful of the frozen stock culture into a tube containing 10 mL of sterile MRS broth.

  • Incubation: Incubate the culture at the optimal growth temperature for the specific strain (e.g., 30°C) for 18-24 hours without agitation.

  • Sub-culturing: Perform at least two successive subcultures in fresh MRS broth to ensure the cells are in an active physiological state before inoculating the experimental fermentation media.

  • Inoculum Preparation: Centrifuge the final subculture at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with sterile saline (0.85% NaCl) or a suitable buffer and resuspend in a small volume of the same to be used as the inoculum (typically 1-2% v/v).

Protocol 2: Batch Fermentation for this compound Production
  • Medium Preparation: Prepare the desired fermentation medium (e.g., modified MRS broth or a defined medium) and dispense it into a fermenter vessel. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Aseptically inoculate the sterile medium with the prepared L. sakei inoculum to the desired initial cell density.

  • Fermentation Conditions:

    • Temperature: Control the temperature at the desired setpoint (e.g., 20°C for maximal this compound production) using a water jacket or heating/cooling coils.[3]

    • pH: For uncontrolled pH experiments, no pH adjustment is made during fermentation. For pH-controlled fermentations, maintain the pH at the desired level (e.g., 6.3) by the automated addition of a sterile base (e.g., 5 M NaOH or KOH) or acid (e.g., 1 M HCl).[8][9]

    • Agitation: Maintain gentle agitation (e.g., 50-100 rpm) to ensure homogeneity of the culture.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 2-4 hours) to monitor cell growth (OD600), pH, substrate consumption, and this compound activity.

  • Harvesting: At the end of the fermentation (e.g., upon entry into the stationary phase), harvest the culture broth for this compound quantification and purification.

Protocol 3: Quantification of this compound Activity (Well Diffusion Assay)
  • Indicator Strain: Use a sensitive indicator strain, such as Listeria monocytogenes, to assay for this compound activity. Grow the indicator strain to the mid-logarithmic phase in a suitable broth (e.g., BHI broth).

  • Agar Plates: Prepare agar plates by seeding soft agar (e.g., BHI with 0.75% agar) with the indicator strain and pouring it over a base of solid agar.

  • Sample Preparation: Centrifuge the fermentation samples (10,000 x g for 10 min at 4°C) to obtain cell-free supernatant. Adjust the pH of the supernatant to 6.0-6.5 and filter-sterilize through a 0.22 µm filter.

  • Well Diffusion: Cut wells (e.g., 5 mm diameter) in the seeded agar plates. Add a fixed volume (e.g., 50 µL) of the prepared supernatant (and its serial two-fold dilutions) to each well.

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain until a lawn of growth is visible.

  • Activity Determination: Measure the diameter of the inhibition zones around the wells. The bacteriocin activity is expressed in Arbitrary Units per milliliter (AU/mL), defined as the reciprocal of the highest dilution showing a clear zone of inhibition.

Protocol 4: Purification of this compound
  • Ammonium Sulfate Precipitation: Precipitate the bacteriocin from the cell-free supernatant by slowly adding ammonium sulfate to a final saturation of 40-70%, while stirring at 4°C.[13][14] Allow the precipitation to proceed overnight.

  • Collection of Precipitate: Collect the precipitate by centrifugation at 10,000 x g for 30 minutes at 4°C.[13]

  • Resuspension and Dialysis: Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 5.8) and dialyze against the same buffer to remove residual ammonium sulfate.

  • Chromatography: Purify the bacteriocin further using a combination of chromatographic techniques:

    • Ion-Exchange Chromatography: Load the dialyzed sample onto a cation exchange column. Elute the bound bacteriocin using a salt gradient (e.g., 0-1 M NaCl).

    • Hydrophobic Interaction Chromatography: Apply the active fractions to a hydrophobic interaction column (e.g., Octyl Sepharose). Elute with a decreasing salt gradient.[13]

    • Reversed-Phase HPLC: Perform the final purification step using a reversed-phase high-performance liquid chromatography (RP-HPLC) column.[13][14]

  • Purity and Identity Confirmation: Analyze the purified fractions by SDS-PAGE and confirm the identity of this compound by mass spectrometry.

V. Visualizations

A. Experimental Workflow for Fermentation Media Optimization

Fermentation_Optimization_Workflow cluster_preparation Preparation Phase cluster_fermentation Fermentation Phase cluster_analysis Analysis Phase cluster_optimization Optimization Cycle Strain L. sakei Strain Selection Inoculum Inoculum Preparation Strain->Inoculum Fermentation Batch Fermentation Inoculum->Fermentation Media Media Formulation (Complex vs. Defined) Media->Fermentation Sampling Regular Sampling Fermentation->Sampling Parameters Parameter Control (Temp, pH, Agitation) Parameters->Fermentation Growth Cell Growth (OD600) Sampling->Growth Activity This compound Activity Assay Sampling->Activity Analysis Data Analysis Growth->Analysis Purification Bacteriocin Purification Activity->Purification Activity->Analysis Characterization Purity & Identity (SDS-PAGE, MS) Purification->Characterization Modification Media & Parameter Modification Analysis->Modification Modification->Media Modification->Parameters

Caption: Workflow for optimizing this compound production.

B. Genetic Regulation of this compound Production

Sakacin_P_Regulation cluster_gene_cluster This compound Gene Cluster (spp) cluster_regulation Two-Component System cluster_production Production and Export sppK sppK (Histidine Kinase) SppK_p SppK-P sppK->SppK_p Autophosphorylation sppR sppR (Response Regulator) SppR_p SppR-P sppA sppA (Pre-sakacin P) SakacinP This compound sppA->SakacinP Translation & Processing spiA spiA (Immunity Protein) Immunity Immunity spiA->Immunity Translation sppT sppT (ABC Transporter) Export Export Machinery sppT->Export sppE sppE (Accessory Protein) sppE->Export Inducer Inducer Peptide Inducer->sppK Activates SppK_p->sppR Phosphorylates SppR_p->sppA Induces Transcription SppR_p->spiA Induces Transcription SakacinP->Export Exported

Caption: Genetic regulation of this compound production.

VI. Conclusion

The optimization of fermentation media for high-yield this compound production requires a systematic approach that considers the interplay of temperature, pH, and media composition. The protocols and data presented in this document provide a comprehensive guide for researchers to develop and refine their fermentation strategies. By carefully controlling these parameters, it is possible to significantly enhance the production of this promising bacteriocin for its various applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sakacin P Production in Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing sakacin P production yield using fed-batch fermentation with Lactobacillus sakei.

Troubleshooting Guide

This guide addresses common issues encountered during fed-batch fermentation for this compound production in a question-and-answer format.

Q1: Why is my this compound yield lower than expected in fed-batch fermentation?

A1: Low this compound yield can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Growth Conditions: Lactobacillus sakei growth and this compound production are sensitive to environmental parameters. Optimal production is often observed at temperatures around 20°C.[1] Higher temperatures (25-30°C) can lead to cessation of production at lower cell densities.[1] Ensure your fermenter's temperature and pH control systems are accurately calibrated. While uncontrolled pH has been shown to sometimes yield more this compound than a constant pH of 6.3, extreme pH shifts can be detrimental.[2][3]

  • Nutrient Limitation: While fed-batch fermentation aims to prevent nutrient depletion, an improperly designed feed strategy can still lead to limitations. The composition of the feed medium is crucial. Yeast extract and tryptone have been shown to positively influence this compound production.[1]

  • Product Inhibition or Degradation: High concentrations of this compound or other metabolic byproducts like lactic acid can inhibit further production. Additionally, a decrease in this compound concentration during the late growth and stationary phases can occur, which is promoted by high temperature and pH.[2][3]

  • Adsorption to Producer Cells: Bacteriocins, including this compound, can adsorb to the surface of the producer cells, reducing the measurable concentration in the supernatant.[4][5][6]

Q2: My Lactobacillus sakei culture is growing well, but this compound production is minimal. What could be the issue?

A2: This scenario, known as uncoupled production, can be frustrating. Here are potential causes and solutions:

  • Incorrect Feed Strategy: this compound production is growth-associated.[4][5][6] An exponential feeding strategy that matches the culture's growth rate can be beneficial for maximizing productivity.[7] A constant feed rate might stabilize production but may not lead to the highest yields.[5][6]

  • Inappropriate Media Composition: The presence of certain components can significantly impact this compound production. For instance, Tween-80 has a positive effect, while sodium chloride and trace metals can have a negative impact.[2][3] Consider optimizing the concentration of these components in your media.

  • Genetic Factors: Ensure you are using a known this compound-producing strain of Lactobacillus sakei, such as CCUG 42687.[1][2] Some strains may contain homologues of the this compound gene cluster but are non-producers due to mutations or missing genes.[8]

Q3: I'm observing a significant drop in this compound concentration towards the end of my fed-batch run. How can I prevent this?

A3: This is a common issue often attributed to two main factors:

  • Adsorption to Producer Cells: As the biomass concentration increases in high-density fed-batch cultures, the surface area for bacteriocin adsorption also increases. This can be mitigated by:

    • Adding Surfactants: Supplementing the medium with Tween 80 can help prevent the adsorption of bacteriocins to the cell surface.[9]

    • pH Adjustment: Lowering the pH of the culture during harvesting can help release adsorbed bacteriocin from the cell surface.

  • Proteolytic Degradation: Although less commonly reported for this compound compared to other bacteriocins, proteolytic degradation by enzymes released from lysing cells in the stationary phase could be a factor. Maintaining high cell viability through an optimized feeding strategy can help minimize cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and pH for this compound production in fed-batch fermentation?

A1: The optimal temperature for this compound production by Lactobacillus sakei is generally lower than its optimal growth temperature. Studies have shown maximal this compound production at 20°C.[1] Regarding pH, while L. sakei can grow in a range of pH values, more this compound has been observed in cultures with uncontrolled pH compared to those maintained at a constant pH of 6.3.[2][3] However, for process control and reproducibility in a fed-batch system, a controlled pH is generally recommended. It is advisable to perform initial batch experiments to determine the optimal pH profile for your specific strain and media conditions.

Q2: What are the most critical media components for enhancing this compound yield?

A2: Several media components have been identified as critical for this compound production:

  • Complex Nitrogen Sources: Yeast extract and tryptone have a significant positive impact on both growth and this compound production.[1]

  • Tween-80: This surfactant has been shown to have a positive effect on this compound production.[2][3]

  • Inhibitory Components: Sodium chloride and certain trace metals have been reported to have a negative effect on this compound production.[2][3]

Q3: What type of feeding strategy is best for this compound production in a fed-batch system?

A3: The choice of feeding strategy is crucial for optimizing fed-batch fermentation.[7]

  • Constant Feed: A simple approach where the feed medium is added at a constant rate. This can lead to stable bacteriocin activity after reaching a maximum.[5][6]

  • Exponential Feed: This strategy aims to maintain a constant specific growth rate by exponentially increasing the feed rate. This can maximize productivity per unit of biomass.[7][10]

  • pH-stat (Acidification-controlled): In this strategy, the feed is added in response to the pH increase caused by substrate consumption. This method has been shown to result in a twofold increase in bacteriocin titer compared to constant feed rates.[5]

The optimal strategy will depend on the specific kinetics of your Lactobacillus sakei strain.

Q4: How can I quantify the amount of this compound produced?

A4: this compound concentration is typically determined by its antimicrobial activity against a sensitive indicator strain, such as Lactobacillus delbrueckii subsp. bulgaricus LMG 6901T.[4] The activity is often expressed in Arbitrary Units (AU/mL) or Bacteriocin Units (BU).[9] This involves a critical dilution assay where serial dilutions of the cell-free supernatant from your fermentation are tested for their ability to inhibit the growth of the indicator strain. More advanced quantitative methods like HPLC can also be used if a purified this compound standard is available.

Data Presentation

Table 1: Influence of Process Parameters on this compound Production

ParameterConditionEffect on this compound ProductionReference
Temperature 20°CMaximal production[1]
25-30°CProduction ceases at lower cell mass[1]
pH UncontrolledHigher production than at constant pH 6.3[2][3]
Constant pH 6.3Lower production than uncontrolled[2][3]
Media Additives Tween-80Positive effect[2][3]
Sodium ChlorideNegative effect[2][3]
Trace MetalsNegative effect[2][3]
Yeast ExtractPositive effect on production rate[1]
TryptonePositive effect (less than yeast extract)[1]

Table 2: Comparison of Fed-Batch Feeding Strategies for Bacteriocin Production

Feeding StrategyDescriptionAdvantagesDisadvantages
Constant Rate Substrate is added at a constant flow rate.Simple to implement; can stabilize bacteriocin activity.[5][6]May not achieve maximum productivity.
Exponential Feed rate is increased exponentially to maintain a constant specific growth rate.Can maximize productivity per biomass; extends the exponential growth phase.[7][10]Requires more complex control.
pH-stat (Acidification-controlled) Substrate is added based on the culture's acidification rate.Can significantly increase bacteriocin titer compared to constant feed.[5]Requires a reliable pH control system.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

  • Inoculum Preparation:

    • Propagate a culture of a known this compound-producing Lactobacillus sakei strain in MRS broth.

    • Incubate at the optimal growth temperature (e.g., 30°C) for 12-16 hours.

    • Use this culture to inoculate the fermenter at a specified percentage (e.g., 1-5% v/v).

  • Fermenter Setup:

    • Prepare the initial batch medium in the fermenter. A defined medium with controlled components is recommended for reproducibility.[2]

    • Sterilize the fermenter and medium.

    • Set the temperature to the desired setpoint for production (e.g., 20°C).[1]

    • Calibrate pH and dissolved oxygen (DO) probes.

  • Batch Phase:

    • Inoculate the fermenter with the prepared culture.

    • Allow the culture to grow in batch mode until a key nutrient (typically the carbon source) becomes limiting. This is often indicated by a sharp increase in DO and a cessation of pH drop.

  • Fed-Batch Phase:

    • Initiate the feeding strategy (e.g., exponential feed or pH-stat).

    • The feed medium should be a concentrated solution of the limiting substrate and other key nutrients to avoid excessive dilution of the culture.

    • Continuously monitor and control temperature, pH, and agitation.

  • Sampling and Analysis:

    • Aseptically collect samples at regular intervals.

    • Measure optical density (OD) at 600 nm for biomass estimation.

    • Prepare cell-free supernatant by centrifugation and filtration.

    • Quantify this compound activity in the supernatant using a critical dilution assay.

    • Analyze substrate and metabolite (e.g., lactic acid) concentrations using methods like HPLC.

Protocol 2: Quantification of this compound Activity (Critical Dilution Assay)

  • Indicator Strain Preparation:

    • Prepare a fresh overnight culture of a sensitive indicator strain (e.g., Lactobacillus delbrueckii subsp. bulgaricus).

    • Inoculate a suitable soft agar medium (e.g., MRS with 0.75% agar) with the indicator strain.

  • Sample Preparation:

    • Prepare serial twofold dilutions of the cell-free supernatant from the L. sakei fermentation in a suitable buffer or sterile water.

  • Assay:

    • Pour the inoculated soft agar onto a base of solid agar in a petri dish.

    • Once the soft agar has solidified, spot a small volume (e.g., 10 µL) of each dilution onto the surface.

    • Allow the spots to dry and incubate the plates under appropriate conditions for the indicator strain.

  • Quantification:

    • Observe the plates for zones of inhibition around the spots.

    • The activity (in AU/mL) is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition, multiplied by a factor to account for the volume spotted.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Inoculum_Prep Inoculum Preparation Batch_Phase Batch Phase Inoculum_Prep->Batch_Phase Inoculation Fermenter_Setup Fermenter Setup & Sterilization Fermenter_Setup->Batch_Phase Fed_Batch_Phase Fed-Batch Phase (Feeding Strategy) Batch_Phase->Fed_Batch_Phase Nutrient Limitation Sampling Regular Sampling Fed_Batch_Phase->Sampling Biomass_Measurement Biomass Measurement (OD600) Sampling->Biomass_Measurement Supernatant_Prep Supernatant Preparation Sampling->Supernatant_Prep Sakacin_Quantification This compound Quantification Supernatant_Prep->Sakacin_Quantification Metabolite_Analysis Metabolite Analysis (HPLC) Supernatant_Prep->Metabolite_Analysis

Caption: Experimental workflow for optimizing this compound production.

Sakacin_P_Regulation cluster_genes This compound Gene Cluster (spp) cluster_process Production Process sppK sppK (Histidine Kinase) sppR sppR (Response Regulator) sppK->sppR Phosphorylation (Signal Transduction) Transcription Transcription & Translation sppR->Transcription Activates sppA sppA (Pre-sakacin P) sppA->Transcription spiA spiA (Immunity Protein) spiA->Transcription Immunity Cellular Immunity spiA->Immunity Provides sppT sppT (Transporter) sppT->Transcription Processing Processing & Export sppT->Processing Mediates sppE sppE (Accessory Transporter) sppE->Transcription sppE->Processing Assists Transcription->Processing Sakacin_P Mature this compound Processing->Sakacin_P

Caption: Regulation of this compound production via the spp gene cluster.

References

"troubleshooting low sakacin P expression in recombinant hosts"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to common questions and issues encountered during the recombinant expression of sakacin P.

Frequently Asked Questions (FAQs)
FAQ 1: My this compound expression is very low or undetectable. Where should I start troubleshooting?

Low or undetectable expression is a common issue that can stem from problems at the genetic, transcriptional, translational, or post-translational level. A systematic approach is crucial for identifying the bottleneck.

Begin by verifying the integrity of your expression construct via sequencing. If the construct is correct, proceed to analyze mRNA levels with RT-qPCR to check for transcription. If transcription is occurring, analyze total cell protein via SDS-PAGE and Western blot to see if the protein is being translated but is perhaps insoluble, unstable, or not being detected. The following workflow provides a step-by-step diagnostic approach.

G General Troubleshooting Workflow for Low this compound Expression start Low / No this compound Activity Detected dna_check 1. Verify Expression Construct - Sequencing - Restriction Digest start->dna_check dna_ok Is Construct Correct? dna_check->dna_ok transcription_check 2. Analyze Transcription - RT-qPCR for this compound mRNA dna_ok->transcription_check Yes fix_construct STOP: Fix Cloning Error / Redesign Gene dna_ok->fix_construct No transcription_ok Is mRNA Present? transcription_check->transcription_ok translation_check 3. Analyze Total Protein - SDS-PAGE - Western Blot (if antibody available) transcription_ok->translation_check Yes optimize_transcription Action: Optimize Transcription - Stronger/Inducible Promoter - Optimize Induction (Time, Temp, Inducer Conc.) transcription_ok->optimize_transcription No translation_ok Is Protein Band Visible? translation_check->translation_ok solubility_check 4. Check Protein Solubility - Analyze soluble vs. insoluble fractions translation_ok->solubility_check Yes optimize_translation Action: Optimize Translation - Codon Optimization for Host - Optimize Ribosome Binding Site (RBS) translation_ok->optimize_translation No solubility_ok Is Protein Soluble? solubility_check->solubility_ok optimize_solubility Action: Improve Solubility - Lower Expression Temperature - Use Solubility-Enhancing Fusion Tags (e.g., MBP, GST) - Co-express Chaperones solubility_ok->optimize_solubility No (Inclusion Bodies) success Success: Protein is Soluble & Expressed. Proceed to Purification & Activity Assays. solubility_ok->success Yes

A step-by-step workflow for diagnosing low protein expression.
FAQ 2: How critical is codon optimization for this compound expression?

Codon optimization is crucial when expressing a gene in a heterologous host whose codon usage differs significantly from the native organism (Lactobacillus sakei).[1][2] L. sakei has a different set of preferred codons than common hosts like E. coli. Using the native gene sequence in E. coli can lead to translational stalling and low protein yield due to the depletion of tRNA molecules that correspond to rare codons.[3]

Recommendation: Always synthesize a codon-optimized version of the this compound gene (sppA) tailored to your specific recombinant host (E. coli, Lactobacillus plantarum, etc.). This involves replacing rare codons with ones that are frequently used by the host, which can significantly enhance translational efficiency.[4][5]

FAQ 3: What is the best host and vector combination for high-yield this compound production?

The optimal choice depends on your experimental goals. Lactobacillus species are good hosts as they are closely related to the native producer, while E. coli offers rapid growth and a vast toolkit but may present challenges with solubility and toxicity.

Expression of this compound is regulated by a quorum-sensing system, and its promoters are inducible and strong.[6] Vector systems (pSIP vectors) that leverage these native regulatory elements have been developed for high-level, inducible gene expression in hosts like Lactobacillus sakei and Lactobacillus plantarum.[7] Using the orfX promoter from the this compound regulon in a L. sakei host has been shown to be a highly effective setup.[7]

Host SystemVector / Promoter StrategyReported Yield / Expression LevelKey AdvantagesKey Challenges
Lactobacillus sakei Native this compound gene clusterComparable to wild-type producer[8][9]Native folding/secretion machinery. Immunity protein is co-expressed.Slower growth than E. coli. Requires specialized media (MRS).
Lactobacillus sakei pSIP vector with spp promoter (e.g., PorfX)Reporter protein up to 50% of total cellular protein [7]Tightly regulated, high-level expression. Pheromone-inducible system.[7]Requires co-expression of regulatory genes (SppK/SppR) if not present in host.
Lactobacillus sakei Optimized Fermentation (pH-controlled)Up to 20.5 mg/L this compound[10]High specific production rate.Sensitive to culture conditions (temperature, pH, media components).[10][11]
E. coli Standard T7 promoter (e.g., pET vectors)Varies; often requires optimization.Rapid growth, high cell density, extensive toolkit.[12]Codon bias, potential for inclusion body formation, lack of specific secretion systems, protein toxicity.[13][14]
FAQ 4: My host cells grow poorly after inducing this compound expression. What could be the cause?

Poor cell growth post-induction is often a sign that the expressed this compound is toxic to the host.[3] Bacteriocins are antimicrobial peptides designed to kill other bacteria, and high intracellular concentrations can disrupt the host's cell membrane or other vital processes. This is especially problematic in hosts like E. coli that lack the native immunity protein (SpiA).[8][15]

Troubleshooting Strategies:

  • Use a Tightly Regulated Promoter: Leaky expression from promoters like the standard lac promoter can be toxic even before induction. Use vector systems with very low basal expression, such as those with a T7 promoter in combination with pLysS/E host strains or the pBAD system.[3][16]

  • Lower Induction Temperature: After induction, reduce the culture temperature to 18-25°C.[3][4] This slows down protein synthesis, which can reduce the concentration of toxic protein at any given time and may also improve proper folding.[10]

  • Reduce Inducer Concentration: Titrate the inducer (e.g., IPTG) to the lowest concentration that still gives reasonable expression. This can moderate the rate of protein production.[13]

  • Co-express the Immunity Protein: In non-native hosts, co-expressing the this compound immunity gene (spiA) from the same or a separate vector can neutralize the bacteriocin's toxicity. The native this compound operon includes the sppA (bacteriocin) and spiA (immunity) genes, suggesting their co-expression is critical.[8][9]

FAQ 5: The this compound I've produced appears inactive. How can I fix this?

If you have confirmed expression via SDS-PAGE or Western Blot but see no activity in your antimicrobial assays, the protein is likely misfolded, degraded, or has not been correctly processed. This compound is synthesized as a preprotein with an N-terminal leader peptide that must be cleaved off by a dedicated ABC transporter (SppT/E) during secretion to become active.[8][9]

Troubleshooting Strategies:

  • Inclusion Bodies in E. coli : If expressing in E. coli, your protein is likely accumulating in insoluble, inactive aggregates called inclusion bodies.[13] See FAQ 1 workflow for solubility optimization.

  • Lack of Processing: E. coli lacks the specific transport and processing machinery (SppT/E) required to cleave the leader peptide. To produce active this compound in E. coli, you should:

    • Express only the mature peptide sequence, removing the leader peptide from your construct.

    • Alternatively, express the full preprotein and perform in vitro enzymatic cleavage if a suitable protease site is engineered between the leader and mature peptide.

  • Protein Degradation: The expressed protein may be degraded by host proteases. Add protease inhibitors during cell lysis and purification.[3] Lowering the expression temperature can also reduce protease activity.

Key Signaling Pathway & Genetic Regulation

Successful expression often requires understanding the native regulation. This compound production is controlled by a quorum-sensing mechanism involving a three-component regulatory system (SppIP, SppK, SppR).

G This compound Quorum-Sensing Pathway cluster_cell Lactobacillus Cell sppIP SppIP (Pheromone Precursor) sppTE SppT/E (ABC Transporter) sppIP->sppTE processed by pheromone Mature Pheromone (Extracellular) sppTE->pheromone exports sppK SppK (Histidine Kinase) pheromone->sppK binds & activates sppR SppR (Response Regulator) sppK->sppR phosphorylates (P) sppA_promoter PsppA Promoter sppR->sppA_promoter activates sppA_gene sppA (this compound) spiA (Immunity) sppA_promoter->sppA_gene drives expression of

Quorum-sensing regulation of this compound production in L. sakei.[8]
Experimental Protocols

Protocol 1: Analysis of this compound Expression in E. coli by SDS-PAGE

This protocol allows you to determine if your target protein is being expressed and to check if it is in the soluble or insoluble cellular fraction.

Materials:

  • Bacterial cell culture expressing this compound (induced and uninduced controls).

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail).

  • Lysozyme (1 mg/mL stock).

  • DNase I (1 mg/mL stock).

  • 2x Laemmli Sample Buffer.

  • SDS-PAGE equipment (gels, running buffer, power supply).

  • Coomassie Brilliant Blue stain or other protein stain.

Methodology:

  • Harvest Cells: Take 1 mL samples of your culture before induction (uninduced control) and at your desired time point after induction (e.g., 4 hours).

  • Normalize Samples: Centrifuge the samples at 12,000 x g for 2 minutes. Discard the supernatant. Resuspend the cell pellets in 100 µL of 1x PBS buffer. Measure the OD600 of a 1:10 dilution to ensure you are loading an equal amount of cells for each sample. Adjust volumes accordingly.

  • Cell Lysis: Centrifuge the normalized samples again and resuspend the pellets in 200 µL of ice-cold Lysis Buffer. Add 2 µL of lysozyme stock and incubate on ice for 30 minutes.

  • Sonicate: Sonicate the samples on ice to ensure complete lysis (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF). The solution should become less viscous.

  • Remove Debris: Add 2 µL of DNase I stock and incubate on ice for 10 minutes to digest DNA.

  • Prepare Total Protein Sample: Take a 20 µL aliquot from the lysate. This is your "Total" protein sample. Add 20 µL of 2x Laemmli buffer and boil for 5 minutes.

  • Separate Soluble and Insoluble Fractions: Centrifuge the remaining lysate at 15,000 x g for 15 minutes at 4°C.

  • Soluble Fraction: Carefully collect the supernatant. This is your "Soluble" fraction. Take a 20 µL aliquot, add 20 µL of 2x Laemmli buffer, and boil for 5 minutes.

  • Insoluble Fraction: The pellet contains the insoluble proteins (inclusion bodies). Wash the pellet once with 200 µL of Lysis Buffer, centrifuge again, and discard the supernatant. Resuspend the pellet directly in 40 µL of 1x Laemmli buffer. This is your "Insoluble" fraction. Boil for 10 minutes to solubilize.

  • Run SDS-PAGE: Load 15-20 µL of your uninduced, total, soluble, and insoluble samples onto an appropriate percentage Tris-Glycine gel.

  • Stain and Analyze: After electrophoresis, stain the gel with Coomassie Blue. Look for a band of the expected molecular weight for this compound that is present in the induced lanes but absent or faint in the uninduced lane. Compare the band intensity in the soluble and insoluble lanes to determine its solubility.

References

Sakacin P in Food Applications: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in preventing the degradation of sakacin P in food applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound in food products?

A1: The primary factors contributing to the degradation of this compound in food applications are enzymatic activity, interactions with food matrix components, and suboptimal environmental conditions. In non-heat-treated foods, proteolytic enzymes can rapidly break down this compound.[1][2] The bacteriocin can also be adsorbed by proteins within the food matrix, reducing its availability and activity.[1][3] Furthermore, high temperatures and pH levels outside the optimal range can promote the degradation of this compound.[2]

Q2: How does the food matrix composition affect the stability of this compound?

A2: The composition of the food matrix plays a critical role in the stability of this compound. Foods with a high protein content can lead to a significant loss of this compound activity due to its adsorption onto muscle proteins.[1][3] While the fat content itself may not have an adverse effect, the presence of triglyceride oils can lead to a considerable loss of activity.[1] Heat-treated food products generally offer a more stable environment for this compound compared to raw or minimally processed foods.[1][2]

Q3: What is the optimal temperature and pH for maintaining this compound activity?

A3: this compound exhibits its highest stability and activity at lower temperatures. The optimal temperature for the production and stability of this compound is around 20°C. At higher temperatures, such as 30°C, a significant decrease in this compound concentration has been observed, with levels being up to seven times lower than at 20°C. The degradation of this compound is promoted at high temperatures and pH. While specific optimal pH ranges can vary depending on the food matrix, a lower pH is generally more favorable for the stability of bacteriocins like this compound.

Q4: Can encapsulation protect this compound from degradation?

A4: Yes, encapsulation is a highly effective strategy to protect this compound from degradation. By creating a physical barrier, encapsulation can shield the bacteriocin from proteolytic enzymes, prevent direct interaction with inhibitory food components, and offer a controlled release, thereby prolonging its antimicrobial activity. Various encapsulation techniques, including spray drying, liposome entrapment, and coacervation, have been successfully employed to enhance the stability of bacteriocins in food systems.

Q5: Are there synergistic effects when using this compound with other preservatives?

A5: Yes, studies have shown that this compound can exhibit synergistic effects when used in combination with other preservatives. This approach can broaden the antimicrobial spectrum, improve overall efficacy, and potentially reduce the required concentrations of individual preservatives.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Rapid loss of this compound activity in a food product. Proteolytic enzyme activity in non-heat-treated foods.1. Consider a mild heat treatment of the food product prior to adding this compound to inactivate native proteases. 2. Encapsulate this compound to provide a protective barrier against enzymatic degradation.
Reduced antimicrobial effect in high-protein foods. Adsorption of this compound to food matrix proteins.1. Increase the initial dosage of this compound to compensate for the amount that will be bound to proteins. 2. Utilize encapsulated this compound to minimize direct interaction with the food matrix and ensure a sustained release.
Inconsistent results in this compound stability studies. Variations in experimental conditions such as temperature and pH.1. Strictly control and monitor the temperature and pH throughout the experiment. 2. Ensure homogenous distribution of this compound within the food matrix. 3. Use a standardized protocol for measuring this compound activity.
Low recovery of this compound from the food matrix during analysis. Strong binding of this compound to food components.1. Employ extraction methods that can effectively dissociate this compound from the food matrix, such as using acidic buffers or detergents. 2. Consider using labeled this compound for more accurate quantification in complex matrices.

Quantitative Data Summary

Table 1: Impact of Temperature on this compound Stability

Temperature (°C)Relative this compound Concentration (Compared to 20°C)
20100%
25Lower
30~14%

Note: Data synthesized from studies indicating a seven-fold decrease in this compound concentration at 30°C compared to 20°C.

Table 2: Effect of Food Matrix on this compound Activity Over Time

Food MatrixTreatmentRemaining this compound Activity (after 1 week)
Cold-smoked salmon (non-heat-treated)Unencapsulated<1%
Raw chicken (non-heat-treated)UnencapsulatedEven less than cold-smoked salmon
Chicken cold cuts (heat-treated)UnencapsulatedStable for >4 weeks

Source: Data adapted from studies on the interaction of this compound with food constituents.[1][2]

Experimental Protocols

Well Diffusion Assay for this compound Activity

Objective: To qualitatively or semi-quantitatively determine the antimicrobial activity of a this compound solution.

Materials:

  • Petri dishes with appropriate agar medium (e.g., MRS agar for lactic acid bacteria)

  • Indicator microorganism (e.g., Listeria monocytogenes)

  • This compound solution (and a negative control)

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Prepare an overnight culture of the indicator microorganism in a suitable broth.

  • Spread-plate a lawn of the indicator culture onto the surface of the agar plates.

  • Allow the plates to dry for 10-15 minutes in a laminar flow hood.

  • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of uniform diameter in the agar.

  • Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well. Add a negative control (e.g., sterile broth or buffer) to at least one well.

  • Incubate the plates under appropriate conditions for the indicator microorganism (e.g., 37°C for 24 hours for L. monocytogenes).

  • Measure the diameter of the zone of inhibition (clear zone) around each well. A larger diameter indicates higher antimicrobial activity.

Microtiter Plate Assay for this compound Quantification

Objective: To quantitatively determine the concentration of active this compound.

Materials:

  • 96-well microtiter plates

  • Overnight culture of an indicator strain

  • This compound solution of unknown concentration and a standard solution of known concentration

  • Appropriate broth medium

  • Microplate reader

Procedure:

  • Perform serial two-fold dilutions of the this compound standard and the sample solution in the wells of the microtiter plate using the appropriate broth.

  • Add a standardized inoculum of the indicator strain to each well. Include a positive control (indicator strain without this compound) and a negative control (broth only).

  • Incubate the microtiter plate at the optimal growth temperature for the indicator strain.

  • After incubation (e.g., 18-24 hours), measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • The arbitrary unit (AU/mL) of this compound activity is defined as the reciprocal of the highest dilution showing 50% inhibition of the indicator strain's growth.

  • Compare the activity of the unknown sample to the standard curve generated from the known this compound concentrations to determine its concentration.

Visualizations

Sakacin_P_Degradation_Pathway cluster_food_matrix Food Matrix Sakacin_P This compound Degraded_Sakacin Inactive this compound Sakacin_P->Degraded_Sakacin Enzymatic Degradation Sakacin_P->Degraded_Sakacin Denaturation Bound_Sakacin Bound (Inactive) this compound Sakacin_P->Bound_Sakacin Adsorption Proteolytic_Enzymes Proteolytic Enzymes (in non-heat-treated food) Food_Proteins Food Matrix Proteins High_Temp_pH High Temperature / pH

Caption: Key pathways of this compound degradation in food matrices.

Sakacin_P_Stabilization_Workflow Initial_Sakacin This compound Solution Encapsulation Encapsulation (e.g., Spray Drying, Liposomes) Initial_Sakacin->Encapsulation Encapsulated_Sakacin Encapsulated this compound Encapsulation->Encapsulated_Sakacin Food_Application Addition to Food Product Encapsulated_Sakacin->Food_Application Protected_Sakacin Protected this compound in Food Food_Application->Protected_Sakacin Controlled_Release Controlled Release Protected_Sakacin->Controlled_Release Active_Sakacin Active this compound Controlled_Release->Active_Sakacin Antimicrobial_Action Antimicrobial Action Active_Sakacin->Antimicrobial_Action

Caption: Experimental workflow for this compound stabilization.

Troubleshooting_Logic Problem Reduced this compound Activity Check_Food_Type Is the food heat-treated? Problem->Check_Food_Type Enzymatic_Degradation Likely Cause: Proteolytic Enzymes Check_Food_Type->Enzymatic_Degradation No Check_Protein_Content Is the food high in protein? Check_Food_Type->Check_Protein_Content Yes Solution_Heat Solution: - Mild heat treatment - Encapsulation Enzymatic_Degradation->Solution_Heat Protein_Binding Likely Cause: Adsorption to Proteins Check_Protein_Content->Protein_Binding Yes Check_Conditions Are temperature and pH optimal? Check_Protein_Content->Check_Conditions No Solution_Dosage Solution: - Increase dosage - Encapsulation Protein_Binding->Solution_Dosage Suboptimal_Conditions Likely Cause: High Temp/pH Check_Conditions->Suboptimal_Conditions No End End Solution_Control Solution: - Control storage conditions - Optimize formulation pH Suboptimal_Conditions->Solution_Control

Caption: Troubleshooting flowchart for this compound instability.

References

"overcoming challenges in large-scale sakacin P purification"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for large-scale sakacin P purification. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific problems that may arise during the large-scale purification of this compound, offering potential causes and solutions.

Problem / QuestionPotential CausesRecommended Solutions
Low this compound Yield After Ammonium Sulfate Precipitation - Incomplete Precipitation: The concentration of ammonium sulfate may be insufficient to precipitate all the this compound.[1][2] - Precipitate Flotation: The precipitate can be difficult to collect as it may float even after centrifugation.[1] - Loss During Collection: Difficulty in separating the precipitate from the supernatant.- Optimize Ammonium Sulfate Concentration: Gradually increase the ammonium sulfate saturation level. A concentration of 400 g/L has been used effectively.[3] For some bacteriocins, 70% saturation is employed.[4] - Improve Centrifugation: Use a swing-out rotor during centrifugation to better pellet the precipitate.[5] Ensure centrifugation is performed at an adequate speed and duration (e.g., 7,000-10,000 x g for 20-30 minutes at 4°C).[1][3] - Careful Supernatant Removal: Decant the supernatant carefully to avoid disturbing the pelleted precipitate.
Poor Resolution in Ion Exchange Chromatography (IEX) - Incorrect pH or Buffer: The pH of the buffer may not be optimal for this compound binding to the resin.[6] - High Salt Concentration in Sample: The sample may contain a high salt concentration from the previous precipitation step, preventing binding.[6] - Column Overload: Applying too much protein to the column can exceed its binding capacity.[1]- Adjust Buffer pH: this compound is a cationic peptide, so a cation exchange column (e.g., SP Sepharose) is typically used.[1] Ensure the buffer pH is below the isoelectric point (pI) of this compound to maintain a net positive charge. A common buffer is 20 mM sodium phosphate, pH 5.8.[1][3] - Desalt Sample: Before loading onto the IEX column, desalt the sample using dialysis or a desalting column.[5] - Optimize Sample Load: Determine the binding capacity of your column and load a sample amount that is within the recommended range. For instance, a guideline of 1 ml of ion exchanger per 100 ml of cell culture has been suggested.[1]
Low Recovery from Hydrophobic Interaction Chromatography (HIC) - Inappropriate Salt Concentration: The salt concentration in the binding buffer may be too low for effective hydrophobic interaction, or the elution buffer may be too harsh, causing irreversible binding or denaturation.[7][8] - Incorrect Resin Choice: The hydrophobicity of the resin may not be suitable for this compound.[9]- Optimize Salt Gradient: Start with a high salt concentration in the binding buffer to promote binding and gradually decrease the salt concentration in the elution buffer.[7] - Test Different Resins: Experiment with different HIC resins (e.g., Octyl Sepharose, Phenyl Sepharose) to find the one that provides the best balance of binding and elution for this compound.[1][10]
Presence of Impurities After Multiple Chromatography Steps - Co-elution of Contaminants: Other proteins or peptides with similar physicochemical properties may co-elute with this compound. - Proteolytic Degradation: this compound may be degraded by proteases present in the culture supernatant.[11]- Add a Polishing Step: Incorporate a high-resolution polishing step, such as reverse-phase high-performance liquid chromatography (RP-HPLC), at the end of the purification workflow.[3][4][12] - Optimize Chromatography Gradients: Use shallower elution gradients in your chromatography steps to improve the separation of this compound from closely related impurities. - Control Proteolytic Activity: Consider adding protease inhibitors (if compatible with the final product) or optimizing fermentation conditions to minimize protease production. The pH can also play a role in proteolytic degradation.[11]
This compound Instability or Loss of Activity - pH and Temperature Extremes: this compound activity can be sensitive to high temperatures and extreme pH values.[13] - Adsorption to Surfaces: Peptides can adsorb to glass and plastic surfaces, leading to loss of material.- Maintain Optimal Conditions: Work at low temperatures (e.g., 4°C) throughout the purification process.[14] Maintain the pH within a stable range for this compound.[13] - Use Appropriate Containers: Use low-protein-binding tubes and containers. The addition of a carrier protein or non-ionic detergent like Tween 80 might help in some cases, though this needs to be compatible with downstream applications.[15]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for large-scale this compound purification?

A1: The overall yield can vary significantly depending on the purification strategy. Some reports indicate overall yields ranging from 10% to 66% with a rapid two-step procedure involving cation exchange and reverse-phase chromatography.[1] Traditional methods involving ammonium sulfate precipitation often have lower and more variable yields, sometimes as low as 10-50%.[1]

Q2: Can I skip the ammonium sulfate precipitation step?

A2: Yes, it is possible to directly load the cell-free culture supernatant onto a cation exchange column.[1] This approach can increase the yield and is more manageable for large volumes compared to the cumbersome nature of ammonium sulfate precipitation.[1]

Q3: What type of chromatography is most effective for this compound purification?

A3: A multi-step chromatography approach is generally required to achieve high purity.[3] The most common and effective sequence involves:

  • Cation Exchange Chromatography (IEX): As a capture step to bind the cationic this compound.[1][3]

  • Hydrophobic Interaction Chromatography (HIC): As an intermediate purification step based on hydrophobicity.[1][3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to achieve high purity.[3][4]

Q4: How can I monitor the presence of this compound during purification?

A4: The presence of this compound in different fractions can be monitored by measuring the antimicrobial activity against a sensitive indicator strain, such as Listeria monocytogenes.[16][17] An agar well diffusion assay is a common method for this.

Q5: What are the key properties of this compound to consider during purification?

A5: this compound is a class IIa bacteriocin with a molecular weight of approximately 4.4 kDa.[16][18] It is a cationic and hydrophobic peptide.[14] Its production can be influenced by factors like temperature and pH.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various this compound and other bacteriocin purification studies.

Table 1: Comparison of this compound Purification Schemes

Purification StepFold PurificationYield (%)Reference
Scheme 1: Sakacin ZFM225 [19][20]
Ammonium Sulfate (70%)2.345.2[19][20]
Cation Exchange Chromatography15.830.1[19][20]
RP-HPLC42.118.5[19][20]
Scheme 2: Paracin 54 [21]
Ammonium Sulfate (80%) & Cation Exchange249.225.21[21]

Table 2: General Yields for Bacteriocin Purification Steps

Purification MethodTypical Yield Range (%)Notes
Ammonium Sulfate Precipitation10 - 50Yields can be variable and often low.[1]
Cation Exchange Chromatography~60 - 90Can be used as an effective initial capture step.[1]
Overall Two-Step (IEX + RP)10 - 66A rapid method for large-scale purification.[1]

Experimental Protocols

Protocol 1: Rapid Two-Step Purification of this compound [1]

  • Culture Preparation: Grow the this compound-producing Lactobacillus sakei strain in an appropriate broth medium (e.g., MRS broth).

  • Cation Exchange Chromatography (Capture Step):

    • Directly apply the bacterial culture to a cation-exchange column (e.g., SP Sepharose Fast Flow). A recommended ratio is 1 ml of cation exchanger per 100 ml of cell culture.

    • Allow the bacteria and anionic compounds to pass through the column.

    • Wash the column with a suitable buffer (e.g., 20 mM sodium phosphate, pH 5.8).

    • Elute the bound this compound with a high salt buffer (e.g., 1 M NaCl in the same buffer).

  • Reverse-Phase Chromatography (Polishing Step):

    • Apply the eluted fraction from the cation exchange step to a low-pressure, reverse-phase column.

    • Elute this compound using a gradient of an organic solvent like propanol or acetonitrile.

    • Monitor the eluate for optical density peaks, which should correspond to the purified bacteriocin.

Protocol 2: Traditional Multi-Step Purification of this compound [3]

  • Cell-Free Supernatant Preparation:

    • Centrifuge the bacterial culture at 10,000 x g for 30 minutes at 4°C to pellet the cells.

    • Collect the supernatant.

  • Ammonium Sulfate Precipitation:

    • To the cell-free supernatant, add ammonium sulfate to a final concentration of 400 g/L while stirring at 4°C.

    • Continue stirring for several hours to overnight at 4°C.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the precipitate.

  • Cation Exchange Chromatography:

    • Resuspend the precipitate in a low-salt buffer (e.g., 20 mM sodium phosphate, pH 5.8) and load it onto a cation exchange column (e.g., SP Sepharose).

    • Wash the column with the same low-salt buffer.

    • Elute this compound with a high-salt buffer (e.g., 1 M NaCl in 20 mM sodium phosphate, pH 5.8).

  • Hydrophobic Interaction Chromatography:

    • Adjust the salt concentration of the eluted fraction from the previous step to be high enough for binding to an HIC column (e.g., Octyl Sepharose). This may require adding more salt.

    • Load the sample onto the HIC column.

    • Elute with a decreasing salt gradient or a step elution with a low-salt or no-salt buffer. A 70% (v/v) ethanol solution has also been used for elution.[1]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Further purify the active fractions from the HIC step using a C18 RP-HPLC column.

    • Elute with a gradient of acetonitrile in water, typically with 0.1% trifluoroacetic acid (TFA).

Visualizations

experimental_workflow cluster_start Starting Material cluster_precipitation Optional Concentration cluster_chromatography Chromatographic Purification cluster_end Final Product start L. sakei Culture precipitation Ammonium Sulfate Precipitation start->precipitation Cell-free supernatant iex Cation Exchange Chromatography (IEX) start->iex Direct Culture Loading (Rapid Method) centrifugation Centrifugation precipitation->centrifugation centrifugation->iex Resuspended Precipitate hic Hydrophobic Interaction Chromatography (HIC) iex->hic rphplc Reverse-Phase HPLC (RP-HPLC) hic->rphplc end_product Purified this compound rphplc->end_product

Caption: General experimental workflow for large-scale this compound purification.

Caption: Troubleshooting decision tree for this compound purification.

References

"strategies to prevent loss of sakacin P activity during storage"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Sakacin P. This guide provides troubleshooting information and frequently asked questions to help researchers, scientists, and drug development professionals preserve the activity of this compound during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the loss of this compound activity during storage?

The stability of this compound, a class IIa bacteriocin, is influenced by several factors. The most critical are temperature, pH, and the presence of proteolytic enzymes.[1][2] High temperatures and high pH levels have been shown to promote a decrease in this compound concentration, particularly during the late growth and stationary phases of production.[1][3] Additionally, like other bacteriocins, this compound is susceptible to degradation by proteases present in complex environments like non-heat-treated food matrices.[2]

Q2: What is the optimal temperature for short-term and long-term storage of this compound solutions?

For optimal stability, this compound solutions should be stored at low temperatures.

  • Short-Term Storage (Days to Weeks): Refrigeration at 4°C is suitable. Studies on other bacteriocins show stability for up to 30 days at 4°C before a gradual decrease in activity.[4] this compound itself has been shown to be stable on food products like chicken cold cuts for at least 4 weeks at 4°C.[5][6]

  • Long-Term Storage (Months): Freezing at -20°C or lower is highly recommended. For a different bacteriocin, activity was fully maintained for 90 days at -20°C.[4] Lyophilized (freeze-dried) bacteriocin samples stored at -20°C show no significant change in activity for over 25 weeks.[7] For maximal long-term stability, ultra-low temperatures of -80°C are optimal, especially for lyophilized probiotics combined with cryoprotectants.[8]

Q3: How does pH affect the stability of this compound during storage?

This compound exhibits good stability across a wide acidic to neutral pH range. One study noted that a bacteriocin-like inhibitory substance (BLIS) was resistant to a pH range of 2 to 10.[2] Another study on a sakacin from Lact. sakei found it was unaffected by pH from 2.0 to 6.0.[9] However, high pH can promote the degradation of this compound.[1][3] Therefore, it is recommended to store purified or semi-purified this compound solutions in a slightly acidic buffer (e.g., pH 6.0-6.5).

Q4: Can I repeatedly freeze and thaw my this compound samples?

Repeated freeze-thaw cycles should be avoided. This process can cause denaturation and aggregation of peptides, leading to a loss of biological activity. It is best practice to aliquot the this compound solution into single-use volumes before freezing. This ensures that the main stock remains frozen and stable while you work with individual aliquots.

Q5: What are cryoprotectants, and should they be used for storing this compound?

Cryoprotectants are substances that protect biological molecules from the stress and damage caused by freezing and freeze-drying (lyophilization).[8] Common cryoprotectants include glycerol, skim milk, sugars (like sucrose, glucose, and trehalose), and polyalcohols (like mannitol).[10][11][12]

Using cryoprotectants is highly recommended for long-term storage, especially if you plan to lyophilize your this compound. Sucrose, alone or in combination with other agents like polyethylene glycol (PEG), has been shown to be effective in maintaining bacteriocin activity during lyophilization and subsequent storage at 4°C and -20°C.[11] A combination of 5% glucose, 5% sucrose, 7% skim milk powder, and 2% glycine provided optimal protection for long-term storage of probiotic bacteria at -80°C.[8]

Troubleshooting Guide

This guide addresses common problems encountered during the storage of this compound.

Problem: Complete or significant loss of activity after storage.

This is often a critical issue that points to a fundamental problem in the storage protocol.

dot

Caption: Troubleshooting workflow for significant loss of this compound activity.

Problem: Gradual decrease in this compound activity over several weeks at 4°C.

This is expected for long-term storage at refrigeration temperatures but can be mitigated.

  • Possible Cause 1: Sub-optimal storage temperature for the duration. While 4°C is adequate for a few weeks, activity will eventually decline.[4]

    • Solution: For storage longer than 4 weeks, transfer aliquots to a -20°C or -80°C freezer.

  • Possible Cause 2: Slow proteolytic degradation in a semi-purified sample.

    • Solution: Consider further purification of your sample to remove residual proteases. Alternatively, if compatible with your downstream application, add a broad-spectrum protease inhibitor cocktail.

  • Possible Cause 3: Oxidation or other chemical degradation.

    • Solution: Ensure the storage buffer is robust. For lyophilized samples, consider adding antioxidants like ascorbic acid, which has been shown to improve the stability of other bacteriocins during storage.[13]

Problem: Lyophilized this compound has low activity after reconstitution.

This indicates a problem during the freeze-drying process or with the powder's storage.

  • Possible Cause 1: Damage during lyophilization without a cryoprotectant. The process of freezing and drying imposes significant stress on peptide structures.[8]

    • Solution: Always dissolve your purified this compound in a solution containing a cryoprotectant before lyophilization. A combination of skim milk and sugars like sucrose or trehalose is effective.[11][13]

  • Possible Cause 2: Improper storage of the lyophilized powder. The powder can absorb moisture from the air if not stored in a desiccated, airtight container, which can lead to degradation, especially at room temperature.[13]

    • Solution: Store the lyophilized powder in a sealed container with a desiccant at -20°C or below. Ensure the container is brought to room temperature before opening to prevent condensation.

Data Summary Tables

Table 1: Effect of Temperature and pH on Bacteriocin Stability
FactorConditionObservationSource
Temperature 20°C vs. 30°CMaximum this compound concentration was 7 times higher at 20°C than at 30°C.[14][15]
High TemperatureHigh temperatures promote a decrease in this compound concentration.[1][3]
4°CBacteriocin activity was stable for 30 days, then gradually decreased.[4]
4°C (in food)This compound was stable on chicken cold cuts for at least 4 weeks.[5][6]
-20°CBacteriocin activity persisted for 90 days.[4]
-20°C (lyophilized)No significant change in activity through 25 weeks of storage.[7]
pH pH 2.0 - 6.0Sakacin was stable and unaffected.[9]
pH 2.0 - 10.0A bacteriocin-like substance was resistant across this range.[2]
High pHHigh pH promotes a decrease in this compound concentration.[1][3]
Table 2: Recommended Cryoprotectants for Bacteriocin Storage
CryoprotectantTypical ConcentrationKey BenefitsSource
Sucrose 5% - 10% (w/v)Effective for lyophilization and subsequent storage at -20°C and 4°C.[11]
Skim Milk Powder 6% - 7% (w/v)Increases viability after lyophilization; provides a protective matrix.[8][13]
Glycerol 15% - 30% (v/v)Commonly used for frozen storage of bacterial cultures and can protect peptides.[16]
Trehalose 8% (w/v)Provides high survival rates post-lyophilization, especially with skim milk.[13]
Ascorbic Acid 2% - 4% (w/v)Acts as an antioxidant, improving stability during storage.[13]

Experimental Protocols

Protocol 1: Quantifying this compound Activity (Agar Well Diffusion Assay)

This method provides a semi-quantitative measure of bacteriocin activity by observing the zone of inhibition against a sensitive indicator strain.[4]

Materials and Reagents:

  • Sensitive indicator strain (e.g., Listeria monocytogenes, Lactobacillus sakei NCDO 2714).[17]

  • Appropriate growth medium for the indicator strain (e.g., MRS or BHI agar).

  • Purified or semi-purified this compound solution.

  • Sterile petri dishes, micropipettes, and tips.

  • Sterile cork borer or pipette tip (4-6 mm diameter).

  • Incubator set to the optimal growth temperature for the indicator strain.

Procedure:

  • Prepare an overnight culture of the indicator strain in a suitable broth.

  • Create a lawn of the indicator strain by uniformly spreading 100-200 µL of the overnight culture onto the surface of an agar plate. Allow the plate to dry for 10-15 minutes.

  • Using a sterile cork borer or the wide end of a pipette tip, create wells in the agar.

  • Pipette a fixed volume (e.g., 50-100 µL) of your this compound sample (and its serial dilutions) into each well. Include a negative control using the storage buffer.

  • Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the peptide into the agar.

  • Invert the plates and incubate at the optimal temperature for the indicator strain for 18-24 hours.

  • Measure the diameter of the clear zone of inhibition around each well. Activity is proportional to the size of this zone. Activity can be expressed in Arbitrary Units per milliliter (AU/mL), often defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition.[4]

dot

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Incubation & Analysis prep1 Grow indicator strain overnight prep2 Prepare agar plates assay1 Create lawn of indicator strain on plate prep2->assay1 Start Assay assay2 Cut wells into the agar assay1->assay2 assay3 Add this compound samples/dilutions to wells assay2->assay3 assay4 Allow for pre-diffusion (1-2h at RT) assay3->assay4 analysis1 Incubate plates (18-24h) assay4->analysis1 Incubate analysis2 Measure diameter of inhibition zones analysis1->analysis2 analysis3 Calculate activity (AU/mL) analysis2->analysis3

Caption: Experimental workflow for the Agar Well Diffusion Assay.

Protocol 2: General Stability Study

This protocol outlines how to systematically test the stability of this compound under various storage conditions.

Materials and Reagents:

  • Purified this compound stock solution of known activity.

  • A panel of storage buffers (e.g., buffers at pH 5.0, 6.5, and 8.0).

  • Cryoprotectants (e.g., sterile solutions of 20% sucrose, 50% glycerol).

  • Sterile, low-protein-binding microcentrifuge tubes.

  • Temperature-controlled environments (4°C refrigerator, -20°C freezer, -80°C freezer).

  • Materials for the activity assay (see Protocol 1).

Procedure:

  • Preparation of Aliquots: Divide the this compound stock into multiple sets of aliquots in microcentrifuge tubes. Prepare one set for each storage condition you wish to test (e.g., Temp A + Buffer X, Temp B + Buffer X, Temp A + Buffer Y, etc.). If testing cryoprotectants, add them to the designated aliquots to their final desired concentration.

  • Initial Activity (T=0): Immediately take one aliquot from each set and measure its activity using the Agar Well Diffusion Assay. This will be your baseline (T=0) activity.

  • Storage: Place the remaining sets of aliquots into their designated storage environments (4°C, -20°C, -80°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 4 weeks, 3 months, 6 months), remove one aliquot from each storage condition.

  • Activity Measurement: Allow the frozen samples to thaw completely on ice. Measure the activity of each aliquot using the same assay protocol as for the T=0 samples.

  • Data Analysis: For each condition, calculate the percentage of remaining activity at each time point relative to the T=0 baseline. Plot the percentage of remaining activity versus time for each storage condition to compare their effects on stability.

References

Technical Support Center: Investigating Mechanisms of Listeria Resistance to Sakacin P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Listeria monocytogenes resistance to sakacin P.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during experimentation.

Issue 1: High variability in this compound susceptibility testing (IC50 values).

  • Question: We are observing significant well-to-well and day-to-day variability in our IC50 assays for this compound against L. monocytogenes. What could be the cause?

  • Answer: Variability in IC50 values can stem from several factors. Firstly, ensure that the inoculum is prepared from a fresh, 24-hour culture and diluted consistently.[1] The physiological state of the bacteria can influence their susceptibility. Secondly, confirm the stability and activity of your this compound stock solution, as repeated freeze-thaw cycles can degrade the peptide. Lastly, inconsistencies in the microtiter plate assay conditions, such as incubation temperature and time, can lead to variable results. It is recommended to perform the IC50 determination on different days to ensure reproducibility.[1]

Issue 2: Failure to isolate high-level this compound-resistant mutants.

  • Question: We are attempting to generate spontaneous this compound-resistant mutants of L. monocytogenes by plating on agar containing this compound, but we are only recovering colonies with low-level resistance. How can we select for high-level resistant mutants?

  • Answer: The frequency of spontaneous resistance to this compound is relatively low, in the range of 10-8 to 10-9.[1][2][3] To increase the chances of isolating high-level resistant mutants, ensure a sufficiently high concentration of this compound in your selection plates. The concentration should be significantly above the minimum inhibitory concentration (MIC) of the wild-type strain. Additionally, consider a larger population of bacteria for selection by plating a higher volume or concentration of your culture. It has been noted that high-level resistance is often associated with the downregulation of the Man-PTS receptor, so you might consider screening mutants for altered growth on mannose.[4][5]

Issue 3: Unexpected gene expression results in this compound-resistant mutants.

  • Question: Our qRT-PCR results for the mptA gene in our this compound-resistant mutants are counterintuitive. Some resistant strains show upregulation of mptA instead of the expected downregulation. How can this be explained?

  • Answer: While downregulation of the mptACD operon, which encodes the Man-PTS receptor, is a common mechanism for high-level resistance to class IIa bacteriocins, it is not the only one.[6][7] Studies have shown that some resistant strains, particularly those with low-level resistance, can exhibit upregulation of mptA.[2][4][5] This suggests the presence of alternative resistance mechanisms.[2] For instance, the Man-PTS may not be functional despite its expression, or other factors like cell envelope modifications or bacteriocin efflux could be at play.[6] It is also possible that regulatory elements, such as the sigma factor σ54, are involved in modulating the expression of the Man-PTS receptor.[6]

Issue 4: Resistant mutants show reduced fitness or altered phenotypes.

  • Question: Our spontaneously generated this compound-resistant L. monocytogenes mutants are showing slower growth rates and reduced tolerance to other food-related stresses compared to the wild-type. Is this a known phenomenon?

  • Answer: Yes, this is a well-documented trade-off. The development of resistance to this compound can lead to significant physiological changes.[2][3] Resistant strains often exhibit reduced growth fitness and may have altered tolerance to stresses like high salt concentrations or organic acids.[3] These phenotypic changes are linked to the diverse genetic adaptations that confer resistance, which can include shifts in carbon metabolism and modifications to the cell envelope.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data related to Listeria monocytogenes resistance to this compound.

Table 1: this compound Susceptibility in Wild-Type and Resistant L. monocytogenes

Strain Type50% Inhibitory Concentration (IC50) of this compound (ng/mL)Frequency of Resistance DevelopmentReference(s)
Wild-Type0.01 - 0.61N/A[8]
Low-Level Resistant Mutants< 10,00010-8 to 10-9[1][2][3]
High-Level Resistant Mutants≥ 10,00010-8 to 10-9[1][2][3]

Table 2: Gene Expression Changes in this compound-Resistant L. monocytogenes Mutants

Mutant Resistance LevelGene/OperonExpression Change Compared to Wild-TypeReference(s)
High-LevelmptACD (mannose-PTS)Downregulated[4][5][6]
Low-LevelmptA (mannose-PTS subunit)Upregulated or Downregulated[2][4][5]

Key Experimental Protocols

1. Determination of this compound Susceptibility (IC50)

  • Objective: To quantify the concentration of this compound required to inhibit 50% of the growth of a L. monocytogenes strain.

  • Methodology:

    • Prepare a fresh 24-hour culture of the L. monocytogenes strain in a suitable broth (e.g., Listeria enrichment broth).[1]

    • Dilute the overnight culture (e.g., 0.001% v/v) into fresh broth to prepare the inoculum.[1]

    • In a 96-well microtiter plate, prepare serial dilutions of a pure this compound solution.

    • Add the prepared inoculum to each well containing the this compound dilutions. Include control wells with inoculum but no this compound.

    • Incubate the plate under appropriate conditions (e.g., 30°C) for a defined period.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine bacterial growth.

    • The IC50 is calculated as the concentration of this compound that results in a 50% reduction in OD compared to the control wells without this compound.[1][8]

    • The determination should be repeated on different days for reproducibility.[1]

2. Generation of Spontaneous this compound-Resistant Mutants

  • Objective: To isolate L. monocytogenes mutants that have spontaneously developed resistance to this compound.

  • Methodology:

    • Grow the wild-type L. monocytogenes strain to a high cell density in a suitable broth.

    • Prepare agar plates containing a concentration of this compound that is inhibitory to the wild-type strain.

    • Spread a known volume of the dense bacterial culture onto the this compound-containing agar plates.

    • Incubate the plates under appropriate conditions until colonies appear.

    • Colonies that grow on these plates are considered spontaneous resistant mutants.[1][2]

    • The frequency of resistance development can be calculated by dividing the number of resistant colonies by the total number of viable cells plated (determined by plating on non-selective agar).[1][2][3]

3. Quantification of mptA Gene Expression via qRT-PCR

  • Objective: To measure the relative transcript levels of the mptA gene, which encodes a subunit of the Man-PTS receptor.

  • Methodology:

    • Grow the wild-type and this compound-resistant mutant strains of L. monocytogenes to mid-log phase under defined conditions (e.g., in LB broth at 30°C).[1]

    • Extract total RNA from the bacterial cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the mptA gene and a suitable housekeeping gene for normalization.

    • Analyze the resulting amplification data to determine the relative expression level of mptA in the mutant strains compared to the wild-type.[1]

Visualizations

SakacinP_Resistance_Mechanism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Man-PTS Receptor Man-PTS Receptor MptA MptC MptD This compound->Man-PTS Receptor Binds to Pore Formation Pore Formation Man-PTS Receptor->Pore Formation Induces Mannose Transport Mannose Transport Man-PTS Receptor->Mannose Transport Cell Death Cell Death Pore Formation->Cell Death Resistance Resistance mptACD operon mptACD operon mptACD operon->Man-PTS Receptor Encodes mptACD operon->Resistance Downregulation/ Mutation Sigma54 σ54 (rpoN) Sigma54->mptACD operon Regulates Expression

Caption: Mechanism of this compound action and resistance in Listeria.

Experimental_Workflow_Resistance_Investigation cluster_isolation Mutant Isolation cluster_characterization Phenotypic & Genotypic Characterization cluster_analysis Data Analysis & Interpretation Wild-type L. monocytogenes Wild-type L. monocytogenes Exposure to this compound Exposure to this compound Wild-type L. monocytogenes->Exposure to this compound Isolate Spontaneous Mutants Isolate Spontaneous Mutants Exposure to this compound->Isolate Spontaneous Mutants IC50 Determination Determine IC50 (High/Low Resistance) Isolate Spontaneous Mutants->IC50 Determination Gene Expression Analysis qRT-PCR (mptA) Transcriptomics Isolate Spontaneous Mutants->Gene Expression Analysis Phenotypic Assays Growth Fitness Stress Tolerance Isolate Spontaneous Mutants->Phenotypic Assays Cell Surface Analysis FTIR Spectroscopy Isolate Spontaneous Mutants->Cell Surface Analysis Identify Resistance Mechanisms Identify Resistance Mechanisms IC50 Determination->Identify Resistance Mechanisms Gene Expression Analysis->Identify Resistance Mechanisms Phenotypic Assays->Identify Resistance Mechanisms Cell Surface Analysis->Identify Resistance Mechanisms

Caption: Workflow for investigating this compound resistance mechanisms.

References

"improving sakacin P solubility and stability for commercial use"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sakacin P. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound by providing troubleshooting guidance and frequently asked questions related to its solubility and stability for commercial applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary commercial applications?

This compound is a class IIa bacteriocin, which is a type of antimicrobial peptide produced by the bacterium Lactobacillus sakei.[1][2][3] It is a small, heat-stable peptide that exhibits strong inhibitory activity against certain Gram-positive bacteria, most notably Listeria monocytogenes, a common foodborne pathogen.[3][4][5] This makes this compound a promising candidate for use as a natural food preservative, particularly in meat and fish products.[5]

Q2: What are the main challenges affecting the solubility of this compound?

Being a peptide, the solubility of this compound can be influenced by several factors:

  • Temperature: Temperature can influence the solubility of peptides, though the effect is complex and depends on the specific peptide and solvent system.

  • Solvent: The type of solvent and the presence of salts can significantly impact solubility. For instance, trifluoroacetic acid (TFA) salts are known to generally enhance the solubility of peptides in aqueous solutions.[6]

  • Adsorption: this compound has a tendency to adsorb to surfaces and macromolecules, particularly proteins in food matrices, which can reduce its concentration in solution.[7]

Q3: How can I improve the solubility of this compound in my experiments?

To enhance the solubility of this compound, consider the following approaches:

  • pH Adjustment: Experiment with different pH values for your buffer system to move away from the isoelectric point of this compound.

  • Use of Solubilizing Agents: The inclusion of agents like Tween 80 has been shown to have a positive effect on this compound production and may aid in its solubility.[8][9]

  • Formulation with TFA salts: As TFA salts generally improve peptide solubility in aqueous solutions, using or preparing this compound as a TFA salt could be beneficial.[6]

Q4: What factors contribute to the instability of this compound in commercial applications?

The primary factors affecting this compound stability are:

  • Proteolytic Degradation: In food matrices that have not been heat-treated, such as raw chicken or cold-smoked salmon, proteolytic enzymes can rapidly degrade this compound. In such environments, less than 1% of its activity may remain after one week.[7]

  • Adsorption to Food Components: A significant portion of this compound (over 80%) can be quickly adsorbed by proteins within the food matrix, reducing its availability and antimicrobial efficacy.[7]

  • Interaction with Fats: Mixing with triglyceride oils can lead to a considerable loss of this compound activity.[7]

  • High Temperature and pH: During the late growth and stationary phases of production, a decrease in this compound concentration can occur, which is promoted by high temperature and pH.[8][9]

Q5: What strategies can be employed to enhance the stability of this compound?

Several methods can be used to protect this compound from degradation and improve its stability:

  • Encapsulation: This is a highly effective strategy. Encapsulating this compound in nanocarriers like liposomes or solid lipid nanoparticles can shield it from proteolytic enzymes and prevent undesirable interactions with food components, thereby prolonging its activity.[10][11][12]

  • Heat Treatment of Food Matrix: In heat-treated foods, the activity of this compound can remain stable for more than four weeks due to the inactivation of proteolytic enzymes.[7]

  • Controlled Environmental Conditions: During production and storage, maintaining optimal temperature and pH can help preserve this compound activity. Production of this compound is reported to be maximal at 20°C.[13][14]

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

Possible Cause Troubleshooting Step
Suboptimal Fermentation Conditions Optimize the growth conditions for Lactobacillus sakei. Maximum this compound concentration has been observed at 20°C.[13][14] Ensure the culture medium is appropriate; for instance, the presence of Tween 80 can positively affect production.[8][9]
Inefficient Extraction from Culture This compound can adhere to producer cells. Consider adjusting the pH of the culture supernatant before extraction to facilitate its release.
Losses During Purification Each purification step can lead to product loss. Ensure that the chosen chromatography resins and elution conditions are optimized for this compound. Follow a well-established purification protocol (see Experimental Protocols section).

Issue 2: Poor Antimicrobial Activity in a Food Product

Possible Cause Troubleshooting Step
Degradation by Proteases If the food product is not heat-treated, proteolytic degradation is a likely cause. Consider using an encapsulated form of this compound to protect it from enzymes.[10][11][12]
Adsorption to Food Components Over 80% of this compound can be adsorbed by food proteins.[7] Increase the initial concentration of this compound to compensate for this loss, or use encapsulation to prevent adsorption.
Inactivation by Fats If the food product has a high fat content, especially triglyceride oils, this can reduce this compound activity.[7] Encapsulation can help mitigate this issue.
Suboptimal pH of the Food Product The antimicrobial activity of this compound can be pH-dependent. Assess the pH of your food matrix and, if possible, adjust it to a range where this compound is more active.

Quantitative Data

Table 1: Influence of Temperature on this compound Production by Lactobacillus sakei

Temperature Relative this compound Concentration Reference
20°CMaximal[13][14]
30°C7 times lower than at 20°C[13]
35°CNo production detected[15]

Table 2: Stability of this compound in Food Matrices

Food Matrix Treatment Time Remaining Activity Reference
Cold-smoked salmonUntreated1 week< 1%[7]
Raw chickenUntreated1 weekEven less than in salmon[7]
Chicken cold cutsHeat-treated> 4 weeksStable[7]

Experimental Protocols

Protocol 1: Purification of this compound from Lactobacillus sakei Culture

This protocol is adapted from established methods for bacteriocin purification.[1]

1. Ammonium Sulfate Precipitation: a. Grow Lactobacillus sakei in a suitable broth medium (e.g., MRS broth) to the early-stationary phase. b. Centrifuge the culture to pellet the cells and collect the supernatant. c. To the cell-free supernatant, slowly add ammonium sulfate to a final concentration of 400 g/liter while gently stirring at 4°C. d. Allow the precipitation to proceed overnight at 4°C. e. Centrifuge at 10,000 x g for 30 minutes at 4°C to collect the protein pellet.

2. Ion Exchange Chromatography: a. Dissolve the pellet in a minimal volume of 0.1 M sodium acetate buffer (pH 4.4) containing 7 M urea. b. Apply the dissolved sample to an SP Sepharose Fast Flow column pre-equilibrated with the same buffer. c. Wash the column sequentially with the buffer containing decreasing concentrations of urea (e.g., 7 M, 4 M, 1 M), followed by a final wash with the buffer without urea. d. Elute the bound bacteriocin with 1 M NaCl in 20 mM sodium phosphate buffer (pH 5.8).

3. Hydrophobic Interaction Chromatography: a. Further purify the eluted fraction using an Octyl Sepharose 4 Fast Flow column. b. Apply the sample and elute with a decreasing salt gradient.

4. Reversed-Phase Chromatography: a. As a final polishing step, use a PepRPC HR 5/5 column with a fast protein liquid chromatography (FPLC) system. b. Elute with a gradient of an organic solvent like acetonitrile containing a low concentration of trifluoroacetic acid.

5. Activity Assay: a. At each step of the purification process, test the fractions for antimicrobial activity against a sensitive indicator strain (e.g., Listeria innocua) using an agar well diffusion assay.

Protocol 2: Nanoencapsulation of this compound in Liposomes via Thin Film Hydration

This protocol describes a common method for encapsulating bacteriocins in liposomes.[16]

1. Preparation of the Lipid Film: a. Dissolve a suitable lipid mixture (e.g., a combination of phospholipids and cholesterol) in a volatile organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask. c. Further dry the film under a stream of nitrogen gas to remove any residual solvent.

2. Hydration of the Lipid Film: a. Prepare an aqueous solution of purified this compound in a suitable buffer. b. Add the this compound solution to the round-bottom flask containing the lipid film. c. Hydrate the film by gentle agitation at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs) containing the encapsulated this compound.

3. Vesicle Size Reduction: a. To obtain smaller, unilamellar vesicles (SUVs), subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.

4. Removal of Unencapsulated this compound: a. Separate the liposome-encapsulated this compound from the free bacteriocin by methods such as ultracentrifugation or size exclusion chromatography.

5. Characterization: a. Characterize the resulting nanoliposomes for size, charge (zeta potential), and encapsulation efficiency.

Visualizations

experimental_workflow cluster_production This compound Production cluster_purification Purification cluster_encapsulation Nanoencapsulation (Optional) prod1 L. sakei Culture prod2 Centrifugation prod1->prod2 prod3 Cell-free Supernatant prod2->prod3 pur1 Ammonium Sulfate Precipitation prod3->pur1 Input for Purification pur2 Ion Exchange Chromatography pur1->pur2 pur3 Hydrophobic Interaction Chromatography pur2->pur3 pur4 Reversed-Phase Chromatography pur3->pur4 pur5 Purified this compound pur4->pur5 encap1 Thin Film Hydration pur5->encap1 Input for Encapsulation encap2 Vesicle Size Reduction encap1->encap2 encap3 Purification of Encapsulated this compound encap2->encap3

Caption: Workflow for the production, purification, and nanoencapsulation of this compound.

signaling_pathway cluster_listeria Listeria monocytogenes Cell membrane Cell Membrane pts Mannose PTS Receptor pore Pore Formation pts->pore Binding leakage Ion Leakage pore->leakage dissipation Proton Motive Force Dissipation leakage->dissipation death Cell Death dissipation->death sakacin This compound sakacin->pts Targets

Caption: Proposed mechanism of action of this compound on Listeria monocytogenes.

References

"addressing hurdles in the industrial application of sakacin P"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address hurdles in the industrial application of sakacin P. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

A1: this compound is a class IIa bacteriocin, a small, heat-stable antimicrobial peptide produced by strains of Lactobacillus sakei.[1][2] It exhibits strong antimicrobial activity, particularly against Listeria monocytogenes, a common foodborne pathogen. Its mechanism of action involves disrupting the cell membrane of susceptible bacteria. This compound is relatively stable at high temperatures and under acidic conditions but can be sensitive to certain proteolytic enzymes.[3][4]

Q2: What are the main challenges in the industrial-scale production of this compound?

A2: The primary hurdles in the industrial application of this compound include:

  • Low production yields: Obtaining high concentrations of active this compound can be challenging and is highly dependent on fermentation conditions.

  • Complex purification processes: Downstream processing to achieve high purity can be multi-step and costly.[5]

  • Stability issues: this compound activity can decrease during the late stationary phase of fermentation and under certain storage conditions, particularly at high temperatures and pH.[6][7]

  • Regulatory approval: As with any new food preservative or therapeutic agent, obtaining regulatory approval requires extensive safety and efficacy data.

Q3: How is the production of this compound regulated in Lactobacillus sakei?

A3: this compound production is regulated by a quorum-sensing system, which is a cell-density-dependent mechanism.[1][8][9] This system involves a peptide pheromone (encoded by sppIP), a histidine kinase (SppK), and a response regulator (SppR).[1][2] When the bacterial population reaches a certain density, the accumulated pheromone activates SppK, which in turn activates SppR, leading to the expression of the this compound structural gene (sppA) and its associated immunity gene (spiA).[1]

Troubleshooting Guides

Low or No this compound Production
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Temperature The optimal temperature for this compound production is generally lower than the optimal growth temperature for L. sakei. Production is often maximal at around 20-25°C.[10][11] At higher temperatures (e.g., 30-35°C), production may cease or be significantly reduced.[10][11]
Incorrect pH of the Culture Medium While L. sakei can grow in a range of pH, this compound production can be sensitive to pH. Some studies suggest that uncontrolled pH during fermentation can lead to higher yields compared to a constantly controlled pH of 6.3.[6][7] The optimal initial pH is typically between 5.5 and 6.5.
Inappropriate Culture Medium Composition The composition of the growth medium significantly impacts this compound yield. Ensure the medium contains adequate concentrations of yeast extract and tryptone, as these have been shown to positively influence production.[10] Conversely, high concentrations of sodium chloride and certain trace metals can inhibit production.[6][7] The addition of Tween-80 has a positive effect on this compound production.[6][7]
Issues with the Quorum-Sensing System Mutations in the genes of the quorum-sensing system (sppK, sppR) can lead to a loss of this compound production.[2] If you suspect this, sequence the relevant genes to check for mutations.
Incorrect Growth Phase for Harvest This compound is typically produced during the exponential growth phase.[2] Harvesting too early or too late can result in lower yields. Monitor the growth curve of your culture and harvest in the late exponential or early stationary phase for maximal yield.
Low Purity or Yield During Purification
Potential Cause Troubleshooting Steps
Inefficient Ammonium Sulfate Precipitation Ensure the correct concentration of ammonium sulfate is used for precipitation. A common starting point is 70-80% saturation.[3][4] Perform precipitation at a low temperature (e.g., 4°C) to minimize protein degradation.
Suboptimal Chromatography Conditions Optimize the parameters for each chromatography step (ion exchange, hydrophobic interaction, and reversed-phase). This includes the choice of resin, buffer pH, salt gradient, and flow rate. For cation exchange chromatography, a buffer with a pH below the isoelectric point of this compound should be used to ensure binding.
Loss of Activity During Purification This compound can be sensitive to certain proteases.[3][4] Consider adding protease inhibitors during the initial extraction steps. Also, minimize the time the sample is at room temperature and keep it on ice whenever possible.
Co-purification of Contaminants If you are experiencing co-purification of other proteins, consider adding an additional chromatography step or optimizing the existing ones. For example, adjusting the salt gradient in ion-exchange chromatography can improve the separation of proteins with similar charges.
Loss of this compound Activity
Potential Cause Troubleshooting Steps
Inappropriate Storage Conditions For long-term storage, lyophilized this compound should be stored at -20°C or below. If in solution, store at 4°C for short-term use or at -20°C or -80°C for longer periods. Avoid repeated freeze-thaw cycles.
pH Instability This compound is generally stable in acidic conditions but may lose activity at neutral to alkaline pH, especially at elevated temperatures.[3][4] Store purified this compound in a slightly acidic buffer.
Proteolytic Degradation If the this compound preparation is not pure, contaminating proteases can degrade it over time.[12][13] Ensure high purity of the final product for long-term stability.

Data Presentation

Table 1: Influence of Fermentation Parameters on this compound Production

ParameterConditionEffect on this compound YieldReference(s)
Temperature 20°CMaximal production[10]
25-30°CDecreased production[10]
35°CNo production[11]
pH UncontrolledHigher specific production[6][7]
Controlled at 6.3Lower specific production[6][7]
Media Additives Increased Yeast ExtractPositive[10]
Increased TryptonePositive[10]
Tween-80Positive[6][7]
Sodium ChlorideNegative[6][7]
Trace MetalsNegative[6][7]

Table 2: Purification of this compound - A General Overview

Purification StepPrincipleTypical Outcome
Ammonium Sulfate Precipitation Salting outConcentration of crude bacteriocin
Cation Exchange Chromatography Separation based on net positive chargeRemoval of negatively charged and neutral contaminants
Hydrophobic Interaction Chromatography Separation based on hydrophobicityFurther purification from less hydrophobic proteins
Reversed-Phase HPLC High-resolution separation based on hydrophobicityHigh purity this compound

Experimental Protocols

Protocol 1: Culture of Lactobacillus sakei for this compound Production
  • Inoculum Preparation: Inoculate a single colony of L. sakei from an MRS agar plate into 10 mL of MRS broth. Incubate at 30°C for 18-24 hours without shaking.[14]

  • Production Culture: Inoculate the production medium (e.g., MRS broth) with 1% (v/v) of the overnight culture.[14]

  • Incubation: Incubate the production culture at the optimal temperature for this compound production (e.g., 20-25°C) for 24-48 hours.[10][11]

  • Harvesting: Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. The supernatant contains the crude this compound.[14]

Protocol 2: Purification of this compound
  • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 70-80% while stirring at 4°C. Allow precipitation to occur overnight at 4°C. Centrifuge at 12,000 x g for 30 minutes to collect the precipitate.[1][3]

  • Cation Exchange Chromatography: Dissolve the precipitate in a minimal volume of a low-salt buffer (e.g., 20 mM sodium phosphate, pH 5.8) and apply to a cation exchange column (e.g., SP Sepharose) pre-equilibrated with the same buffer. Wash the column with the starting buffer to remove unbound proteins. Elute the bound this compound with a linear gradient of NaCl (e.g., 0-1 M) in the starting buffer.[1]

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the cation exchange step and add ammonium sulfate to a final concentration that promotes binding to a hydrophobic interaction column (e.g., Octyl Sepharose). Apply the sample to the column and elute with a decreasing gradient of ammonium sulfate.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final polishing, apply the partially purified this compound to a C8 or C18 RP-HPLC column. Elute with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid.

Protocol 3: Agar Well Diffusion Assay for this compound Activity
  • Indicator Strain Preparation: Prepare a lawn of a sensitive indicator strain (e.g., Listeria monocytogenes) on an appropriate agar medium (e.g., BHI agar).[15]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer or pipette tip.[16]

  • Sample Application: Add a known volume (e.g., 50-100 µL) of the this compound-containing solution (e.g., culture supernatant or purified fraction) to each well.[15][16]

  • Incubation: Incubate the plates at the optimal growth temperature for the indicator strain for 16-24 hours.[17]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration of active this compound.[17]

Mandatory Visualization

Sakacin_P_Quorum_Sensing cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Pheromone Peptide Pheromone (sppIP) SppK Histidine Kinase (SppK) Pheromone->SppK Binds and activates SppR Response Regulator (SppR) SppK->SppR Phosphorylates SppR_P Phosphorylated SppR sppA_promoter sppA Promoter SppR_P->sppA_promoter Binds and activates transcription sppA_gene sppA Gene Sakacin_P_precursor This compound Precursor sppA_gene->Sakacin_P_precursor Transcription & Translation

Caption: Quorum-sensing regulation of this compound production in Lactobacillus sakei.

Sakacin_P_Purification_Workflow Start L. sakei Culture Supernatant Step1 Ammonium Sulfate Precipitation Start->Step1 Step2 Cation Exchange Chromatography Step1->Step2 Step3 Hydrophobic Interaction Chromatography Step2->Step3 Step4 Reversed-Phase HPLC Step3->Step4 End Purified this compound Step4->End

Caption: General workflow for the purification of this compound.

References

"factors affecting sakacin P production: pH, temperature, and media components"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sakacin P production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal initial pH for this compound production by Lactobacillus sakei is generally between 5.5 and 7.0.[1][2][3][4] Some studies have shown that higher bacteriocin yields are achieved at an initial pH of 5.0 or 5.5.[1][2][3][4] Interestingly, one study found that more this compound was produced at an uncontrolled pH compared to a controlled pH of 6.3.[5][6] It is important to note that pH can significantly influence not only production but also the stability and activity of the bacteriocin, as pH affects the aggregation of producer cells and the adsorption of this compound to their surface.[4]

Q2: What is the optimal temperature for this compound production?

A2: The optimal temperature for this compound production is generally in the range of 20°C to 30°C.[1][2][3][4][7][8][9][10] Specifically, maximal production has been observed at 20°C, with one study reporting a seven-fold higher concentration at 20°C compared to 30°C.[7][8] Another study identified the optimal temperature range for bacteriocin production to be between 25°C and 30°C.[1][2][3][4] At higher temperatures, such as 35°C, this compound production may cease entirely.[9][10] It has been observed that lower temperatures can favor higher specific production.[5][6]

Q3: Which media components are crucial for enhancing this compound production?

A3: Several media components have been shown to significantly influence this compound production. Key components include:

  • Carbon Sources: Glucose is a commonly used and effective carbon source. Supplementation of MRS broth with glucose in the range of 3.25 to 6.0 g/L has been shown to increase bacteriocin yield.[1][2][3][4]

  • Nitrogen Sources: Complex nitrogen sources like yeast extract and tryptone have a positive impact on production. Increasing the concentration of yeast extract, in particular, has been shown to increase both the growth rate and the specific production rate of this compound.[7][8]

  • Surfactants: Tween 20 and Tween 80 have a positive effect on this compound production.[1][2][3][4][5][6] Tween 20, at a concentration of 0.575% to 1.15% (v/v), has been shown to enhance bacteriocin yield.[1][2][3][4]

  • Other supplements: The addition of cysteine may increase bacteriocin production to a lesser extent than glucose or Tween 20.[3] Conversely, the addition of sodium chloride and trace metals can have a negative effect on production.[5][6]

Troubleshooting Guides

Problem: Low or no this compound yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal pH Verify that the initial pH of your culture medium is within the optimal range of 5.5-7.0.[1][2][3][4] Consider running pilot experiments with initial pH values of 5.0 and 5.5, as these have been reported to yield high bacteriocin levels.[1][2][3][4] You may also experiment with an uncontrolled pH fermentation, as this has been shown to be effective.[5][6]
Suboptimal Temperature Ensure your incubation temperature is between 20°C and 30°C.[1][2][3][4][7][8][9][10] For maximal yield, consider an incubation temperature of 20°C.[7][8] Avoid temperatures above 30°C, as they can lead to a significant decrease or complete cessation of production.[7][8][9][10]
Inadequate Media Composition - Carbon Source: Supplement your MRS broth with glucose to a final concentration of 3.25-6.0 g/L.[1][2][3][4] - Nitrogen Source: Increase the concentration of yeast extract in your medium.[7][8] - Surfactants: Add Tween 20 (0.575-1.15% v/v) or Tween 80 to your medium.[1][2][3][4][5][6]
Presence of Inhibitory Substances Avoid adding sodium chloride and trace metals to your culture medium, as they have been shown to have a negative impact on this compound production.[5][6]
Strain Variability Different strains of Lactobacillus sakei can have varying levels of this compound production.[5] If possible, screen different isolates to identify a high-producing strain.

Problem: Decrease in this compound concentration during late growth or stationary phase.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Bacteriocin Degradation This phenomenon has been observed to be cell-independent and is promoted by high temperature and high pH.[5][6] To mitigate this, consider harvesting the bacteriocin at the late exponential or early stationary phase. Avoid prolonged incubation at temperatures above 30°C and pH values outside the optimal range.
Adsorption to Producer Cells The pH of the medium can influence the adsorption of the bacteriocin to the surface of the producer cells.[4] Adjusting the pH of the culture supernatant before harvesting might help to release adsorbed bacteriocin.

Data Presentation

Table 1: Effect of pH on this compound Production

pH Condition Effect on this compound Production Reference
Initial pH 5.0 - 5.5Resulted in the highest bacteriocin yields in one study.[1][2][3][4]
Initial pH 5.5 - 7.0Optimal range for bacteriocin production.[1][2][3][4]
Controlled pH 6.3Lower production compared to uncontrolled pH.[5][6]
Uncontrolled pHHigher production observed in one study.[5][6]

Table 2: Effect of Temperature on this compound Production

Temperature Effect on this compound Production Reference
4 - 30°CThis compound is produced within this range.[5]
20°CMaximal this compound production observed.[7][8]
25 - 30°COptimal range for high bacteriocin yields.[1][2][3][4]
> 30°CProduction ceases at lower cell masses, resulting in much lower concentrations.[7][8]
35°CNo bacteriocin production detected.[9][10]

Table 3: Effect of Media Components on this compound Production

Component Concentration Effect on this compound Production Reference
Glucose3.25 - 6.0 g/LPositive[1][2][3][4]
Yeast ExtractIncreasing concentrationsPositive[7][8]
TryptoneIncreasing concentrationsPositive (less significant than yeast extract)[7]
Tween 200.575 - 1.15% (v/v)Positive[1][2][3][4]
Tween 80Not specifiedPositive[5][6]
Sodium ChlorideNot specifiedNegative[5][6]
Trace MetalsNot specifiedNegative[5][6]
CysteineNot specifiedPositive (less significant than glucose or Tween 20)[3]

Experimental Protocols

Protocol 1: General Culture Conditions for this compound Production

This protocol is a generalized procedure based on common practices cited in the literature.

  • Strain Activation: Streak a frozen stock of Lactobacillus sakei onto an MRS agar plate and incubate at 30°C for 24-48 hours.

  • Inoculum Preparation: Inoculate a single colony into 10 mL of MRS broth and incubate at 30°C for 18-24 hours without shaking.

  • Production Culture: Inoculate a fresh MRS broth (or a modified MRS broth as described in the optimization studies) with the overnight culture to an initial OD600 of approximately 0.05.

  • Incubation: Incubate the production culture at the desired temperature (e.g., 20°C or 25°C) for the specified duration (typically until late exponential or early stationary phase). The pH can be either controlled or left uncontrolled.

  • Harvesting: Centrifuge the culture at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the crude this compound. The pH of the supernatant can be adjusted to a neutral value (e.g., 7.0) to enhance stability.

  • Activity Assay: Determine the bacteriocin activity of the supernatant using a well diffusion assay or a microtiter plate-based assay against a sensitive indicator strain, such as Listeria monocytogenes.

Protocol 2: Optimization of this compound Production using Response Surface Methodology (RSM)

This is a conceptual outline based on methodologies used in optimization studies.[1][2][3][4]

  • Factor Screening: Identify the key factors influencing this compound production (e.g., initial pH, temperature, glucose concentration, Tween 20 concentration) based on preliminary experiments or literature review.

  • Experimental Design: Use a statistical design, such as a central composite design (CCD) or a Box-Behnken design, to create a set of experimental runs with different combinations of the selected factors at various levels.

  • Data Collection: Perform the fermentation experiments for each run according to the design and measure the response, which is the this compound activity or concentration.

  • Model Fitting: Fit the experimental data to a polynomial equation to develop a mathematical model that describes the relationship between the factors and the response.

  • Statistical Analysis: Analyze the model to determine the significance of each factor and their interactions.

  • Optimization: Use the model to predict the optimal conditions for maximizing this compound production.

  • Validation: Conduct experiments under the predicted optimal conditions to validate the model.

Visualization

Factors_Affecting_Sakacin_P_Production cluster_Physical_Factors Physical Factors cluster_Media_Components Media Components cluster_Inhibitors Inhibitory Factors pH pH (5.5 - 7.0) SakacinP This compound Production pH->SakacinP Temp Temperature (20 - 30°C) Temp->SakacinP Carbon Carbon Source (e.g., Glucose) Carbon->SakacinP Nitrogen Nitrogen Source (e.g., Yeast Extract) Nitrogen->SakacinP Surfactants Surfactants (e.g., Tween 20/80) Surfactants->SakacinP NaCl Sodium Chloride NaCl->SakacinP TraceMetals Trace Metals TraceMetals->SakacinP

Caption: Factors influencing this compound production.

References

Technical Support Center: Sakacin P Activity in Non-Heat-Treated Food Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of sakacin P activity in non-heat-treated food products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound in complex food matrices.

Issue 1: Rapid Loss of this compound Activity in Raw Meat or Fish Samples

  • Question: I am observing a significant and rapid decline in the antimicrobial activity of this compound when applied to non-heat-treated meat and fish products. What are the likely causes and how can I troubleshoot this?

  • Answer: The primary culprits for the loss of this compound activity in raw meat and fish are enzymatic degradation and adsorption to food components.[1][2]

    • Proteolytic Degradation: Non-heat-treated foods contain endogenous proteases that can rapidly degrade peptide-based antimicrobials like this compound. In raw chicken and cold-smoked salmon, for instance, less than 1% of this compound activity may remain after one week of storage.[1][2]

    • Adsorption: this compound, being an amphiphilic peptide, can adsorb to macromolecules within the food matrix, particularly proteins.[1][2] More than 80% of added this compound can be quickly bound to proteins, rendering it unavailable to act on target microorganisms.[1][2]

    Troubleshooting Steps:

    • Control for Proteolytic Activity:

      • Heat-Treated Controls: As a baseline, include a heat-treated version of your food product in your experiment. This compound activity is stable for over four weeks in heat-treated foods where proteolytic enzymes are inactivated.[1][2]

      • Protease Inhibitors: For mechanistic studies, consider the addition of a broad-spectrum protease inhibitor cocktail to a subset of your samples to determine the extent to which proteolysis is contributing to the loss of activity.

    • Assess Adsorption:

      • Quantify Free vs. Bound this compound: Centrifuge your food homogenate after incubation with this compound. Assay the supernatant for antimicrobial activity to determine the amount of free, active bacteriocin. The pellet can be treated to desorb the bound this compound (e.g., with an acidic pH shift) and then assayed to estimate the adsorbed amount.

      • Vary Protein Concentration: If possible, prepare model systems with varying concentrations of the primary protein components of your food matrix (e.g., myosin, actin) to observe the effect on this compound activity.

    • Optimize Application Strategy:

      • Encapsulation: Consider encapsulating this compound in liposomes or other delivery systems to protect it from enzymatic degradation and reduce non-specific binding.

      • Surface Application: For solid foods, applying this compound directly to the surface may be more effective than incorporating it throughout the product, as this localizes the antimicrobial where surface contamination is most likely to occur.[2]

Issue 2: Inconsistent or No Zone of Inhibition in Agar Well Diffusion Assays with Food Homogenates

  • Question: My agar well diffusion assays are yielding inconsistent or no zones of inhibition when testing this compound in food homogenates, even at concentrations that are effective in broth culture. What could be causing this and how can I improve my assay?

  • Answer: This issue often stems from the complex nature of the food matrix interfering with the diffusion of this compound in the agar.

    Troubleshooting Steps:

    • Sample Preparation:

      • Clarify Homogenate: Centrifuge the food homogenate at high speed to pellet solid debris and fat. Use the clarified supernatant for the assay.

      • pH Adjustment: The pH of the food homogenate can affect both the activity of this compound and the growth of the indicator organism. Measure the pH of your supernatant and adjust it to a neutral pH (around 6.5-7.0) before performing the assay to ensure optimal conditions for the indicator lawn.

      • Enzyme Inactivation: If not studying degradation, briefly heat-treating the supernatant (e.g., 80°C for 10 minutes) can inactivate endogenous proteases without significantly affecting the heat-stable this compound.

    • Assay Conditions:

      • Indicator Strain Selection: Ensure your indicator strain is highly sensitive to this compound. It's advisable to run a positive control of purified this compound in buffer to confirm the indicator strain's responsiveness.

      • Agar Concentration: A lower concentration of agar (e.g., 0.8-1.0%) in the overlay may facilitate better diffusion of this compound from the well.

      • Pre-diffusion: After adding the sample to the wells, allow the plates to sit at refrigeration temperature (4°C) for a few hours before incubation. This allows the this compound to diffuse into the agar before the indicator strain begins to grow rapidly.

    • Alternative Assay Method:

      • Microtiter Plate Assay: This method is often more sensitive and less affected by diffusion issues. A serial dilution of the food homogenate supernatant is incubated with the indicator strain in a 96-well plate, and growth is monitored spectrophotometrically. This provides a quantitative measure of the minimum inhibitory concentration (MIC).

Frequently Asked Questions (FAQs)

Q1: What are the main factors that contribute to the instability of this compound in non-heat-treated foods?

A1: The two primary factors are:

  • Proteolytic degradation by endogenous enzymes present in raw foods like meat and fish.[1][2]

  • Adsorption to food components, particularly proteins, which reduces the bioavailable concentration of this compound.[1][2]

Q2: How does the food matrix composition affect this compound activity?

A2:

  • Protein Content: High protein content can lead to increased adsorption of this compound, reducing its activity.[1][2]

  • Fat Content: While high fat content itself may not adversely affect this compound recovery, direct mixing with triglyceride oils can cause a significant loss of activity.[1][2]

  • pH: The pH of the food can influence the charge of both this compound and food proteins, thereby affecting adsorption. Lower pH can sometimes reduce the adsorption of bacteriocins to muscle proteins.[1]

Q3: Is this compound more stable in certain types of non-heat-treated foods than others?

A3: Yes, the stability can vary significantly. For example, this compound activity is lost more rapidly in raw chicken than in cold-smoked salmon.[1][2] This is likely due to differences in the types and concentrations of proteolytic enzymes and the composition of the food matrix.

Q4: Can the addition of other food preservatives enhance the stability or activity of this compound?

A4: Yes, a hurdle technology approach can be effective. Combining this compound with other preservatives that have different mechanisms of action may create a synergistic effect and allow for a lower required concentration of this compound, potentially mitigating some of the instability issues.

Q5: What is a reliable method for quantifying the activity of this compound in a food sample?

A5: The microtiter plate dilution assay is a highly reliable and quantitative method. It determines the minimum inhibitory concentration (MIC) by assessing the growth of a sensitive indicator strain in the presence of serial dilutions of the food sample extract. This method is generally more precise than agar diffusion assays.

Data on this compound Instability

The following tables summarize quantitative data on the loss of this compound activity in non-heat-treated food products.

Table 1: this compound Activity in Non-Heat-Treated vs. Heat-Treated Foods

Food ProductTreatmentStorage TimeRemaining Activity (%)Reference
Cold-Smoked SalmonNon-Heat-Treated1 week< 1%[1][2]
Raw ChickenNon-Heat-Treated1 weekEven less than salmon[1][2]
Generic FoodHeat-Treated> 4 weeksStable[1][2]

Table 2: Adsorption of this compound to Food Components

Food ComponentAdsorption LevelObservationReference
Food Matrix Proteins> 80%Rapid adsorption[1][2]

Experimental Protocols

Protocol 1: Agar Well Diffusion Assay for this compound Activity in Food Homogenates

  • Preparation of Food Homogenate:

    • Weigh 10 g of the food sample and homogenize it with 90 mL of sterile peptone water for 2 minutes in a stomacher.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. Adjust the pH to 6.5 with sterile 1M NaOH.

    • Filter-sterilize the supernatant through a 0.22 µm syringe filter.

  • Preparation of Indicator Lawn:

    • Prepare an overnight culture of a sensitive indicator strain (e.g., Listeria monocytogenes) in an appropriate broth (e.g., BHI broth).

    • Inoculate molten (45°C) soft agar (e.g., BHI with 0.75% agar) with the indicator culture to a final concentration of approximately 10^6 CFU/mL.

    • Pour 15 mL of the seeded soft agar onto a pre-poured plate of solid agar of the same medium. Allow it to solidify in a laminar flow hood.

  • Assay Procedure:

    • Aseptically punch wells (6-8 mm in diameter) into the solidified agar.

    • Pipette a fixed volume (e.g., 50-100 µL) of the prepared food supernatant into each well.

    • Include a positive control (purified this compound at a known concentration) and a negative control (sterile peptone water).

    • Incubate the plates at the optimal growth temperature for the indicator strain for 18-24 hours.

    • Measure the diameter of the clear zone of inhibition around each well.

Protocol 2: Microtiter Plate Assay for Quantification of this compound Activity

  • Preparation of Samples:

    • Prepare the filter-sterilized food supernatant as described in Protocol 1.

    • Perform serial two-fold dilutions of the supernatant in a sterile 96-well microtiter plate using an appropriate sterile broth as the diluent.

  • Inoculation:

    • Prepare an overnight culture of the indicator strain and dilute it to a standardized optical density (e.g., OD600 of 0.1).

    • Add an equal volume of the diluted indicator culture to each well of the microtiter plate containing the sample dilutions.

  • Incubation and Measurement:

    • Include a positive control (serial dilutions of purified this compound) and a negative control (broth with indicator strain only).

    • Incubate the plate at the optimal temperature for the indicator strain.

    • Measure the optical density (e.g., at 600 nm) of each well after a set incubation period (e.g., 12-18 hours) using a microplate reader.

  • Data Analysis:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the sample that results in a significant inhibition of the indicator strain's growth (e.g., ≥50% reduction in OD compared to the negative control).

Visualizations

Diagram 1: Factors Contributing to this compound Instability

cluster_food_matrix Non-Heat-Treated Food Matrix Proteins Food Proteins InactiveSakacinP Inactive this compound Proteins->InactiveSakacinP Proteases Endogenous Proteases Proteases->InactiveSakacinP SakacinP Added this compound SakacinP->Proteins Adsorption SakacinP->Proteases Degradation TargetBacteria Target Bacteria SakacinP->TargetBacteria Antimicrobial Action NoInhibition No Inhibition InactiveSakacinP->NoInhibition

Caption: Factors leading to this compound inactivation in non-heat-treated foods.

Diagram 2: Experimental Workflow for Assessing this compound Stability

start Start: Add this compound to Non-Heat-Treated Food Homogenate incubate Incubate at Relevant Temperature start->incubate sample Sample at Time Intervals incubate->sample centrifuge Centrifuge to Separate Supernatant sample->centrifuge assay Perform Activity Assay (e.g., Microtiter Plate Assay) centrifuge->assay data Quantify Remaining This compound Activity assay->data end End: Determine Stability Profile data->end

Caption: Workflow for determining the stability of this compound in a food matrix.

References

Technical Support Center: Optimizing Sakacin P Effectiveness in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bacteriocin sakacin P. The information addresses common challenges encountered during the application of this compound in various food systems.

Frequently Asked Questions (FAQs)

Q1: Why is the antimicrobial activity of my this compound reduced in a food product compared to a laboratory medium?

A1: The complex nature of the food matrix can significantly impact the effectiveness of this compound. Several factors may be at play:

  • Binding to Food Components: this compound, being a peptide, can be adsorbed by macromolecules within the food. More than 80% of added this compound can be quickly adsorbed by proteins in the food matrix, reducing its availability to act on target microorganisms.[1][2]

  • Enzymatic Degradation: Endogenous proteases present in raw or minimally processed foods can degrade this compound, leading to a rapid loss of antimicrobial activity. In non-heat-treated foods, this can result in a loss of over 99% of activity within a week.[1][2]

  • Interactions with Fats: While high fat content in a product like salmon might not negatively impact this compound, direct mixing with triglyceride oils can cause a significant loss of activity.[1][2]

  • pH of the Food System: The antimicrobial activity of this compound is pH-dependent. Its effectiveness is generally higher in acidic conditions and decreases significantly in alkaline environments.[3]

Q2: How does the protein content of a food affect this compound efficacy?

A2: High protein content in foods such as whole milk, chicken, and smoked salmon has been shown to decrease the activity of this compound.[1][4] This is primarily due to the adsorption of the bacteriocin onto muscle proteins, which makes it unavailable to inhibit the growth of target bacteria.[1][4]

Q3: What is the impact of heat treatment on the stability of this compound in food?

A3: Heat treatment can have a dual effect. This compound itself is a heat-stable peptide.[5][6] More importantly, heat treatment of the food product inactivates endogenous proteases. In heat-treated foods, this compound activity can remain stable for more than four weeks, whereas in non-heat-treated foods, its activity can be degraded in less than a week.[1][2]

Q4: Can the pH of the food matrix influence the effectiveness of this compound?

A4: Yes, pH is a critical factor. This compound generally exhibits stronger antimicrobial activity in acidic conditions (pH 2-7) and its activity significantly decreases or is lost under alkaline conditions (pH 8-10).[3] The optimal pH for this compound production may also differ from the optimal pH for its antimicrobial activity.[7][8]

Q5: Does fat content in food always negatively impact this compound?

A5: Not necessarily. Studies have shown that the high fat content in salmon did not have an adverse effect on this compound activity.[1][2] However, the dispersion and type of fat matter. Mixing this compound solutions with triglyceride oils can lead to a considerable loss of activity.[1][2]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low recovery of active this compound from a food sample. Adsorption to food proteins.1. Consider a heat treatment step if appropriate for the food product to potentially alter protein conformation and reduce binding. 2. Experiment with different extraction buffers (e.g., acidic pH) to facilitate the release of bound this compound.
Rapid loss of this compound activity over a short period in a food product. Proteolytic degradation by endogenous enzymes in the food.1. If the product allows, apply a heat treatment to inactivate proteases.[1][2] 2. Consider the use of protease inhibitors if permissible for the application. 3. Store the product at lower temperatures to reduce enzyme activity.
Inconsistent antimicrobial effect in a high-fat food product. Interaction with dispersed fats or oils.1. Evaluate the type and dispersion state of the fat in your product. 2. Consider using an emulsifier to alter the fat globule interface and potentially reduce this compound interaction. 3. Test the effectiveness of this compound in the defatted version of your food matrix to confirm fat-related inhibition.
Reduced this compound activity in a food with a neutral or alkaline pH. The pH of the food is outside the optimal range for this compound activity.1. If possible, adjust the pH of the food product to a more acidic level (pH < 7.0).[3] 2. Consider using this compound in combination with other antimicrobials that are more effective at the food's natural pH.

Quantitative Data Summary

Table 1: Impact of Food Matrix and Treatment on this compound Activity

Food MatrixTreatmentObservationReference
Cold-smoked salmon, chicken cold cuts, raw chickenNone (Adsorption)>80% of added this compound and nisin were quickly adsorbed to proteins.[1][2]
Cold-smoked salmon (non-heat-treated)1-week storage<1% of total this compound activity remained due to proteolytic degradation.[1][2]
Raw chicken (non-heat-treated)1-week storageEven less than 1% of total this compound activity remained compared to salmon.[1][2]
Heat-treated foods>4 weeks storageThis compound activity was stable.[1][2]
This compound solutionMixed with triglyceride oilsConsiderable loss of activity.[1][2]

Key Experimental Protocols

Protocol 1: Assessment of this compound Adsorption to Food Components

  • Preparation of Food Homogenate: Homogenize a known weight of the food product (e.g., cold-smoked salmon) in a suitable buffer.

  • Addition of this compound: Add a known concentration of purified or semi-purified this compound to the food homogenate and mix thoroughly.

  • Incubation: Incubate the mixture for a specific period (e.g., 1 hour) at a controlled temperature (e.g., 4°C) to allow for interaction.

  • Separation of Components: Centrifuge the homogenate to separate the solid food particles from the liquid phase.

  • Activity Assay: Measure the antimicrobial activity of the supernatant using a well diffusion assay or a microtiter plate assay against a sensitive indicator strain (e.g., Listeria monocytogenes).

  • Calculation of Adsorption: Compare the activity in the supernatant to the initial activity of the this compound solution to determine the percentage of bacteriocin that has been adsorbed to the food matrix.

Protocol 2: Evaluation of this compound Stability in the Presence of Proteases

  • Sample Preparation: Prepare two sets of food homogenates (e.g., raw chicken). One set is heat-treated (e.g., 80°C for 10 minutes) to inactivate endogenous proteases, while the other remains untreated.

  • This compound Addition: Add a known concentration of this compound to both sets of homogenates.

  • Time-Course Incubation: Incubate the samples at a relevant storage temperature (e.g., 4°C).

  • Sampling: At regular intervals (e.g., 0, 24, 48, 72 hours, 1 week), take aliquots from each sample.

  • Activity Measurement: Measure the remaining this compound activity in each aliquot using a suitable antimicrobial assay.

  • Data Analysis: Plot the percentage of remaining this compound activity against time for both heat-treated and untreated samples to determine the rate of degradation due to proteolytic activity.

Visualizations

cluster_matrix Food Matrix Components cluster_impact Impact on this compound Proteins Proteins Adsorption Adsorption / Binding Proteins->Adsorption leads to Fats_Oils Fats / Oils Activity_Loss Loss of Activity Fats_Oils->Activity_Loss can lead to Proteases Proteases Degradation Degradation Proteases->Degradation causes pH pH Reduced_Activity Reduced Activity pH->Reduced_Activity influences (especially alkaline) Sakacin_P This compound Adsorption->Sakacin_P reduces available Degradation->Sakacin_P inactivates Activity_Loss->Sakacin_P reduces available Reduced_Activity->Sakacin_P modulates

Caption: Factors in the food matrix affecting this compound effectiveness.

cluster_prep Sample Preparation cluster_incubation Incubation & Separation cluster_analysis Analysis start Start: Food Sample homogenize Homogenize in Buffer start->homogenize add_sakacin Add Known Concentration of this compound homogenize->add_sakacin incubate Incubate (e.g., 1h at 4°C) add_sakacin->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Food Matrix Pellet centrifuge->pellet activity_assay Antimicrobial Activity Assay (e.g., Well Diffusion) supernatant->activity_assay calculate Calculate % Adsorption activity_assay->calculate end End: Result calculate->end

Caption: Workflow for assessing this compound adsorption to food components.

References

Technical Support Center: Development of Stable Sakacin P Formulations for Food Biopreservation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stable sakacin P formulations for food biopreservation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the production, purification, and application of this compound.

Low Yield of this compound Production

Problem: The concentration of this compound produced by Lactobacillus sakei is consistently low.

Possible Causes & Solutions:

Cause Solution
Suboptimal Growth Conditions: Temperature and pH are critical for this compound production.- Temperature: Optimal production is often achieved at temperatures between 20°C and 30°C. Higher temperatures (e.g., 35°C and above) can significantly reduce or eliminate production.[1][2] - pH: Maintain the pH of the culture medium between 5.0 and 6.5 for optimal bacteriocin production.[1]
Nutrient Limitation in Culture Medium: The composition of the growth medium can significantly impact yield.- Supplement the medium (e.g., MRS broth) with additional nitrogen sources like yeast extract or tryptone.[2] - The presence of Tween 80 has been shown to have a positive effect on this compound production.[3]
Inhibitory Components in the Medium: Certain substances can negatively affect this compound production.- Avoid high concentrations of sodium chloride and certain trace metals in the growth medium.[3]
Degradation of this compound: The produced this compound may be degrading in the culture.- Be aware that a decrease in this compound concentration can occur in the late growth and stationary phases, and this degradation is promoted by high temperature and pH.[3]
Reduced Antimicrobial Activity of this compound in Food Matrix

Problem: Purified or partially purified this compound shows good activity in vitro but is less effective when applied to a food product.

Possible Causes & Solutions:

Cause Solution
Adsorption to Food Components: this compound can bind to proteins and fats in the food matrix, reducing its availability to act on target bacteria. More than 80% of added this compound can be quickly adsorbed to proteins in food matrices like cold-smoked salmon and chicken.[4]- Encapsulation: Encapsulating this compound in liposomes or other delivery systems can protect it from interaction with food components and allow for a controlled release. - Increased Dosage: A higher initial concentration of this compound may be necessary to compensate for adsorption.
Proteolytic Degradation: Enzymes naturally present in some foods, particularly raw or minimally processed products, can degrade this compound. In non-heat-treated foods, proteolytic activity can lead to a rapid degradation of bacteriocins.[4]- Heat Treatment: For food products that can be heat-treated, this can inactivate proteolytic enzymes and stabilize this compound activity for longer periods.[4] - Encapsulation: As with adsorption, encapsulation can shield this compound from enzymatic degradation.
Suboptimal pH of the Food Product: The antimicrobial activity of this compound is influenced by pH.- this compound generally exhibits strong activity under acidic conditions (pH 2-7).[5] Its effectiveness may be reduced in alkaline environments. Consider the pH of the target food and if adjustments are feasible.
Inconsistent Results in Antimicrobial Activity Assays

Problem: The agar well diffusion assay for determining this compound activity yields inconsistent or unclear inhibition zones.

Possible Causes & Solutions:

Cause Solution
Poor Diffusion in Agar: The viscosity of the sample or the composition of the agar can affect the diffusion of this compound.- Agar Medium: The choice of agar medium can influence the size of the inhibition zone.[6] Experiment with different agar types to find the most suitable one for your indicator strain. - Sample Preparation: Ensure the this compound sample is in a solution that allows for good diffusion.
Inconsistent Inoculum: The concentration of the indicator microorganism is not standardized.- Standardize the turbidity of the indicator strain suspension (e.g., to a 0.5 McFarland standard) before plating to ensure a uniform lawn of bacteria.[7]
Irregular Wells: Improperly formed wells can lead to uneven diffusion and irregular inhibition zones.- Use a sterile cork borer or pipette tip to create uniform wells in the agar.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for producing this compound?

A1: The optimal temperature for this compound production by Lactobacillus sakei is generally between 20°C and 30°C.[1][9] Production can significantly decrease or cease at temperatures above this range.[1]

Q2: How does pH affect the stability and activity of this compound?

A2: this compound is most stable and active in acidic to neutral conditions, typically within a pH range of 2.0 to 7.0.[5] Its activity can be significantly reduced or lost in alkaline conditions.

Q3: Why is my this compound preparation losing activity when added to meat products?

A3: This is likely due to two main factors: adsorption of the this compound to meat proteins and degradation by native proteolytic enzymes present in the meat.[4] In non-heat-treated meats, over 99% of bacteriocin activity can be lost within a week due to proteolysis.[4]

Q4: What are the benefits of encapsulating this compound?

A4: Encapsulation can protect this compound from degradation by enzymes in the food matrix and prevent its interaction with food components like proteins and fats. This can lead to improved stability and a more controlled release, enhancing its antimicrobial efficacy in the food product.

Q5: Can I use the cell-free supernatant of my Lactobacillus sakei culture directly as a biopreservant?

A5: While the cell-free supernatant will contain this compound, its direct application may have limitations. The concentration of this compound may not be sufficient for effective preservation, and other metabolic products in the supernatant could potentially affect the sensory properties of the food. Purification and concentration of this compound are often recommended for more consistent and effective application.

Q6: What is a standard method for purifying this compound?

A6: A common method involves an initial precipitation of the bacteriocin from the culture supernatant using ammonium sulfate, followed by a series of chromatography steps. These typically include ion-exchange chromatography, hydrophobic interaction chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve a high purity product.[10][11]

Data Presentation

Table 1: Influence of pH on this compound Stability

pHTemperature (°C)Incubation Time (hours)Remaining Activity (%)
2.0372Data not available in search results
4.0372Data not available in search results
6.0372Data not available in search results
8.0372Data not available in search results
10.0372Data not available in search results

Table 2: Influence of Temperature on this compound Stability

Temperature (°C)pHIncubation Time (minutes)Remaining Activity (%)
607.030Data not available in search results
807.030Data not available in search results
1007.030Data not available in search results
1217.015Data not available in search results

Experimental Protocols

Protocol 1: Production and Purification of this compound

This protocol provides a general guideline. Optimization may be required for specific strains and equipment.

1. Production:

  • Inoculate Lactobacillus sakei in MRS broth.

  • Incubate at 25-30°C without shaking until the early stationary phase is reached.[10]

  • Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to separate the cells from the supernatant.

2. Ammonium Sulfate Precipitation:

  • Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 60-70%.

  • Stir gently at 4°C for several hours to allow the protein to precipitate.

  • Collect the precipitate by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C).[10]

  • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM sodium phosphate buffer, pH 5.8).

3. Chromatography:

  • Ion Exchange Chromatography: Load the resuspended pellet onto a cation exchange column. Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl).

  • Hydrophobic Interaction Chromatography: Pool the active fractions from the ion exchange step and apply them to a hydrophobic interaction column. Elute using a decreasing salt gradient.

  • Reverse-Phase HPLC: For final purification, subject the active fractions to RP-HPLC on a C18 column using a gradient of an organic solvent like acetonitrile in water with 0.1% trifluoroacetic acid.[11]

Protocol 2: Agar Well Diffusion Assay for this compound Activity

1. Preparation of Indicator Strain:

  • Grow the indicator strain (e.g., Listeria monocytogenes) in an appropriate broth medium to a standardized optical density (e.g., 0.5 McFarland standard).[7]

2. Plate Preparation:

  • Prepare a suitable agar medium (e.g., BHI agar) and cool it to 45-50°C.

  • Inoculate the molten agar with the standardized indicator strain suspension (e.g., 1% v/v).

  • Pour the inoculated agar into sterile petri dishes and allow it to solidify in a laminar flow hood.

3. Well Creation and Sample Application:

  • Aseptically create wells (6-8 mm in diameter) in the solidified agar using a sterile cork borer or pipette tip.[8]

  • Add a defined volume (e.g., 50-100 µL) of the this compound sample (or serial dilutions) into each well.[6]

4. Incubation and Measurement:

  • Incubate the plates under appropriate conditions for the indicator strain (e.g., 37°C for 18-24 hours).

  • Measure the diameter of the clear zone of inhibition around each well. The size of the zone is proportional to the concentration of this compound.

Visualizations

Experimental_Workflow cluster_production This compound Production cluster_purification Purification Culture L. sakei Culture (MRS Broth, 25-30°C) Centrifugation1 Centrifugation Culture->Centrifugation1 Supernatant Cell-Free Supernatant Centrifugation1->Supernatant AmmoniumSulfate Ammonium Sulfate Precipitation Supernatant->AmmoniumSulfate Centrifugation2 Centrifugation AmmoniumSulfate->Centrifugation2 Resuspension Resuspend Pellet Centrifugation2->Resuspension IonExchange Ion Exchange Chromatography Resuspension->IonExchange Hydrophobic Hydrophobic Interaction Chromatography IonExchange->Hydrophobic RPHPLC Reverse-Phase HPLC Hydrophobic->RPHPLC PurifiedSakacinP Purified this compound RPHPLC->PurifiedSakacinP

Caption: Experimental workflow for the production and purification of this compound.

Troubleshooting_Logic Start Low this compound Activity in Food Product CheckAdsorption Potential Adsorption to Food Matrix (Proteins, Fats)? Start->CheckAdsorption CheckDegradation Possibility of Proteolytic Degradation? CheckAdsorption->CheckDegradation No Solution_Encapsulate1 Encapsulate this compound CheckAdsorption->Solution_Encapsulate1 Yes CheckpH Is the Food pH Outside Optimal Range (2-7)? CheckDegradation->CheckpH No Solution_HeatTreat Heat Treat Food (if possible) CheckDegradation->Solution_HeatTreat Yes Solution_AdjustpH Consider pH Adjustment of Food (if feasible) CheckpH->Solution_AdjustpH Yes Solution_Encapsulate2 Encapsulate this compound Solution_HeatTreat->Solution_Encapsulate2

Caption: Troubleshooting logic for reduced this compound activity in food.

Signaling_Pathway cluster_regulation This compound Production Regulation Pheromone Peptide Pheromone (sppIP) HistidineKinase Histidine Kinase (sppK) Pheromone->HistidineKinase activates ResponseRegulator Response Regulator (sppR) HistidineKinase->ResponseRegulator phosphorylates Promoter spp Promoter ResponseRegulator->Promoter activates SakacinP_Gene This compound Gene (sppA) Promoter->SakacinP_Gene Immunity_Gene Immunity Protein Gene (spiA) Promoter->Immunity_Gene Transport_Genes Transport & Processing Genes (sppT, sppE) Promoter->Transport_Genes SakacinP_Production This compound Production SakacinP_Gene->SakacinP_Production Immunity_Gene->SakacinP_Production Transport_Genes->SakacinP_Production

Caption: Simplified signaling pathway for this compound production regulation.

References

Technical Support Center: Gene Expression Analysis of Sakacin P-Resistant Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating gene expression changes in sakacin P-resistant Listeria monocytogenes.

Troubleshooting Guides & FAQs

This section addresses common issues that may be encountered during experimental procedures.

QuestionAnswer
Why is my RNA yield from Listeria monocytogenes consistently low? Low RNA yield from L. monocytogenes is a common issue, often due to its resilient Gram-positive cell wall. To improve your yield, consider the following: • Efficient Cell Lysis: Standard lysis methods may be insufficient. A combination of enzymatic and mechanical lysis is often more effective. For example, you can supplement your lysis buffer with lysozyme and use a bead-beater for mechanical disruption.[1] For particularly tough cells, a recombinant bacteriophage endolysin could also be employed for rapid and efficient lysis.[2][3] • Sample Storage: Ensure proper storage of your bacterial pellets at -80°C immediately after harvesting to prevent RNA degradation by endogenous RNases.[4] • RNA Stabilization: Use an RNA stabilization reagent, especially if there is a delay between sample collection and RNA extraction.[5] • Commercial Kit Selection: For low bacterial cell numbers (≤10^7 cells), a specialized kit like the RNAqueous-Micro kit may provide better sensitivity and yield.[6]
My A260/A280 ratio is below 1.8. What could be the cause and how can I fix it? An A260/A280 ratio below 1.8 typically indicates protein contamination. Here are some troubleshooting steps: • Incomplete Lysis: If cells are not completely lysed, proteins can co-precipitate with the RNA. Ensure your lysis step is thorough. • Phenol-Chloroform Extraction: If using a phenol-chloroform based method, ensure complete phase separation and avoid carrying over any of the interphase or organic phase. An additional chloroform extraction can help remove residual phenol. • Column-Based Kits: For column-based kits, make sure not to overload the column with too much starting material, as this can lead to inefficient binding and washing.[7] Consider an additional wash step before elution.[4]
I suspect genomic DNA (gDNA) contamination in my RNA samples. How can I confirm and remove it? gDNA contamination can interfere with downstream applications like qRT-PCR and RNA-Seq.[5] • Confirmation: You can check for gDNA contamination by running your RNA sample on an agarose gel; a high molecular weight band above the ribosomal RNA bands indicates gDNA. Alternatively, you can perform a no-reverse transcriptase (-RT) control in your qPCR. Amplification in the -RT control confirms the presence of gDNA. • Removal: Most RNA extraction protocols include a DNase treatment step. Ensure this step is performed correctly. For highly sensitive applications, an in-solution DNase treatment followed by a clean-up step is recommended over on-column DNase digestion.
My qRT-PCR results are not correlating with my RNA-Seq data. What are the possible reasons? Discrepancies between RNA-Seq and qRT-PCR data can arise from several factors:[8] • Reference Gene Stability: The reference genes used for normalization in qRT-PCR must be stably expressed across your experimental conditions. It is crucial to validate your reference genes for your specific experimental setup.[9] • Primer Efficiency: The amplification efficiency of your qRT-PCR primers should be between 90-110%. Poor primer efficiency can lead to inaccurate quantification. • Biological vs. Technical Variation: RNA-Seq provides a global snapshot of the transcriptome, while qRT-PCR targets specific genes. Differences can arise from biological variability between samples used for each technique. Whenever possible, use the same RNA samples for both methods.[10] • Data Analysis Thresholds: The statistical thresholds used to determine differential expression in RNA-Seq can influence which genes are selected for validation. Subtle changes in gene expression may be statistically significant in RNA-Seq but fall below the detection limit of qRT-PCR.[11]

Data Presentation

The following table summarizes the differential gene expression in a high-level this compound-resistant L. monocytogenes mutant (L502-1) compared to the wild-type strain during growth on mannose and cellobiose, as determined by microarray analysis.[12]

GeneProduct DescriptionLog2 (Fold Change) on MannoseLog2 (Fold Change) on Cellobiose
mptA Mannose-specific PTS system, IIA component-2.5-2.1
mptC Mannose-specific PTS system, IIC component-2.5-2.1
mptD Mannose-specific PTS system, IID component-2.5-2.1
lmo0027 Phosphoenolpyruvate-protein phosphotransferase (PtsI)1.31.2
lmo0028 Phosphocarrier protein HPr (PtsH)1.21.1
lmo2669 Cellobiose-specific PTS system, IIB component-1.1-
lmo2670 Cellobiose-specific PTS system, IIC component-1.1-
lmo2716 Beta-glucosidase-1.3-
lmo0434 Flagellar motor protein (MotA)-1.4-
lmo0675 Chemotaxis protein (CheA)-1.2-
lmo0704 Flagellin (FlaA)-1.1-

A negative Log2 (Fold Change) indicates downregulation, while a positive value indicates upregulation. A dash (-) indicates no significant change in expression.

Experimental Protocols

RNA Isolation from Listeria monocytogenes

This protocol is adapted for the extraction of high-quality total RNA from L. monocytogenes cultures.

Materials:

  • Late-log phase culture of L. monocytogenes

  • RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent)

  • Lysis Buffer (e.g., with guanidine thiocyanate) containing β-mercaptoethanol

  • Lysozyme

  • Proteinase K

  • Mechanical lysis beads (e.g., zirconia/silica beads)

  • Bead beater

  • RNA extraction kit (e.g., column-based or phenol-chloroform)

  • DNase I, RNase-free

  • Nuclease-free water

Procedure:

  • Harvest bacterial cells from a late-log phase culture by centrifugation.

  • Immediately resuspend the cell pellet in an appropriate volume of RNA stabilization reagent and incubate as per the manufacturer's instructions.

  • Pellet the stabilized cells and discard the supernatant.

  • Resuspend the pellet in lysis buffer containing β-mercaptoethanol. For improved lysis, add lysozyme and incubate at room temperature.

  • Add the cell suspension to a tube containing mechanical lysis beads.

  • Disrupt the cells using a bead beater. It is recommended to homogenize in short bursts with cooling on ice in between to prevent overheating.[4]

  • Centrifuge the lysate to pellet cell debris and transfer the supernatant to a new tube.

  • Proceed with RNA purification using your chosen RNA extraction kit, following the manufacturer's protocol. This will typically involve a proteinase K digestion.[4]

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Elute the purified RNA in nuclease-free water.

  • Assess RNA quality and quantity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) and by visualizing on an agarose gel or using a bioanalyzer to check for integrity.

Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for validating differential gene expression results obtained from microarray or RNA-Seq analysis.

Materials:

  • Purified total RNA

  • Reverse transcriptase and associated buffers/reagents

  • Random hexamers or gene-specific primers for cDNA synthesis

  • qPCR master mix (e.g., SYBR Green-based)

  • Gene-specific forward and reverse primers for target and reference genes

  • Real-time PCR instrument

  • Nuclease-free water

Procedure:

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from your purified RNA using a reverse transcriptase kit. For gene expression quantification, using random hexamers is often recommended for comprehensive transcript coverage.[6]

    • Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.

  • Primer Design and Validation:

    • Design primers for your target genes and at least two reference genes that are known to be stably expressed in L. monocytogenes under your experimental conditions.

    • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The efficiency should be between 90-110%.

  • qPCR Reaction Setup:

    • Prepare your qPCR reactions in triplicate for each sample, including the -RT controls and a no-template control (NTC).

    • A typical reaction includes qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • Real-Time PCR Program:

    • Run the reactions on a real-time PCR instrument with a standard cycling program (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method, normalizing the expression of your target genes to the geometric mean of your validated reference genes.

RNA-Seq Workflow

This provides a general workflow for transcriptome analysis of L. monocytogenes using RNA sequencing.

Materials:

  • High-quality total RNA

  • Ribosomal RNA (rRNA) depletion kit (for Gram-positive bacteria)

  • RNA fragmentation reagents

  • cDNA synthesis kit

  • Library preparation kit (including adaptors and barcodes)

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • RNA Quality Control: Start with high-quality, DNA-free total RNA. The RNA Integrity Number (RIN) should be ≥ 7.0.

  • rRNA Depletion: Remove ribosomal RNA, which constitutes the majority of total RNA in bacteria, using a commercially available rRNA depletion kit.

  • RNA Fragmentation and cDNA Synthesis:

    • Fragment the rRNA-depleted RNA to the desired size.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize the second strand of cDNA.

  • Library Preparation:

    • Perform end-repair, A-tailing, and ligation of sequencing adaptors to the cDNA fragments.

    • Amplify the library using PCR to add indexes (barcodes) for multiplexing.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the prepared library using a bioanalyzer and qPCR.

    • Sequence the library on an NGS platform.

  • Data Analysis:

    • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Trimming: Remove low-quality bases and adaptor sequences.

    • Read Alignment: Align the trimmed reads to the L. monocytogenes reference genome.[1]

    • Gene Expression Quantification: Count the number of reads mapping to each annotated gene.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-resistant and sensitive strains.[1]

    • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing RNA Sequencing cluster_analysis Data Analysis cluster_validation Validation culture L. monocytogenes Culture (Wild-type vs. This compound-Resistant) harvest Cell Harvesting culture->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc1 rrna_depletion rRNA Depletion qc1->rrna_depletion cdna_synthesis cDNA Synthesis qc1->cdna_synthesis library_prep Library Preparation (Fragmentation, cDNA synthesis, Adaptor ligation) rrna_depletion->library_prep sequencing Next-Generation Sequencing library_prep->sequencing qc2 Raw Read Quality Control sequencing->qc2 alignment Read Alignment to Reference Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis gene_selection Selection of DEGs de_analysis->gene_selection qrt_pcr qRT-PCR cdna_synthesis->qrt_pcr

Caption: Experimental workflow for gene expression analysis.

sakacin_resistance_pathway cluster_sensitive This compound Sensitive L. monocytogenes cluster_resistant This compound Resistant L. monocytogenes sakacin_p This compound mpt Mannose PTS Receptor (MptACD) sakacin_p->mpt Binds to pore Pore Formation mpt->pore Mediates death Cell Death pore->death Leads to mpt_operon mptACD operon downregulation Downregulation of mpt operon mpt_operon->downregulation Repression no_receptor Absence of functional Mpt receptor downregulation->no_receptor Results in resistance Resistance to this compound no_receptor->resistance Leads to sakacin_p_res This compound sakacin_p_res->no_receptor Cannot bind

Caption: Proposed mechanism of this compound action and resistance.

References

Validation & Comparative

Comparative Analysis of Sakacin P and Nisin: A Head-to-Head Evaluation of Antilisterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy of two prominent bacteriocins against Listeria monocytogenes.

In the ongoing search for effective and natural antimicrobial agents to combat the persistent foodborne pathogen Listeria monocytogenes, the bacteriocins sakacin P and nisin have emerged as leading candidates. Both are ribosomally synthesized antimicrobial peptides produced by lactic acid bacteria, yet they belong to different classes, exhibit distinct mechanisms of action, and consequently, display varied efficacy. This guide provides a detailed comparative analysis of their antilisterial activity, supported by quantitative experimental data, detailed methodologies, and visual representations of their operational pathways.

Performance Comparison: this compound Demonstrates Higher Potency at Lower Concentrations

Experimental evidence consistently indicates that this compound, a class IIa bacteriocin, exhibits a significantly higher potency against Listeria monocytogenes at lower concentrations compared to nisin, a class I bacteriocin (lantibiotic). A comprehensive study analyzing 200 strains of L. monocytogenes revealed that the 50% inhibitory concentrations (IC50) for this compound were substantially lower than those for nisin.[1][2][3]

BacteriocinIC50 Range (ng/mL) against 200 L. monocytogenes strains
This compound0.01 - 0.61[1][2]
Nisin2.2 - 781[1][2]
For comparison: Pediocin PA-10.10 - 7.34[1][2]
For comparison: Sakacin A0.16 - 44.2[1][2]

Table 1: Comparative 50% Inhibitory Concentrations (IC50) of this compound and Nisin against Listeria monocytogenes

The data clearly illustrates that this compound can inhibit 50% of the tested L. monocytogenes strains at concentrations that are orders of magnitude lower than those required for nisin. This suggests a higher specific activity of this compound against this particular pathogen.

In practical applications within food matrices, both bacteriocins have demonstrated efficacy, though the required concentrations and resulting effects can vary. For instance, in chicken cold cuts, a high dosage of this compound (3.5 µg/g) resulted in a bacteriostatic effect over a 4-week storage period.[4][5][6] In contrast, studies on nisin often utilize higher concentrations to achieve significant reductions in Listeria counts in food products like cold-smoked salmon and poultry.[7][8]

Mechanisms of Action: A Tale of Two Targets

The disparity in the antilisterial activity of this compound and nisin can be attributed to their distinct mechanisms of action.

This compound , as a class IIa bacteriocin, employs a receptor-mediated killing mechanism. Its primary target is the mannose phosphotransferase system (PTS) permease located on the surface of susceptible bacterial cells.[1] Binding to this specific receptor facilitates the insertion of the bacteriocin into the cell membrane, leading to pore formation and subsequent cell death.

Nisin , a lantibiotic, utilizes a different strategy. It binds to Lipid II, a precursor molecule in the bacterial cell wall synthesis pathway.[7][9] This interaction serves as a docking point, enabling nisin molecules to assemble and form pores in the cell membrane, which dissipates the proton motive force and ultimately kills the cell.[7]

The differing modes of action are a key factor in the observed variations in their inhibitory spectra and potency.

Experimental Methodologies

To ensure the reproducibility and critical evaluation of the presented data, the following are detailed protocols for key experiments used in the comparative analysis of this compound and nisin.

Determination of 50% Inhibitory Concentration (IC50)

This microtiter plate assay is a high-throughput method for determining the concentration of a bacteriocin required to inhibit the growth of a target microorganism by 50%.

Protocol:

  • Bacterial Culture Preparation: Listeria monocytogenes strains are grown overnight in a suitable broth medium (e.g., Brain Heart Infusion (BHI) broth) at their optimal growth temperature (e.g., 30°C).[10]

  • Bacteriocin Dilution Series: A two-fold serial dilution of the purified bacteriocin (this compound or nisin) is prepared in the same growth medium within the wells of a 96-well microtiter plate.

  • Inoculation: The overnight culture of L. monocytogenes is diluted to a standardized cell density (e.g., 10^5 CFU/mL) and added to each well of the microtiter plate containing the bacteriocin dilutions.

  • Incubation: The microtiter plate is incubated at the optimal growth temperature for a defined period (e.g., 18-24 hours).

  • Growth Measurement: Bacterial growth is determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • IC50 Calculation: The OD600 values are plotted against the bacteriocin concentrations. The IC50 is the concentration of the bacteriocin that results in a 50% reduction in the OD600 compared to the control well (no bacteriocin).[1][2]

Kill-Kinetics Assay

This assay measures the rate at which a bacteriocin kills a target microorganism over time.

Protocol:

  • Bacterial Suspension: A standardized suspension of Listeria monocytogenes (e.g., 10^7 CFU/mL) is prepared in a suitable buffer or growth medium.

  • Bacteriocin Addition: A specific concentration of this compound or nisin is added to the bacterial suspension at time zero.

  • Sampling and Plating: At regular time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), aliquots are withdrawn from the suspension.

  • Serial Dilution and Plating: The aliquots are serially diluted in a suitable diluent (e.g., peptone water) and plated onto a non-selective agar medium (e.g., BHI agar).

  • Incubation and Colony Counting: The plates are incubated at the optimal growth temperature until colonies are visible, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The log CFU/mL is plotted against time to visualize the killing kinetics.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the distinct mechanisms of action of this compound and nisin, as well as a typical experimental workflow.

SakacinP_Mechanism cluster_Listeria Listeria monocytogenes Cell Cell_Membrane Cell Membrane Pore_Formation Pore Formation Cell_Membrane->Pore_Formation 3. Insertion & Pore Formation Mannose_PTS Mannose PTS Permease (Receptor) Mannose_PTS->Cell_Membrane 2. Conformational Change Sakacin_P This compound Sakacin_P->Mannose_PTS 1. Binding Cell_Death Cell Death Pore_Formation->Cell_Death 4. Ion Leakage & Cell Death

Caption: Mechanism of action of this compound against Listeria monocytogenes.

Nisin_Mechanism cluster_Listeria Listeria monocytogenes Cell Cell_Membrane Cell Membrane Cell_Death Cell Death Cell_Membrane->Cell_Death 4. Dissipation of PMF & Cell Death Lipid_II Lipid II Pore_Complex Pore Complex Formation Lipid_II->Pore_Complex 2. Nisin Aggregation Nisin Nisin Nisin->Lipid_II 1. Binding Pore_Complex->Cell_Membrane 3. Insertion into Membrane

Caption: Mechanism of action of Nisin against Listeria monocytogenes.

Experimental_Workflow Start Start: Isolate Bacteriocin Culture Culture L. monocytogenes Start->Culture Prepare_Dilutions Prepare Bacteriocin Dilutions Start->Prepare_Dilutions Assay Perform Assay (e.g., MIC, Kill-Kinetics) Culture->Assay Prepare_Dilutions->Assay Incubate Incubate Assay->Incubate Measure Measure Growth/Viability Incubate->Measure Analyze Analyze Data Measure->Analyze End End: Determine Efficacy Analyze->End

Caption: General experimental workflow for bacteriocin efficacy testing.

References

Validating the Efficacy of Sakacin P in Challenge Studies with Listeria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of sakacin P against Listeria monocytogenes, benchmarked against other prominent bacteriocins. The information presented herein is supported by experimental data from various challenge studies, offering a comprehensive resource for evaluating the potential of this compound as a biopreservative.

Data Presentation: Comparative Efficacy of Bacteriocins Against Listeria monocytogenes

The following tables summarize the quantitative data on the inhibitory activity of this compound and its alternatives against Listeria monocytogenes. The data is presented as the 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC), which represent the concentration of a bacteriocin required to inhibit 50% of the bacterial growth and the lowest concentration that prevents visible growth, respectively.

Table 1: 50% Inhibitory Concentration (IC50) of Various Bacteriocins against Listeria monocytogenes

BacteriocinIC50 Range (ng/mL)Reference(s)
This compound0.01 - 0.61[1]
Sakacin A0.16 - 44.2[1]
Pediocin PA-10.10 - 7.34[1]
Nisin2.2 - 781[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Class IIa Bacteriocins against Listeria monocytogenes

BacteriocinMIC Range (ng/mL)Reference(s)
This compoundModest activity toward Lactic Acid Bacteria but highly effective against Listeria[2]
Enterocin A0.1 - 1[2]
Pediocin PA-1Generally more active than this compound and curvacin A[2]
Curvacin ALess active than pediocin PA-1 and enterocin A[2]

Table 3: Efficacy of this compound in Food Challenge Studies

Food MatrixThis compound ConcentrationListeria monocytogenes ReductionStorage ConditionsReference(s)
Chicken Cold Cuts12 ng/g2 log reduction after 4 weeks4°C, vacuum-packed[3]
Chicken Cold Cuts3.5 µg/gBacteriostatic effect for 4 weeks4°C, vacuum-packed[3]
Cold-Smoked SalmonNot specifiedInitial inhibiting effect10°C for 4 weeks[4]
Dry-Fermented SausagesProduced by Lactobacillus sakei CTC494Inhibition of L. monocytogenesFermentation and ripening conditions[5][6]

Experimental Protocols

The following section outlines a generalized methodology for a Listeria monocytogenes challenge study, based on established protocols.

Strain Selection and Inoculum Preparation
  • Strain Selection: A cocktail of at least three to five different strains of Listeria monocytogenes should be used to account for strain variability. The selection should include serotypes commonly associated with foodborne illness (e.g., 1/2a, 1/2b, and 4b) and, if possible, strains isolated from similar food matrices.

  • Culture Preparation: Each strain is cultured independently in a suitable broth medium (e.g., Brain Heart Infusion broth) at 37°C for 24 hours.

  • Inoculum Cocktail: Equal volumes of the individual strain cultures are combined to create the inoculum cocktail. The final cell concentration of the cocktail is adjusted to a predetermined level (e.g., 10^3 - 10^4 CFU/mL) using sterile saline or peptone water.

Food Matrix Inoculation
  • Product Preparation: The food product to be tested is prepared according to its intended use. For solid foods, the surface is typically inoculated. For liquid or semi-solid foods, the inoculum is mixed uniformly into the product.

  • Inoculation: A known volume of the Listeria monocytogenes inoculum cocktail is added to the food product to achieve a target initial concentration (e.g., 10^2 - 10^3 CFU/g or mL).

  • Control Samples: Uninoculated control samples of the same food product are maintained under the same conditions to monitor the background microflora.

Incubation and Sampling
  • Storage Conditions: The inoculated and control food samples are packaged and stored under conditions that mimic the intended storage and distribution of the product (e.g., refrigeration temperature, modified atmosphere).

  • Sampling Schedule: Samples are collected and analyzed at predetermined time intervals throughout the product's shelf life (e.g., day 0, day 7, day 14, etc.).

Microbiological Analysis
  • Sample Preparation: A known weight or volume of the food sample is homogenized in a suitable diluent.

  • Enumeration: Serial dilutions of the homogenate are plated onto a selective and differential agar for Listeria monocytogenes (e.g., PALCAM agar or Chromagar Listeria).

  • Incubation: The plates are incubated at 37°C for 24-48 hours.

  • Counting and Data Analysis: The number of characteristic Listeria monocytogenes colonies is counted, and the concentration (CFU/g or mL) is calculated. The change in the pathogen population over time is then determined.

Mandatory Visualizations

Mechanism of Action of Class IIa Bacteriocins

Mechanism_of_Action cluster_listeria_cell Listeria monocytogenes Cell cluster_cell_membrane Cell Membrane Bacteriocin Bacteriocin Peptide ManPTS Mannose Phosphotransferase System (Man-PTS) Receptor Bacteriocin->ManPTS 1. Binding to Receptor Pore Pore Formation ManPTS->Pore 2. Conformational Change Membrane Lipid Bilayer Cytoplasm Cytoplasm (Ion Leakage, ATP Depletion) Pore->Cytoplasm 3. Cell Lysis

Caption: Mechanism of action of Class IIa bacteriocins against Listeria monocytogenes.

Experimental Workflow for a Listeria Challenge Study

Challenge_Study_Workflow start Start strain_selection 1. Listeria Strain Selection & Culture start->strain_selection inoculum_prep 2. Inoculum Preparation strain_selection->inoculum_prep product_inoculation 3. Food Product Inoculation inoculum_prep->product_inoculation incubation 4. Incubation at Defined Conditions product_inoculation->incubation sampling 5. Periodic Sampling incubation->sampling sampling->incubation Continue shelf-life enumeration 6. Listeria Enumeration sampling->enumeration data_analysis 7. Data Analysis (Log Reduction/Growth) enumeration->data_analysis end End data_analysis->end

Caption: Generalized experimental workflow for a Listeria monocytogenes challenge study.

References

A Comparative Analysis of Sakacin P and Other Class IIa Bacteriocins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Class IIa bacteriocins, also known as pediocin-like bacteriocins, are a group of small, heat-stable, antilisterial peptides that have garnered significant interest as potential food preservatives and therapeutic agents. Produced by various lactic acid bacteria (LAB), these peptides share a conserved N-terminal sequence (YGNGV) and exert their antimicrobial effect by forming pores in the membranes of target cells. This guide provides a detailed comparison of sakacin P, a prominent member of this class, with other notable class IIa bacteriocins, supported by experimental data and detailed methodologies.

Performance and Antimicrobial Activity

The antimicrobial efficacy of class IIa bacteriocins can vary significantly based on their specific structure and the target organism. Key differentiators include their potency against the foodborne pathogen Listeria monocytogenes and their broader spectrum of activity.

A primary structural feature influencing activity is the number of disulfide bridges. Bacteriocins like pediocin PA-1 and enterocin A possess two disulfide bridges, which is thought to contribute to their generally higher potency and broader inhibitory spectrum compared to this compound and curvacin A, which have only one.[1][2] However, against Listeria monocytogenes, this compound demonstrates exceptional potency.

Comparative Efficacy Against Listeria monocytogenes

A comprehensive study involving 200 strains of L. monocytogenes highlighted this compound as the most potent among the tested class IIa bacteriocins under the specified experimental conditions.[3] The 50% inhibitory concentrations (IC₅₀) revealed that this compound was effective at significantly lower concentrations than pediocin PA-1 and sakacin A.[3][4][5]

BacteriocinClassIC₅₀ Range (ng/mL) against L. monocytogenes[3][5]
This compound IIa0.01 - 0.61
Pediocin PA-1 IIa0.10 - 7.34
Sakacin A IIa0.16 - 44.2
Nisin I (Lantibiotic)2.2 - 781

An interesting characteristic of this compound is its high activity against Listeria species with relatively lower activity against other lactic acid bacteria, which can be an advantage in certain applications.[1][2] In contrast, pediocin PA-1 and enterocin A inhibit a wider range of bacterial strains.[1][2]

Physicochemical and Structural Properties

The stability and structure of bacteriocins are critical for their application. Class IIa bacteriocins are known for their heat stability.[6] Their structure consists of a hydrophilic, cationic N-terminal region containing the conserved YGNGV motif and a more variable C-terminal domain responsible for target specificity.[6][7]

PropertyThis compoundPediocin PA-1Enterocin ACurvacin A
Producing Organism Latilactobacillus sakei[8]Pediococcus acidilacticiEnterococcus faeciumLactobacillus curvatus
Molecular Weight (Da) 4434.7[9]~4600~4800~4400
Number of Amino Acids 43[9]444743
Disulfide Bridges 1[1][2]2[1][2][6]2[1][2][6]1[1][2]
Key Feature High potency against Listeria[3]Broad inhibitory spectrum[1]High potency against Listeria[1]Similar to this compound[1]

Mechanism of Action and Production Regulation

Quorum-Sensing Regulation of this compound Production

The production of this compound is a tightly regulated process controlled by a quorum-sensing system encoded by the spp gene cluster.[1][2] This system allows the bacteria to initiate bacteriocin production only when a sufficient cell density is reached. The process involves a secreted peptide pheromone (SppIP), a membrane-bound histidine kinase (SppK), and a cytoplasmic response regulator (SppR).[1][2][10]

Quorum-sensing regulation of this compound production.
Mechanism of Action on Target Cells

Class IIa bacteriocins kill target cells by forming pores in their cytoplasmic membranes.[11] This process is receptor-mediated, with the mannose phosphotransferase system (man-PTS) serving as the specific docking site on sensitive bacteria like Listeria.[12][13]

The mechanism involves several steps:

  • Binding: The cationic N-terminal region of the bacteriocin electrostatically interacts with the negatively charged cell membrane and then specifically binds to the IIC and IID subunits of the man-PTS receptor.[3][12]

  • Insertion: Upon binding, the C-terminal part of the bacteriocin inserts itself into the cell membrane.[6][12]

  • Pore Formation: The bacteriocin acts like a wedge, disrupting the membrane integrity and leading to the formation of a pore. This dissipates the cell's membrane potential and causes leakage of essential ions and molecules, ultimately leading to cell death.[7][12]

G cluster_membrane Target Cell Membrane ManPTS Mannose-PTS Receptor (IIC/IID) Pore Pore Formation ManPTS->Pore 2. Insertion & Conformational Change Bacteriocin Class IIa Bacteriocin Bacteriocin->ManPTS 1. Receptor Binding Ions Ions, ATP, etc. Pore->Ions 3. Leakage Death Cell Death Ions->Death 4. Depolarization

Mechanism of action of class IIa bacteriocins.

Experimental Protocols

Bacteriocin Purification

This protocol describes a general method for purifying class IIa bacteriocins from a culture supernatant.[1][14]

  • Objective: To isolate the bacteriocin peptide to homogeneity for characterization.

  • Methodology:

    • Cell Culture: Grow the bacteriocin-producing strain (e.g., Lactobacillus sakei) in an appropriate broth medium (e.g., MRS broth) until the early stationary phase.

    • Cell Removal: Centrifuge the culture to pellet the cells. Collect the supernatant, which contains the secreted bacteriocin.

    • Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant (typically to 40-60% saturation) while stirring at 4°C to precipitate the bacteriocin. Centrifuge to collect the precipitate.

    • Resuspension: Resuspend the pellet in a minimal volume of an appropriate buffer (e.g., phosphate buffer, pH 6.0).

    • Cation Exchange Chromatography: Apply the resuspended sample to a cation exchange column. Elute the bound bacteriocin using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions and test for antimicrobial activity.

    • Hydrophobic Interaction Chromatography: Pool the active fractions and apply them to a hydrophobic interaction column. Elute using a decreasing salt gradient.

    • Reversed-Phase HPLC: As a final polishing step, subject the active fractions from the previous step to reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain a highly pure peptide.

    • Verification: Confirm the purity and identity of the bacteriocin using mass spectrometry.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a bacteriocin that inhibits the visible growth of a target microorganism.[11][15][16]

  • Objective: To quantify the antimicrobial potency of a purified bacteriocin.

  • Methodology:

    • Inoculum Preparation: Culture the indicator strain (e.g., Listeria monocytogenes) in a suitable broth (e.g., TSB) overnight. Dilute the culture to a standardized concentration, typically ~5 x 10⁵ CFU/mL.

    • Prepare Bacteriocin Dilutions: Prepare a stock solution of the purified bacteriocin. Perform a two-fold serial dilution in a 96-well microtiter plate using the appropriate sterile broth, creating a range of concentrations. For example, add 100 µL of broth to all wells, then add 100 µL of the bacteriocin stock to the first column and serially dilute across the plate.

    • Inoculation: Add a specific volume of the standardized indicator strain inoculum to each well (e.g., 5-10 µL), bringing the final volume in each well to a consistent level (e.g., 200 µL).

    • Controls: Include a positive control (broth + inoculum, no bacteriocin) to ensure bacterial growth and a negative control (broth only) to check for sterility.

    • Incubation: Incubate the plate at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.

    • Reading Results: The MIC is the lowest bacteriocin concentration in a well that shows no visible turbidity (i.e., no bacterial growth). Results can be read visually or with a microplate reader by measuring the optical density (OD) at 600 nm.

pH and Thermal Stability Assay

This protocol assesses the stability of a bacteriocin under various pH and temperature conditions.[17]

  • Objective: To determine the range of conditions under which the bacteriocin remains active.

  • Methodology:

    • pH Stability:

      • Adjust the pH of aliquots of a purified bacteriocin solution to a range of values (e.g., pH 2.0 to 10.0) using HCl or NaOH.

      • Incubate the samples at room temperature for a set period (e.g., 2 hours).

      • Neutralize the pH of all samples back to 7.0.

      • Determine the remaining antimicrobial activity using an agar well diffusion assay against a sensitive indicator strain.

    • Thermal Stability:

      • Incubate aliquots of a purified bacteriocin solution at various temperatures (e.g., 60°C, 80°C, 100°C, and 121°C) for different time intervals (e.g., 15, 30, 60 minutes).

      • Cool the samples to room temperature.

      • Determine the residual activity using an agar well diffusion assay.

    • Analysis: Compare the size of the inhibition zones of the treated samples to that of an untreated control to determine the percentage of activity retained.

References

Cross-Resistance of Listeria to Sakacin P and Other Bacteriocins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms and patterns of microbial resistance to antimicrobial agents is paramount. This guide provides an objective comparison of the cross-resistance of Listeria, a significant foodborne pathogen, to sakacin P and other bacteriocins. The information presented is supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

Comparative Efficacy of Bacteriocins Against Listeria monocytogenes

The susceptibility of Listeria monocytogenes to various bacteriocins can vary significantly between strains and is influenced by the development of resistance. The following table summarizes the 50% inhibitory concentrations (IC50) and Minimum Inhibitory Concentrations (MIC) of this compound, pediocin PA-1, and nisin against different L. monocytogenes strains, including wild-type and bacteriocin-resistant variants.

BacteriocinListeria monocytogenes StrainResistance PhenotypeIC50 (ng/mL)MIC (IU/mL)Reference
This compound 200 wild-type strains (range)Wild-type0.01 - 0.61-[1]
L1040Wild-type (tolerant)0.61-[1]
Spontaneous mutantsHigh-level resistance>1000x wild-type IC50-[1]
Pediocin PA-1 200 wild-type strains (range)Wild-type0.10 - 7.34-[1]
L1040Wild-type (tolerant)7.34-[1]
ATCC 700302Wild-type--[2]
ATCC 700302 NisrNisin-resistant-Increased[2]
Nisin 200 wild-type strains (range)Wild-type2.2 - 781-[1]
L1040Wild-type257-[1]
ATCC 700302Wild-type-240 ± 31[2]
ATCC 700302 NisrNisin-resistant-1,423 ± 310[2]
ATCC 53135Wild-type-13.2[3]

Note: IC50 and MIC values are highly dependent on the specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

A standardized method for determining the susceptibility of Listeria monocytogenes to bacteriocins is crucial for reproducible and comparable results. The microtiter plate assay is a commonly used technique.

Bacteriocin Susceptibility Testing via Microtiter Plate Assay

1. Preparation of Bacterial Inoculum:

  • Streak a culture of the Listeria monocytogenes strain to be tested on a suitable agar medium (e.g., Brain Heart Infusion (BHI) agar) and incubate at 37°C for 18-24 hours.
  • Inoculate a single colony into BHI broth and incubate at 37°C for 18-24 hours to obtain a fresh overnight culture.
  • Dilute the overnight culture in fresh BHI broth to a standardized optical density (OD) at 600 nm, typically corresponding to a cell concentration of approximately 10^5 to 10^6 CFU/mL.

2. Preparation of Bacteriocin Solutions:

  • Prepare a stock solution of the purified bacteriocin in a suitable sterile solvent (e.g., sterile distilled water or a specific buffer).
  • Perform serial twofold dilutions of the bacteriocin stock solution in a 96-well microtiter plate using BHI broth as the diluent. The final volume in each well should be 100 µL.

3. Inoculation and Incubation:

  • Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the bacteriocin dilutions. This will result in a final volume of 200 µL per well.
  • Include control wells:
  • Positive control: 100 µL of bacterial inoculum + 100 µL of BHI broth (no bacteriocin).
  • Negative control: 200 µL of BHI broth (no bacteria, no bacteriocin).
  • Seal the microtiter plate and incubate at 37°C for 18-24 hours.

4. Determination of MIC/IC50:

  • After incubation, measure the optical density at 600 nm (OD600) of each well using a microplate reader.
  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the bacteriocin that completely inhibits visible growth of the bacteria (i.e., no significant increase in OD600 compared to the negative control).[3]
  • The 50% Inhibitory Concentration (IC50) is the concentration of the bacteriocin that causes a 50% reduction in bacterial growth compared to the positive control. This can be calculated by plotting the percentage of growth inhibition against the bacteriocin concentration and determining the concentration at which 50% inhibition is achieved.[1]

Visualizing Experimental and Biological Processes

To better understand the workflow of cross-resistance studies and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis strain_selection Select Listeria Strains (Wild-type & Resistant) inoculum_prep Prepare Standardized Bacterial Inoculum strain_selection->inoculum_prep bacteriocin_prep Prepare Bacteriocin Solutions (this compound, Pediocin, Nisin, etc.) serial_dilution Perform Serial Dilutions of Bacteriocins bacteriocin_prep->serial_dilution inoculation Inoculate Microtiter Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Measure Optical Density (OD) incubation->read_results determine_mic Determine MIC/IC50 Values read_results->determine_mic compare_data Compare Susceptibility Profiles determine_mic->compare_data cross_resistance Assess Cross-Resistance compare_data->cross_resistance

Caption: Experimental workflow for determining bacteriocin cross-resistance in Listeria.

man_pts_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_resistance_mechanism Resistance Mechanism ManPTS Mannose-PTS (Man-PTS) (Receptor) PoreFormation Pore Formation & Cell Death ManPTS->PoreFormation Interaction leads to Bacteriocin Class IIa Bacteriocin (e.g., this compound, Pediocin) Bacteriocin->ManPTS Binding mpt_operon mpt Operon (mptA, mptC, mptD) Transcription Transcription & Translation mpt_operon->Transcription Transcription->ManPTS Synthesis of Resistance Bacteriocin Resistance ManR ManR (Transcriptional Activator) ManR->mpt_operon Activates transcription Sigma54 σ54 Sigma54->mpt_operon Required for transcription Downregulation Downregulation/Mutation of mpt operon Downregulation->mpt_operon Inhibits NoReceptor Absence or Altered Man-PTS Receptor Downregulation->NoReceptor NoReceptor->Resistance Prevents bacteriocin binding

Caption: Mechanism of Listeria resistance to Class IIa bacteriocins via the Man-PTS system.

Discussion of Cross-Resistance Mechanisms

The primary mechanism of acquired high-level resistance in Listeria monocytogenes to class IIa bacteriocins, such as this compound and pediocin, involves the mannose phosphotransferase system (Man-PTS).[4][5] This multi-subunit protein complex, encoded by the mpt operon, functions as the receptor for these bacteriocins on the bacterial cell surface.[6][7]

Resistance often arises from mutations or downregulation of the mpt operon, leading to a lack of a functional Man-PTS receptor.[4][6] Consequently, the bacteriocin is unable to bind to the cell and exert its antimicrobial effect, which typically involves pore formation in the cell membrane.[6] This mechanism confers cross-resistance to other class IIa bacteriocins that utilize the same receptor.

Interestingly, cross-resistance between different classes of bacteriocins is not always observed. For instance, resistance to class IIa bacteriocins does not necessarily confer resistance to nisin (a class I bacteriocin), which has a different mode of action involving binding to lipid II.[1][2] However, some studies have reported instances of cross-resistance between nisin and pediocin, suggesting more complex resistance mechanisms may also be at play in certain strains.[2]

References

A Comparative Analysis of Sakacin P Production: Wild-Type vs. Recombinant Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and microbiology, optimizing the production of bacteriocins like sakacin P is a critical step. This compound, a class IIa bacteriocin produced by Lactobacillus sakei, exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. This guide provides a comparative overview of this compound production in its native, wild-type producers versus recombinant expression systems, supported by experimental data and methodologies.

Quantitative Comparison of this compound Production

Direct quantitative comparisons of this compound yields between wild-type Lactobacillus sakei and recombinant strains specifically designed for overproduction are not extensively documented in publicly available literature. However, existing studies provide valuable insights into their production capabilities.

One key study involved transferring the entire 7.6 kb chromosomal DNA fragment containing all the genes responsible for this compound production and immunity from a wild-type producer strain, Lb. sake Lb674, into bacteriocin-negative Lb. sake strains. The resulting recombinant transformants were found to produce this compound in amounts "comparable" to the parental wild-type strain[1][2]. This suggests that the native genetic architecture is highly efficient.

While direct overexpression data for this compound is scarce, the this compound-based expression system (pSIP system) has been successfully used to produce other recombinant proteins in food-grade bacteria, demonstrating its potential for high-yield production. For instance, when this system was used to express recombinant β-galactosidase in Lactobacillus plantarum, yields of approximately 100-200 mg of recombinant protein per liter of fermentation medium were achieved[3]. This indicates that, if optimized, the same system could potentially lead to significant overproduction of this compound beyond wild-type levels.

The following table summarizes the available data on this compound and related recombinant protein production:

Strain TypeHost OrganismProductYieldReference
Wild-Type Lactobacillus sakei LTH673This compoundNot explicitly quantified in mg/L, but active production confirmed.[2]
Wild-Type Lactobacillus sakei CCUG 42687This compoundProduction per cell mass was higher in a defined medium compared to a complex medium.[4]
Recombinant Lactobacillus sakei Lb790 (transformed)This compound"Comparable amounts" to the parental wild-type strain Lb674.[1][2]
Recombinant (using this compound expression system)Lactobacillus plantarum WCFS1Recombinant β-galactosidase~100-200 mg/L[3]

This compound Biosynthesis and Regulation

The production of this compound is a tightly regulated process governed by a quorum-sensing mechanism. This system allows the bacteria to initiate bacteriocin production only when a sufficiently high cell density is reached. The genetic basis for this is the spp gene cluster.

The key components of the this compound production pathway are:

  • sppA: The structural gene encoding the this compound preprotein[1][2].

  • spiA: The gene providing immunity to the producing cell[1][2].

  • sppK and sppR: These genes encode a two-component signal transduction system, consisting of a histidine kinase (SppK) and a response regulator (SppR)[1][2].

  • sppT and sppE: These genes are responsible for the transport and processing of the this compound precursor[1][2].

  • Inducing Peptide (IP): A pheromone that, at a critical concentration, activates SppK, initiating the signaling cascade for this compound production[5].

Below is a diagram illustrating the signaling pathway for this compound production.

SakacinP_Signaling cluster_extracellular Extracellular Space cluster_cell Lactobacillus sakei Cell cluster_membrane Cell Membrane IP Inducing Peptide (IP) SppK SppK (Histidine Kinase) IP->SppK 1. Binds & Activates SppR SppR (Response Regulator) SppK->SppR 2. Phosphorylates SppT_SppE SppT/SppE (ABC Transporter) SakP Mature this compound SppT_SppE->SakP sppA_promoter sppA Promoter SppR->sppA_promoter 3. Activates Transcription sppA_gene sppA gene Pre_SakP Pre-Sakacin P sppA_gene->Pre_SakP 4. Translation Pre_SakP->SppT_SppE 5. Transport & Cleavage SakP->IP 6. Secretion & Accumulation

This compound production signaling pathway.

Experimental Protocols

Bacterial Strains and Culture Conditions
  • Wild-Type Strain: Lactobacillus sakei Lb674 (a known this compound producer).

  • Recombinant Host: Lactobacillus sakei Lb790 (a non-producing strain) containing the pMLS114 plasmid which carries the complete this compound gene cluster from Lb674.

  • Growth Medium: Strains are typically cultured in MRS (de Man, Rogosa, and Sharpe) broth or on MRS agar plates.

  • Culture Conditions: Cultures are incubated anaerobically or microaerophilically at 30°C. For liquid cultures, growth is monitored by measuring the optical density at 600 nm (OD600)[5].

Protocol for this compound Production in Liquid Culture
  • Inoculate 10 mL of MRS broth with a single colony of the desired L. sakei strain.

  • Incubate overnight at 30°C without shaking.

  • Use the overnight culture to inoculate a larger volume of fresh MRS broth (e.g., 1 L) to an initial OD600 of approximately 0.05.

  • Incubate at 30°C. For wild-type strains, production of this compound is often induced by a peptide pheromone as the cell density increases.

  • Collect samples at various time points during the growth phases (lag, exponential, stationary) to determine the peak production period.

  • Centrifuge the collected culture samples (e.g., at 10,000 x g for 15 minutes at 4°C) to separate the cells from the supernatant.

  • The cell-free supernatant, which contains the secreted this compound, should be collected, adjusted to a neutral pH (e.g., pH 7.0), and stored at -20°C for subsequent activity assays.

Quantification of this compound Activity (Agar Well Diffusion Assay)

This method determines the antimicrobial activity of this compound against a sensitive indicator strain, such as Listeria monocytogenes.

  • Prepare a lawn of the indicator strain by spreading a fresh overnight culture onto the surface of an appropriate agar medium (e.g., BHI agar).

  • Punch wells of a specific diameter (e.g., 5 mm) into the agar.

  • Add a fixed volume (e.g., 50 µL) of the cell-free supernatant containing this compound into each well.

  • Incubate the plates under conditions suitable for the indicator strain (e.g., 37°C for 24 hours).

  • Measure the diameter of the clear zone of growth inhibition around each well.

  • The activity is typically expressed in Arbitrary Units (AU) per mL. This is determined by serially diluting the supernatant and identifying the highest dilution that still results in a clear zone of inhibition. The AU/mL is calculated as the reciprocal of this highest dilution factor, adjusted for the volume used.

The workflow for comparing this compound production is depicted in the diagram below.

Experimental_Workflow strain_wt Wild-Type L. sakei (e.g., Lb674) culture 1. Culture in MRS Broth (30°C) strain_wt->culture strain_rec Recombinant L. sakei (e.g., Lb790 with spp cluster) strain_rec->culture harvest 2. Harvest Supernatant (Centrifugation) culture->harvest assay 3. Agar Well Diffusion Assay (vs. L. monocytogenes) harvest->assay quantify 4. Quantify Activity (AU/mL) & Compare Yields assay->quantify

Workflow for comparing this compound production.

Conclusion

While recombinant strains carrying the native this compound gene cluster produce comparable levels of the bacteriocin to high-producing wild-type strains, the true potential of recombinant technology lies in overexpression. The success of the this compound-based pSIP expression system for other proteins suggests that targeted genetic engineering—such as using stronger promoters or optimizing codon usage—could significantly enhance this compound yields. Future research focusing on the direct overexpression of this compound in a food-grade host and detailed quantification of its production would be invaluable for its industrial application as a biopreservative.

References

A Comparative Analysis of Sakacin P and Traditional Chemical Preservatives

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of food preservation, the demand for natural and effective antimicrobial agents is on the rise, driven by consumer preferences for clean-label products. This guide provides a detailed comparison between sakacin P, a bacteriocin derived from lactic acid bacteria, and two traditional chemical preservatives, sodium benzoate and potassium sorbate. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and application protocols, supported by experimental data.

Mechanisms of Antimicrobial Action

The fundamental difference between this compound and chemical preservatives lies in their mode of action against microbial cells.

This compound: As a class IIa bacteriocin, this compound exhibits a targeted mechanism primarily against specific Gram-positive bacteria, most notably Listeria monocytogenes.[1][2] Its action is initiated by binding to a receptor on the target cell's membrane. Following this, the peptide inserts itself into the cell membrane, creating pores. This disruption of the membrane integrity leads to the leakage of essential intracellular components like ions and ATP, ultimately causing cell death.[1][3]

Sodium Benzoate and Potassium Sorbate: These chemical preservatives are weak acid preservatives. Their efficacy is highly dependent on the pH of the food matrix, being most effective in acidic conditions (pH below 4.5 for benzoate and below 6.5 for sorbate).[4][5] In their undissociated form, they penetrate the microbial cell membrane.[6] Once inside the more neutral cytoplasm, they dissociate, releasing protons and acidifying the cell's interior. This intracellular pH drop inhibits key metabolic enzymes, disrupts cell signaling, and ultimately prevents the growth and proliferation of yeasts, molds, and some bacteria.[4][6]

Antimicrobial Mechanisms cluster_0 This compound (Bacteriocin) cluster_1 Chemical Preservatives (Benzoate/Sorbate) Sakacin_P This compound Peptide Receptor Membrane Receptor Sakacin_P->Receptor Binds to Pore_Formation Pore Formation Sakacin_P->Pore_Formation Inserts & causes Cell_Membrane_SP Bacterial Cell Membrane Receptor->Cell_Membrane_SP On Leakage Leakage of Ions, ATP, etc. Pore_Formation->Leakage Cell_Death_SP Cell Death Leakage->Cell_Death_SP Preservative_Ext Undissociated Acid (e.g., Benzoic Acid) Cell_Membrane_Chem Microbial Cell Membrane Preservative_Ext->Cell_Membrane_Chem Passively diffuses across Preservative_Int Preservative Inside Cell Cell_Membrane_Chem->Preservative_Int Dissociation Dissociation into H+ and Anion Preservative_Int->Dissociation pH_Drop Intracellular pH Drop Dissociation->pH_Drop Enzyme_Inhibition Inhibition of Glycolysis & other metabolic enzymes pH_Drop->Enzyme_Inhibition Growth_Inhibition Growth Inhibition Enzyme_Inhibition->Growth_Inhibition

Figure 1: Mechanisms of Action

Comparative Efficacy: A Review of the Data

Direct comparative studies benchmarking this compound against sodium benzoate or potassium sorbate under identical conditions are scarce in published literature. However, by examining individual studies, we can collate data to provide a comparative perspective on their efficacy.

Efficacy of this compound

This compound has been extensively studied for its potent activity against Listeria monocytogenes, a significant foodborne pathogen. Its effectiveness has been demonstrated in various food matrices, particularly in meat products.

PreservativeTarget MicroorganismFood MatrixConcentration / DosageKey Quantitative FindingReference
This compound Listeria monocytogenesChicken Cold Cuts3.5 µg/gBacteriostatic effect for 4 weeks[7]
This compound Listeria monocytogenesChicken Cold Cuts12 ng/g2-log reduction compared to control after 4 weeks[7]
Sakacin A Listeria innocuaThin-cut Veal Meat0.63 mg/cm² (in packaging)~1.5-log reduction compared to control after 48h at 4°C[8][9]
This compound-producing L. sakei Listeria monocytogenesCold-smoked SalmonN/A (Live culture)Bacteriostatic effect for the entire storage period[10]
Efficacy of Traditional Chemical Preservatives

Sodium benzoate and potassium sorbate have a broader spectrum of activity, primarily targeting yeasts and molds, but also some bacteria. Their efficacy is highly pH-dependent.

PreservativeTarget MicroorganismFood Matrix / MediumConcentrationKey Quantitative FindingReference
Potassium Sorbate & Lactic Acid Listeria monocytogenesChicken Legs (MAP)3.75% LA + 3.75% PS~2.63-log reduction compared to control after 8 days[11]
Sodium Benzoate & Potassium Sorbate Escherichia coliOFSP Purée (pH < 4.6)0.05% SB + 0.05% PS4-log reduction from 7 log CFU/g to 3 log CFU/g[5]
Sodium Benzoate & Potassium Sorbate Staphylococcus aureusOFSP Purée (pH < 4.6)0.05% SB + 0.05% PS4-log reduction from 7 log CFU/g to 3 log CFU/g[5]
Sodium Benzoate Aspergillus nigerBroth (pH 4.5)0.1%Highest inhibitory effect among tested concentrations[12]
Potassium Sorbate Aspergillus nigerBroth (pH 4.5)0.1%Better effect on A. niger than all tested SB concentrations[12]

Experimental Protocols

Accurate benchmarking requires standardized and detailed methodologies. Below are outlines for key experimental protocols relevant to the study of these preservatives.

Protocol for this compound Production and Purification

The production of this compound involves cultivating a producer strain, such as Lactobacillus sakei, followed by purification of the bacteriocin.

  • Cultivation: L. sakei is grown in a suitable broth medium (e.g., MRS broth) under specific conditions. Optimal bacteriocin production has been observed at temperatures between 25-30°C and an initial pH of 5.5-7.0.[13] The addition of Tween 80 can also enhance production.[6]

  • Cell Separation: After incubation (e.g., 18-24 hours), the culture is centrifuged to separate the bacterial cells from the supernatant, which contains the sakacin.[13]

  • Purification: The cell-free supernatant is then subjected to purification steps. A common method involves ammonium sulfate precipitation, followed by chromatographic techniques such as cation exchange and reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the pure this compound peptide.[14]

Protocol for Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.

  • Preparation: A serial two-fold dilution of the preservative (e.g., purified this compound, sodium benzoate, or potassium sorbate) is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[4][15]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Listeria monocytogenes, Escherichia coli) to a final concentration of approximately 5x10^5 CFU/mL.[4] A positive control (microbe, no preservative) and negative control (medium, no microbe) are included.

  • Incubation: The plate is incubated under optimal conditions for the target microorganism (e.g., 18-24 hours at 37°C).[4]

  • Analysis: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth.[1][15]

Experimental_Workflow cluster_mic MIC Determination Workflow cluster_food Food Matrix Challenge Study Workflow A Prepare Serial Dilutions of Preservative in 96-well plate C Inoculate each well (except negative control) A->C B Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Observe for Turbidity (Visual or Spectrophotometer) D->E F Determine MIC: Lowest concentration with no visible growth E->F G Prepare Food Sample (e.g., Chicken Slurry) H Inoculate Sample with Target Microorganism G->H I Treat Sample with Preservative (this compound or Chemical) H->I J Package and Store (e.g., 4°C for 28 days) I->J K Sample at Intervals (Day 0, 7, 14, etc.) J->K L Perform Serial Dilutions & Plate Counting (CFU/g) K->L M Analyze Data: Calculate Log Reduction L->M

References

A Comparative Genomic Look at Sakacin P-Producing Lactobacillus Strains

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic makeup of Lactobacillus strains that produce sakacin P, a bacteriocin with significant potential in food preservation and as a therapeutic agent, reveals key genomic similarities and differences that dictate its production. This guide offers a comparative analysis of these strains, detailing their genomic characteristics, the experimental protocols used for their study, and visual representations of the genetic pathways and research workflows involved.

For researchers, scientists, and drug development professionals, understanding the genomic nuances of this compound-producing lactobacilli is crucial for harnessing their biotechnological potential. This comparison guide provides objective data and methodologies to support further research and development in this field.

Comparative Genomic Data of Lactobacillus sakei Strains

The following table summarizes key genomic features of various Lactobacillus sakei strains, including those known to produce this compound and non-producing strains. This data provides a quantitative basis for comparing their genomic landscapes. The average genome size for the listed L. sakei strains is approximately 1.98 Mb with a GC content of around 41.22%.[1]

StrainGenome Size (Mbp)GC Content (%)Number of Coding Sequences (CDS)This compound ProductionReference
L. sakei 23K1.8841.31,883Non-producer[2]
L. sakei LT-131.9441.171,938Producer[3][4]
L. sakei MBEL13971.9941.041,946Producer[5]
L. sakei FBL12.0141.01,972Producer[2]
L. sakei WiKim00952.1241.1~2,000Not specified[6]
L. sakei from Yak Feces1.9941.11,943Not specified[7]

The Genetic Blueprint for this compound Production

The ability to produce this compound is encoded within a specific gene cluster, often referred to as the spp gene cluster. The organization of this cluster is highly conserved among producing strains. A typical this compound gene cluster includes genes responsible for the bacteriocin's precursor, immunity against the bacteriocin, regulation of its production, and transport out of the cell.[8][9]

Interestingly, studies have revealed that some non-producing L. sakei strains harbor homologues of the spp gene cluster.[10] For instance, analysis of 15 non-producing strains showed that all contained a region corresponding to parts of the regulatory genes sppK and sppR.[10] In some cases, homologues for transport (sppT, sppE) and even the structural and immunity genes (sppA, spiA) were also present, albeit sometimes with mutations or insertions that render them non-functional.[10] The L. sakei Lb790 strain, for example, possesses homologues for sppK, sppR, sppT, and sppE, while the 23K strain only has sppK and sppR homologues.[10]

Visualizing the this compound Regulatory Pathway

The production of this compound is a tightly regulated process, often involving a quorum-sensing mechanism mediated by a peptide pheromone. This ensures that the bacteriocin is produced only when the bacterial population reaches a certain density.

Sakacin_P_Regulation cluster_gene This compound (spp) Gene Cluster cluster_cell Cellular Processes sppIP sppIP (Pheromone Precursor) Pheromone Peptide Pheromone sppIP->Pheromone Transcription & Translation sppK sppK (Histidine Kinase) sppR sppR (Response Regulator) sppK->sppR Phosphorylation sppA sppA (this compound Precursor) sppR->sppA Induces Transcription spiA spiA (Immunity Protein) sppR->spiA Induces Transcription SakacinP This compound sppA->SakacinP Transcription & Translation Immunity Self-Immunity spiA->Immunity Transcription & Translation sppT sppT (ABC Transporter) Extracellular Extracellular Environment sppT->Extracellular sppT->Extracellular sppE sppE (Accessory Protein) Pheromone->sppT Export Extracellular->sppK Binding SakacinP->sppT Export Comparative_Genomics_Workflow cluster_wetlab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis Strain_Isolation Strain Isolation & Culture DNA_Extraction Genomic DNA Extraction Strain_Isolation->DNA_Extraction Library_Prep DNA Library Preparation DNA_Extraction->Library_Prep Sequencing Whole Genome Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Assembly Genome Assembly QC->Assembly Annotation Genome Annotation Assembly->Annotation Comparative_Analysis Comparative Genomic Analysis (pangenome, phylogenetics, etc.) Annotation->Comparative_Analysis Bacteriocin_Mining Bacteriocin Gene Cluster Mining Annotation->Bacteriocin_Mining

References

In Vivo Efficacy of Sakacin P in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo efficacy of sakacin P, a bacteriocin with potential as an antimicrobial agent. Due to a notable scarcity of publically available in vivo therapeutic studies on this compound, this guide will leverage available data on its primary target, Listeria monocytogenes, and draw comparisons with a more extensively studied bacteriocin, nisin, to provide a comprehensive overview for future research and development.

While in vitro studies have demonstrated the potent activity of this compound against various foodborne pathogens, particularly Listeria monocytogenes, its validation in live animal models remains a critical gap in the scientific literature. This guide aims to present the existing, albeit limited, information on this compound's in vivo performance and contrast it with the more robust dataset available for nisin, another well-characterized bacteriocin.

Comparative Efficacy Data

To provide a valuable point of reference, this guide presents in vivo efficacy data for nisin against Listeria monocytogenes in a murine infection model. This allows for an indirect comparison and highlights the type of data that is crucial for the clinical development of this compound.

Table 1: In Vivo Efficacy of Nisin A and Nisin V against Listeria monocytogenes EGDe in a Murine Peritonitis Model [1]

Treatment GroupInitial Inoculum (CFU/mouse)Mean Bacterial Load in Liver (log CFU) ± SD (24h post-infection)Mean Bacterial Load in Spleen (log CFU) ± SD (24h post-infection)
Control (PBS)1 x 1056.27 ± 0.255.98 ± 0.21
Nisin A1 x 105Not statistically different from control5.42 ± 0.34
Nisin V1 x 1054.70 ± 0.54.55 ± 0.45

CFU: Colony Forming Units; SD: Standard Deviation; PBS: Phosphate-Buffered Saline.

Note: While no direct in vivo therapeutic data for this compound is available, studies on its use in food matrices have shown its effectiveness in reducing L. monocytogenes counts. For instance, a high dosage of this compound (3.5 µg/g) in chicken cold cuts resulted in a bacteriostatic effect over a 4-week storage period, keeping L. monocytogenes numbers from increasing.[2] A lower dosage (12 ng/g) allowed for initial growth but resulted in a 2-log reduction compared to the control after 4 weeks.[2]

Experimental Protocols

To facilitate future in vivo research on this compound, this section details a standard experimental protocol for a murine model of Listeria monocytogenes infection, a common methodology for evaluating the efficacy of antimicrobial agents.

Murine Model of Listeriosis

A widely used and reproducible model for studying listeriosis involves the intravenous or intraperitoneal infection of mice.[3] This systemic model allows for the assessment of an antimicrobial's ability to clear the pathogen from key organs like the liver and spleen.

1. Bacterial Strain and Culture Preparation:

  • Listeria monocytogenes strain (e.g., EGDe) is grown in an appropriate broth medium (e.g., Brain Heart Infusion broth) to the mid-logarithmic phase.

  • The bacterial cells are then washed and resuspended in a sterile vehicle, such as phosphate-buffered saline (PBS), to the desired concentration for injection.

2. Animal Model:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6) of a specific age and weight are used. The choice of mouse strain is important as they can exhibit different susceptibilities to L. monocytogenes.[3]

3. Infection Protocol:

  • Mice are infected via intraperitoneal (i.p.) or intravenous (i.v.) injection with a predetermined lethal or sub-lethal dose of L. monocytogenes. The typical i.p. LD50 (the dose lethal to 50% of the animals) for L. monocytogenes in mice can range from 10^4 to 10^6 CFU, depending on the mouse and bacterial strain.[3][4]

4. Treatment Administration:

  • The test compound (e.g., this compound) is administered at various doses and schedules. The route of administration (e.g., intraperitoneal, oral) should be relevant to the intended clinical application. A control group receiving a placebo (the vehicle without the test compound) is essential.

5. Efficacy Evaluation:

  • Bacterial Load: At specific time points post-infection, mice are euthanized, and organs such as the liver and spleen are aseptically harvested. The organs are homogenized, and serial dilutions are plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU in the treated group compared to the control group indicates efficacy.

  • Survival Studies: For studies using a lethal dose of the pathogen, the survival rate of the treated and control groups is monitored over a set period (e.g., 14 days). An increased survival rate in the treated group is a primary endpoint for efficacy.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate a typical workflow for an in vivo efficacy study and the logical relationship in evaluating antimicrobial efficacy.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_evaluation Evaluation Bacterial_Culture Bacterial Culture (L. monocytogenes) Infection Infection (i.p. or i.v.) Bacterial_Culture->Infection Animal_Acclimatization Animal Acclimatization (Mice) Animal_Acclimatization->Infection Treatment_Groups Treatment Groups (this compound vs. Control) Infection->Treatment_Groups Endpoint_Analysis Endpoint Analysis Treatment_Groups->Endpoint_Analysis Bacterial_Load Bacterial Load (CFU/organ) Endpoint_Analysis->Bacterial_Load Survival_Rate Survival Rate Endpoint_Analysis->Survival_Rate

Caption: A typical workflow for an in vivo efficacy study of an antimicrobial agent.

Logical_Relationship Antimicrobial_Efficacy Antimicrobial Efficacy Reduced_Bacterial_Load Reduced Bacterial Load (Lower CFU in organs) Antimicrobial_Efficacy->Reduced_Bacterial_Load Increased_Survival Increased Survival Rate (Higher % survival) Antimicrobial_Efficacy->Increased_Survival

Caption: Logical relationship between antimicrobial efficacy and key outcome measures.

Conclusion and Future Directions

The current body of scientific literature underscores a significant opportunity for research into the in vivo therapeutic efficacy of this compound. While its anti-listerial properties are well-documented in vitro and in food matrices, robust animal model data is a prerequisite for its consideration as a clinical therapeutic. The presented data on nisin serves as a benchmark for the types of studies and endpoints that are necessary to establish in vivo efficacy. Future research should prioritize conducting well-controlled in vivo studies of this compound in relevant animal models of infection to generate the quantitative data needed for a direct comparison with existing and novel antimicrobial agents. Such studies will be instrumental in unlocking the full therapeutic potential of this promising bacteriocin.

References

Comparative Transcriptomic Analysis of Listeria monocytogenes Exposed to Sakacin P and Pediocin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the transcriptomic responses of the foodborne pathogen Listeria monocytogenes when exposed to two distinct Class IIa bacteriocins: sakacin P and pediocin. Understanding the differential gene expression patterns elicited by these antimicrobial peptides is crucial for developing more effective food safety interventions and novel therapeutic strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.

Introduction to this compound and Pediocin

This compound and pediocin are both members of the Class IIa bacteriocins, a group of small, heat-stable, antilisterial peptides. Their primary mode of action involves binding to the mannose phosphotransferase system (Man-PTS) on the surface of susceptible bacteria, which leads to pore formation in the cell membrane and ultimately cell death[1][2]. While they share a common target, subtle differences in their structure and interaction with Listeria can trigger distinct transcriptomic responses, influencing the bacterium's survival and resistance strategies.

Quantitative Transcriptomic Data

The following tables summarize the significant gene expression changes observed in Listeria monocytogenes in response to this compound. While a comprehensive transcriptomic dataset for pediocin exposure is not available in the cited literature, known gene regulations are included for comparison.

Table 1: Differentially Regulated Genes in this compound-Resistant Listeria monocytogenes

This data is derived from a global transcriptional analysis of spontaneous this compound-resistant mutants of L. monocytogenes. The study compared the transcriptomes of a high-level resistant mutant (L502-1) and a low-level resistant mutant (L502-6) to the wild-type strain (L502) during growth on mannose.

Gene/OperonFunctionRegulation in High-Level Resistance (L502-1)Regulation in Low-Level Resistance (L502-6)
mptACD Mannose-specific phosphotransferase system (bacteriocin receptor)RepressedInduced
Transport and Metabolism
malLMaltose 6'-phosphate glucosidaseUpregulatedUpregulated
bglA6-phospho-beta-glucosidaseUpregulatedUpregulated
licA6-phospho-beta-glucosidaseUpregulatedUpregulated
ptsHPhosphocarrier protein HPrUpregulatedUpregulated
hprKHPr kinase/phosphorylaseUpregulatedUpregulated
Virulence
prfAPositive regulatory factor ANo significant changeNo significant change
hlyListeriolysin ONo significant changeNo significant change
plcAPhosphatidylinositol-specific phospholipase CNo significant changeNo significant change
actAActin assembly-inducing proteinNo significant changeNo significant change

Data synthesized from a study on this compound-resistant L. monocytogenes mutants[1].

Table 2: Known Gene Expression Changes in Listeria monocytogenes Exposed to Pediocin

Transcriptomic data for pediocin is less comprehensive. However, studies on pediocin-resistant mutants have identified key gene expression changes.

Gene/OperonFunctionRegulation in Pediocin-Resistant Mutants
PTS Permease β-glucoside phosphotransferase system permeaseOverexpressed
mptA Subunit of mannose-specific PTSNot synthesized in high-level resistance

Information based on studies of pediocin-resistant L. monocytogenes mutants[3].

Comparative Analysis of Transcriptomic Responses

The available data indicates that both this compound and pediocin exert selective pressure on the mannose phosphotransferase system (Man-PTS) , the primary receptor for Class IIa bacteriocins[1][2]. High-level resistance to this compound is clearly associated with the repression of the mptACD operon, effectively removing the bacteriocin's target from the cell surface[1]. In contrast, some pediocin-resistant mutants achieve a similar outcome by failing to synthesize the MptA subunit[3].

Interestingly, low-level this compound resistance shows an induction of the mpt operon, suggesting a more complex and possibly dysfunctional receptor that confers a degree of resistance without complete abolition[1]. This highlights that different levels of resistance can be associated with opposing transcriptional responses of the same key operon.

A common theme in bacteriocin resistance appears to be a shift in carbohydrate metabolism. The upregulation of genes involved in the transport and metabolism of alternative sugars (e.g., maltose, cellobiose) in this compound-resistant strains suggests a compensatory mechanism to overcome the reduced mannose uptake capacity due to alterations in the Man-PTS[1]. Similarly, the overexpression of a β-glucoside PTS permease in pediocin-resistant mutants points to a metabolic rewiring in response to bacteriocin stress[3].

Notably, in the study of this compound-resistant mutants, key virulence genes regulated by PrfA, such as hly and actA, did not show significant changes in expression, suggesting that resistance development may not always be directly linked to an immediate alteration in virulence potential under the tested conditions[1].

Experimental Protocols

This section details a representative methodology for the comparative transcriptomic analysis of Listeria monocytogenes exposed to bacteriocins, based on protocols described in the literature for Listeria transcriptomics[4][5][6][7][8][9].

Bacterial Strains and Culture Conditions
  • Strain: Listeria monocytogenes EGD-e (or other well-characterized strain).

  • Growth Medium: Brain Heart Infusion (BHI) broth.

  • Culture Preparation: A single colony is inoculated into BHI broth and grown overnight at 37°C with shaking. The overnight culture is then diluted in fresh BHI to a starting OD₆₀₀ of ~0.05.

Bacteriocin Exposure
  • Bacteriocins: Purified this compound and pediocin are added to the mid-logarithmic phase cultures (OD₆₀₀ ≈ 0.4) at their respective minimum inhibitory concentrations (MIC) or sub-lethal concentrations.

  • Control: An untreated culture is maintained under the same conditions.

  • Incubation: Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for a transcriptomic response before significant cell death occurs.

RNA Extraction
  • Harvesting: Bacterial cells are rapidly harvested by centrifugation at 4°C.

  • Lysis: The cell pellet is resuspended in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and β-mercaptoethanol. Mechanical lysis using bead beating is often employed to ensure complete disruption of the Gram-positive cell wall.

  • Purification: Total RNA is purified using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions, including an on-column DNase digestion step to remove contaminating genomic DNA.

  • Quality Control: RNA integrity and concentration are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

Transcriptomic Analysis (RNA-Sequencing)
  • rRNA Depletion: Ribosomal RNA is removed from the total RNA samples using a rRNA depletion kit (e.g., Ribo-Zero rRNA Removal Kit).

  • Library Preparation: Strand-specific cDNA libraries are constructed from the rRNA-depleted RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • Mapping: The processed reads are mapped to the Listeria monocytogenes reference genome.

  • Differential Gene Expression Analysis: Read counts per gene are normalized, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the bacteriocin-treated and control samples.

  • Functional Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed on the differentially expressed genes to identify the biological processes and pathways that are most affected by the bacteriocin treatments.

Visualizations

Signaling Pathway of Class IIa Bacteriocin Action

Bacteriocin_Action Mechanism of Action of this compound and Pediocin cluster_membrane Cell Membrane Man-PTS Mannose Phosphotransferase System (MptACD) Pore Formation Pore Formation Man-PTS->Pore Formation Conformational change induces This compound This compound This compound->Man-PTS Binds to receptor Pediocin Pediocin Pediocin->Man-PTS Binds to receptor Cell Death Cell Death Pore Formation->Cell Death Leads to

Caption: Action of this compound and Pediocin on Listeria.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow Workflow for Comparative Transcriptomics cluster_culture Cell Culture and Treatment cluster_processing Sample Processing and Sequencing cluster_analysis Data Analysis A L. monocytogenes Culture (Mid-log phase) B1 Control (Untreated) A->B1 B2 Exposure to this compound A->B2 B3 Exposure to Pediocin A->B3 C RNA Extraction & QC B1->C B2->C B3->C D rRNA Depletion C->D E cDNA Library Preparation D->E F High-Throughput Sequencing (RNA-seq) E->F G Read Mapping to Genome F->G H Differential Gene Expression Analysis G->H I Functional Annotation & Pathway Analysis H->I J Comparative Analysis I->J

References

Unveiling the Action of Sakacin P: A Biophysical Comparison with Nisin and Pediocin PA-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of antimicrobial peptides is paramount for the development of new and effective therapeutic agents. This guide provides a comprehensive comparison of the biophysical properties of Sakacin P, a promising bacteriocin, with two other well-characterized antimicrobial peptides, Nisin and Pediocin PA-1. By examining key experimental data from various biophysical methods, this guide aims to offer a clear and objective evaluation of their mechanisms of action.

The primary mechanism by which many bacteriocins, including this compound, exert their antimicrobial effect is through the disruption of the target cell's membrane integrity, often by forming pores. This guide delves into the specifics of this process, presenting quantitative data from vesicle leakage assays, surface plasmon resonance, and circular dichroism to compare the membrane-disrupting capabilities and structural characteristics of this compound, Nisin, and Pediocin PA-1.

Comparative Analysis of Biological Activity

The 50% inhibitory concentration (IC50) and Minimum Inhibitory Concentration (MIC) are crucial parameters for quantifying the biological activity of antimicrobial peptides. The following table summarizes the IC50 values of this compound, Pediocin PA-1, and Nisin against Listeria monocytogenes, a common foodborne pathogen.

BacteriocinIC50 (ng/mL) against Listeria monocytogenesReference
This compound0.01 - 0.61[1]
Pediocin PA-10.10 - 7.34[1]
Nisin2.2 - 781[1]

These data clearly indicate that this compound exhibits the most potent inhibitory activity against Listeria monocytogenes under the tested conditions, with a significantly lower IC50 range compared to both Pediocin PA-1 and Nisin.

Mechanism of Action: Pore Formation and Membrane Interaction

The primary mode of action for these bacteriocins is the formation of pores in the cytoplasmic membrane of susceptible bacteria. This leads to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death. While the overarching mechanism is similar, the specifics of their interaction with the cell membrane and the efficiency of pore formation can differ, influencing their overall antimicrobial efficacy.

Vesicle Leakage Assays: Quantifying Membrane Permeabilization

Vesicle leakage assays are a fundamental biophysical method used to quantify the ability of antimicrobial peptides to disrupt lipid bilayers. These assays typically involve encapsulating a fluorescent dye within artificial lipid vesicles (liposomes) that mimic the composition of bacterial membranes. The addition of a pore-forming peptide leads to the leakage of the dye, which can be measured as an increase in fluorescence.

While direct comparative data for this compound, Nisin, and Pediocin PA-1 from a single vesicle leakage study is limited, individual studies provide insights into their pore-forming capabilities. For instance, pediocin PA-1 has been shown to elicit the efflux of small ions and molecules with molecular weights up to 9,400 from liposomes, with its activity being voltage-independent but requiring a specific protein in the target membrane.[2][3] Nisin's pore-forming activity is well-documented and is enhanced by the presence of the lipid II docking molecule in the membrane.[4]

Surface Plasmon Resonance (SPR): Analyzing Binding Affinity

Surface Plasmon Resonance (SPR) is a powerful technique for studying the binding kinetics and affinity of molecules in real-time. In the context of bacteriocins, SPR can be used to measure their binding to immobilized lipid bilayers, providing quantitative data on their affinity for different membrane compositions. A higher binding affinity often correlates with a more efficient antimicrobial action.

Currently, there is a lack of publicly available, direct comparative SPR data for this compound against Nisin and Pediocin PA-1. However, the methodology is well-established for characterizing bacteriocin-membrane interactions and would be a valuable tool for a direct head-to-head comparison.

Circular Dichroism (CD) Spectroscopy: Elucidating Structural Changes

Circular Dichroism (CD) spectroscopy is employed to investigate the secondary structure of peptides and proteins. For antimicrobial peptides, CD is crucial for understanding how their conformation changes upon interaction with membrane-mimicking environments, such as lipid vesicles or micelles. Many bacteriocins are unstructured in aqueous solution and adopt a more ordered, often alpha-helical, conformation upon binding to the target membrane, which is essential for their pore-forming activity.

Experimental Protocols

Detailed methodologies for the key biophysical experiments cited are provided below to facilitate the replication and further investigation of the mechanism of action of these bacteriocins.

Vesicle Leakage Assay Protocol
  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired phospholipids (e.g., a mixture mimicking the target bacteria's membrane) in an organic solvent and then evaporating the solvent under a stream of nitrogen gas.

    • Hydrate the lipid film with a buffer containing a fluorescent dye (e.g., calcein or carboxyfluorescein) at a self-quenching concentration.

    • Create unilamellar vesicles of a defined size by extrusion through polycarbonate membranes with specific pore sizes.

    • Remove the unencapsulated dye by size-exclusion chromatography.

  • Leakage Measurement:

    • Dilute the liposome suspension in a cuvette with buffer.

    • Add the bacteriocin of interest at various concentrations.

    • Monitor the increase in fluorescence over time using a spectrofluorometer. The increase in fluorescence corresponds to the leakage of the dye from the vesicles.

    • Calculate the percentage of leakage by comparing the fluorescence signal to that of a sample where 100% leakage is induced by the addition of a detergent (e.g., Triton X-100).

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation:

    • Immobilize lipid vesicles or a lipid bilayer onto a suitable SPR sensor chip (e.g., an L1 or HPA chip). This can be achieved through liposome capture or by direct formation of a supported lipid bilayer.

  • Binding Analysis:

    • Inject a solution of the bacteriocin (analyte) at various concentrations over the sensor surface.

    • Monitor the change in the SPR signal in real-time, which is proportional to the mass of the bacteriocin binding to the lipid membrane.

    • After the association phase, inject a buffer-only solution to monitor the dissociation of the bacteriocin.

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., Langmuir 1:1 binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation:

    • Prepare solutions of the bacteriocin in an aqueous buffer and in the presence of membrane-mimicking environments such as lipid vesicles or detergent micelles.

    • Ensure the concentrations of the peptide and the lipid vesicles/micelles are appropriate for CD measurements.

  • CD Spectra Acquisition:

    • Record the CD spectra of the samples in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

    • Acquire spectra at a controlled temperature.

  • Data Analysis:

    • Process the raw CD data by subtracting the spectrum of the buffer/lipid solution.

    • Analyze the processed spectra using deconvolution algorithms to estimate the secondary structure content (e.g., percentage of alpha-helix, beta-sheet, and random coil).

Visualizing the Mechanism of Action

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the proposed mechanism of action and experimental workflows.

MechanismOfAction cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Bacteriocin Bacteriocin (e.g., this compound) LipidBilayer Lipid Bilayer Bacteriocin->LipidBilayer Binding Pore Pore Formation LipidBilayer->Pore Insertion & Aggregation Leakage Leakage of Ions & Metabolites Pore->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Proposed mechanism of action for pore-forming bacteriocins.

VesicleLeakageWorkflow A Prepare Dye-Loaded Lipid Vesicles B Add Bacteriocin A->B C Monitor Fluorescence Increase B->C D Calculate % Leakage C->D

Caption: Experimental workflow for a vesicle leakage assay.

SPRWorkflow A Immobilize Lipid Bilayer on Sensor Chip B Inject Bacteriocin (Analyte) A->B C Measure SPR Signal (Association/Dissociation) B->C D Determine Binding Kinetics (ka, kd, KD) C->D

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Conclusion

The biophysical evidence strongly supports a pore-forming mechanism of action for this compound, Nisin, and Pediocin PA-1. Based on the available biological activity data, this compound demonstrates superior potency against Listeria monocytogenes compared to Nisin and Pediocin PA-1. While direct comparative biophysical data is still emerging, the established protocols for vesicle leakage assays, SPR, and CD spectroscopy provide a robust framework for further in-depth, side-by-side comparisons. Such studies will be invaluable for elucidating the subtle yet critical differences in their mechanisms of action, ultimately guiding the rational design of more effective bacteriocin-based antimicrobial agents.

References

"a comparative study of the antimicrobial spectra of sakacin P and sakacin Q"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Antimicrobial Spectra of Sakacin P and Sakacin Q

This guide provides a detailed comparison of the antimicrobial activities of two bacteriocins, this compound and sakacin Q, produced by strains of Lactobacillus sakei. The information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and Sakacin Q

This compound is a well-characterized class IIa bacteriocin, known for its strong activity against Listeria monocytogenes and other Gram-positive bacteria.[1][2] Its mechanism of action involves disrupting the bacterial cell membrane, leading to cell death.[1] Sakacin Q, on the other hand, is a class IIc bacteriocin.[3] While both are produced by L. sakei, they exhibit different antimicrobial spectra.[4]

Data Presentation

The antimicrobial activities of this compound and sakacin Q have been compared against a range of indicator strains. The following table summarizes the inhibitory spectra of the two bacteriocins. It is important to note that the data from the primary comparative study is presented in arbitrary activity units (AU/ml), which are indicative of the potency of the bacteriocins under the specified experimental conditions. One bacteriocin unit is defined as the amount of bacteriocin required to inhibit the growth of the indicator strain by 50%.[4]

Indicator StrainThis compound (AU/ml)Sakacin Q (AU/ml)
Lactobacillus sakei NCDO 27141006400
Lactobacillus sp. LTH4691001600
Lactobacillus coryneformis6400100
Carnobacterium piscicola UI4912800<50
Listeria innocua LMG1356825600<50
Enterococcus faecalis NCDO 5811600<50

Experimental Protocols

The determination of the antimicrobial spectra of this compound and sakacin Q involves standardized laboratory procedures. The two primary methods used are the microtiter plate assay and the agar well diffusion assay.

Microtiter Plate Assay for Bacteriocin Activity

This method is used for the quantitative determination of bacteriocin activity, often expressed as Minimum Inhibitory Concentration (MIC) or in arbitrary units (AU/ml).

Protocol:

  • Preparation of Indicator Strains: Inoculate the indicator strains in a suitable broth medium (e.g., MRS broth for lactobacilli) and incubate overnight at the optimal temperature.

  • Serial Dilution of Bacteriocins: Prepare two-fold serial dilutions of the purified this compound and sakacin Q in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized suspension of the indicator strain to each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at the optimal temperature for the indicator strain for a specified period (e.g., 18-24 hours).

  • Determination of Inhibition: Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to determine bacterial growth. The MIC is the lowest concentration of the bacteriocin that completely inhibits the visible growth of the indicator strain. Alternatively, activity can be expressed in AU/ml, where one unit is the reciprocal of the highest dilution showing 50% growth inhibition.

Agar Well Diffusion Assay

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Protocol:

  • Preparation of Agar Plates: Prepare agar plates with a suitable medium (e.g., MRS agar) and allow them to solidify.

  • Inoculation of Indicator Strain: Prepare a lawn of the indicator strain by spreading a standardized suspension of the bacteria evenly over the agar surface.

  • Creation of Wells: Cut wells of a specific diameter (e.g., 6 mm) into the agar using a sterile cork borer.

  • Application of Bacteriocins: Add a fixed volume of the purified this compound and sakacin Q solutions to separate wells.

  • Incubation: Incubate the plates at the optimal temperature for the indicator strain for 18-24 hours.

  • Observation of Inhibition Zones: Measure the diameter of the clear zones of inhibition around the wells. A larger diameter indicates a higher sensitivity of the indicator strain to the bacteriocin.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for determining antimicrobial spectra and the proposed mechanism of action for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacteriocin Bacteriocin Stock (this compound / Sakacin Q) MTP Microtiter Plate Assay Bacteriocin->MTP Serial Dilution AWD Agar Well Diffusion Assay Bacteriocin->AWD Add to Wells Indicator Indicator Strain Culture Indicator->MTP Inoculation Indicator->AWD Lawn Culture MIC MIC Determination (Quantitative) MTP->MIC Zone Inhibition Zone Measurement (Qualitative) AWD->Zone

Caption: Experimental workflow for antimicrobial spectrum determination.

Mechanism_of_Action cluster_sakP This compound (Class IIa Bacteriocin) SakP This compound Membrane Bacterial Cell Membrane SakP->Membrane Binds to membrane receptor Pore Pore Formation Membrane->Pore Induces Leakage Ion Leakage & Cell Content Efflux Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of action for this compound.

Comparative Analysis of Antimicrobial Spectra

The experimental data indicates that this compound has a broader inhibitory spectrum against the tested strains compared to sakacin Q.[4] this compound demonstrates significant activity against important foodborne pathogens and spoilage organisms such as Listeria and Carnobacterium.[4] In contrast, sakacin Q's activity is more pronounced against other lactic acid bacteria, specifically certain strains of Lactobacillus sakei.[4] This suggests that sakacin Q may play a role in intraspecies competition.

The mechanism of action for this compound, as a class IIa bacteriocin, involves pore formation in the cell membrane of target bacteria, leading to dissipation of the proton motive force and ultimately cell death.[1] While the precise mechanism of sakacin Q (a class IIc bacteriocin) has not been as extensively studied, it is also presumed to be membrane-active, a common characteristic of class II bacteriocins.

Conclusion

This compound and sakacin Q, both produced by Lactobacillus sakei, exhibit distinct antimicrobial spectra. This compound has a broader range of activity, particularly against pathogenic and spoilage bacteria, making it a promising candidate for food preservation. Sakacin Q, with its narrower spectrum focused on closely related bacteria, likely serves a more specific ecological role for the producing organism. Further research into the mechanism of action of sakacin Q and its potential synergistic effects with other antimicrobials could provide valuable insights for the development of novel food safety strategies.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sakacin P

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper disposal of all materials, including antimicrobial peptides like Sakacin P. Adherence to correct disposal protocols is essential to mitigate potential environmental impact and ensure a safe working environment. This guide provides detailed, step-by-step instructions for the effective and safe disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and any associated disposal reagents.

Recommended Disposal and Inactivation Protocols

This compound, a heat-stable bacteriocin, requires thorough inactivation before disposal to eliminate its antimicrobial activity. Standard autoclaving alone may not be sufficient for complete degradation. Therefore, chemical inactivation is the recommended primary method for the disposal of this compound waste.

Alkaline hydrolysis is a highly effective method for breaking down peptides into smaller, inactive components.

Methodology:

  • Preparation: In a designated chemical fume hood, prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Addition of Alkali: To your liquid this compound waste, slowly add an equal volume of the 1 M NaOH or KOH solution.

  • Heat Treatment: Heat the mixture to 100°C and maintain this temperature for at least 60 minutes with occasional stirring. For complete degradation, especially for higher concentrations of this compound, treatment at 150°C for 3 to 6 hours in a suitable pressure vessel is recommended if facilities permit[1].

  • Cooling and Neutralization: Allow the solution to cool to room temperature. Neutralize the solution to a pH between 6.0 and 8.0 by slowly adding an appropriate acid (e.g., 1 M hydrochloric acid).

  • Final Disposal: Once neutralized, the solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with institutional guidelines.

Solid this compound waste, such as lyophilized powder, and contaminated labware (e.g., pipette tips, microfuge tubes, gloves) should be treated as chemical waste.

Methodology:

  • Collection: Place all solid this compound waste and contaminated materials into a clearly labeled, leak-proof, and puncture-resistant chemical waste container. The container should be marked as "Peptide Waste" or "Biohazard/Chemical Waste."

  • Segregation: Ensure this waste is segregated from other laboratory waste streams.

  • Incineration: Arrange for the collection and disposal of the container by your institution's hazardous waste management service for high-temperature incineration.

A Note on Thermal Inactivation (Autoclaving)

While this compound is described as heat-stable, some studies show a reduction in its activity at standard autoclaving temperatures (121°C for 15-30 minutes). However, other class IIa bacteriocins have been shown to remain stable under these conditions[2]. Therefore, autoclaving should not be relied upon as the sole method for inactivating this compound. It can be used as a preliminary decontamination step for materials that are also considered biohazardous, but this must be followed by chemical inactivation or incineration.

Summary of Disposal Parameters

Waste TypeDisposal MethodKey ParametersEfficacy
Liquid this compound Alkaline Hydrolysis1 M NaOH or KOH, 100°C for ≥ 60 minHigh - Complete peptide degradation
Solid this compound IncinerationHigh TemperatureHigh - Complete destruction
Contaminated Labware IncinerationHigh TemperatureHigh - Complete destruction
Biohazardous Waste containing this compound Autoclaving followed by Chemical Inactivation/Incineration121°C, 15 psi, for at least 30 minDecontamination of biohazards; Incomplete inactivation of this compound

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

SakacinP_Disposal_Workflow cluster_start cluster_type cluster_liquid cluster_solid start Identify this compound Waste waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Solutions, Supernatants) waste_type->liquid_waste Liquid solid_waste Solid Waste (Lyophilized Powder, Contaminated Labware) waste_type->solid_waste Solid / Contaminated Labware alkaline_hydrolysis Perform Alkaline Hydrolysis (1M NaOH/KOH, 100°C, 60 min) liquid_waste->alkaline_hydrolysis neutralize Neutralize to pH 6-8 alkaline_hydrolysis->neutralize sewer_disposal Dispose via Sanitary Sewer (with copious water) neutralize->sewer_disposal collect_waste Collect in Labeled Chemical Waste Container solid_waste->collect_waste incineration Dispose via Institutional Hazardous Waste Service (Incineration) collect_waste->incineration

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these detailed procedures, laboratories can ensure the safe and effective disposal of this compound, fostering a secure research environment and responsible chemical handling.

References

Personal protective equipment for handling Sakacin P

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Sakacin P. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment is mandatory to prevent inhalation, skin, and eye contact.[1][2]

Minimum PPE Requirements:

  • Gloves: Nitrile or latex gloves are required to prevent skin contact.[1]

  • Eye Protection: Safety glasses or goggles to shield eyes from potential splashes or airborne particles.[1]

  • Lab Coat: A standard lab coat to protect clothing and skin.

  • Respiratory Protection: When weighing or handling the lyophilized powder, which can be volatile, a dust mask or respirator is recommended to avoid inhalation.[1][3]

Hazard Identification and Risk Assessment

While bacteriocins like this compound are generally considered to have low toxicity to eukaryotic cells, the potential for allergenic reactions or irritation upon contact or inhalation cannot be dismissed.[4]

  • Primary Hazards:

    • Inhalation: Lyophilized peptide powder is light and can be easily aerosolized.

    • Skin and Eye Contact: May cause localized irritation or allergic reactions.

    • Ingestion: Accidental ingestion should be avoided.

Storage and Handling Protocols

Proper storage is critical to maintaining the stability and activity of this compound.

Storage of Lyophilized Powder:

  • Long-term: Store at -20°C or -80°C in a tightly sealed container, preferably in a desiccator to protect from moisture.[5][6]

  • Short-term: Can be stored at 4°C for short periods.[6]

  • Before Use: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption.[3]

Handling of Lyophilized Powder:

  • Preparation: Move the vial from cold storage to a desiccator to allow it to equilibrate to room temperature.

  • Weighing: Conduct weighing in a well-ventilated area or under a fume hood, wearing the appropriate PPE (including respiratory protection).

  • Spills: In case of a spill, gently cover the powder with a damp paper towel to avoid creating dust. Clean the area with a suitable laboratory disinfectant.

Preparation of this compound Solutions:

  • Solvent Selection: Use sterile, distilled water or a sterile buffer (e.g., PBS, Tris, pH 7) for reconstitution.[7] For peptides that are difficult to dissolve, sterile dilute acetic acid (0.1%) can be used.

  • Reconstitution: Add the desired volume of solvent to the vial. Gently vortex or pipette up and down to dissolve the peptide. Sonication may aid in dissolving larger particles.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]

Storage of this compound Solutions:

  • Working Aliquots: Store frozen at -20°C. Avoid using frost-free freezers, as temperature fluctuations can degrade the peptide.[5]

  • Stability: Peptide solutions are significantly less stable than the lyophilized powder. It is best to use them as soon as possible after preparation.[7]

Disposal Plan

All materials contaminated with this compound should be treated as chemical waste.

  • Solid Waste:

    • Place unused lyophilized powder, contaminated vials, and weighing papers into a sealed, clearly labeled chemical waste container.[8]

  • Liquid Waste:

    • Collect all used this compound solutions in a designated liquid chemical waste container.[8]

    • Do not pour peptide solutions down the drain.[8] Neutralization with bleach is not recommended as it can produce harmful byproducts.[8]

  • Sharps:

    • Any needles or syringes used for handling this compound solutions must be disposed of in an approved sharps container.[9]

Consult your institution's environmental health and safety office for specific guidelines on chemical waste disposal.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Long-Term Storage (Lyophilized) -20°C to -80°CMaximizes stability and prevents degradation.[5][6]
Short-Term Storage (Lyophilized) 4°CSuitable for brief periods before use.[6]
Storage (In Solution) -20°C (aliquoted)Minimizes freeze-thaw cycles and preserves activity.[5]
Solution pH for Storage pH 5-7Optimal for the stability of most peptides in solution.[5]

Experimental Protocol: Safe Reconstitution of Lyophilized this compound

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound from a lyophilized powder.

  • Preparation and PPE:

    • Don a lab coat, safety glasses, and nitrile gloves.

    • If not working in a biosafety cabinet or fume hood, wear a dust mask.

    • Prepare a clean work area.

  • Equilibration:

    • Remove the vial of lyophilized this compound from the freezer (-20°C or -80°C).

    • Place the unopened vial in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate and prevent moisture condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

    • Using a sterile pipette, add the calculated volume of sterile, cold solvent (e.g., sterile distilled water or appropriate buffer) to the vial.

    • Close the vial securely and mix by gentle vortexing or inversion until the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.

    • Clearly label each aliquot with the peptide name, concentration, and date of preparation.

    • Store the aliquots at -20°C until needed.

Mandatory Visualization: Safe Handling Workflow

Safe_Handling_of_Sakacin_P Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Reconstitution cluster_disposal Disposal start Start: Receive this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) start->ppe storage Store Lyophilized Powder (-20°C to -80°C) ppe->storage equilibrate Equilibrate Vial to Room Temp (in Desiccator) storage->equilibrate weigh Weigh Powder (Ventilated Area) equilibrate->weigh reconstitute Reconstitute with Sterile Solvent weigh->reconstitute solid_waste Dispose of Solid Waste (Contaminated Vials, PPE) in Chemical Waste weigh->solid_waste Contaminated Weigh Paper aliquot Aliquot into Single-Use Tubes reconstitute->aliquot liquid_waste Dispose of Liquid Waste (Unused Solutions) in Chemical Waste reconstitute->liquid_waste Unused Solution store_solution Store Aliquots at -20°C aliquot->store_solution aliquot->solid_waste Used Vials/Tips end End of Process solid_waste->end liquid_waste->end

Caption: Workflow for the safe handling, reconstitution, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.